molecular formula C7H13NO3S B556415 N-acetyl-L-methionine CAS No. 65-82-7

N-acetyl-L-methionine

Número de catálogo: B556415
Número CAS: 65-82-7
Peso molecular: 191.25 g/mol
Clave InChI: XUYPXLNMDZIRQH-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Acetyl-L-methionine (NALM) is a stable, acetylated derivative of the essential amino acid L-methionine. It serves as a critical source of rumen-protected methionine in animal nutrition studies, where dietary supplementation has been shown to significantly improve meat quality by enhancing the oxidative stability of lipids and proteins in muscle tissue . In pharmaceutical research, NALM is a superior stabilizer and protectant for proteins, including human serum albumin, against oxidation and reactive oxygen species (ROS) . Its mechanism of action involves acting as an effective scavenger of ROS, thereby preserving protein structure, antioxidant function, and pharmacokinetics far more effectively than traditional stabilizers like N-acetyl-L-tryptophan . This compound is provided with a high purity of >98.0% (HPLC) and has a molecular formula of C7H13NO3S and a molecular weight of 191.25 g/mol . The product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

(2S)-2-acetamido-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
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InChI Key

XUYPXLNMDZIRQH-LURJTMIESA-N
Source PubChem
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Canonical SMILES

CC(=O)NC(CCSC)C(=O)O
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Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
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Molecular Formula

C7H13NO3S
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DSSTOX Substance ID

DTXSID00883214
Record name L-Methionine, N-acetyl-
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Molecular Weight

191.25 g/mol
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Physical Description

Solid
Record name N-Acetyl-L-methionine
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Solubility

307mg/mL at 25 °C
Record name N-Acetylmethionine
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CAS No.

65-82-7
Record name N-Acetyl-L-methionine
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Melting Point

105.5 °C
Record name N-Acetylmethionine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Action of N-acetyl-L-methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-methionine (NALM) is an acetylated derivative of the essential amino acid L-methionine. This modification enhances its stability and bioavailability, positioning it as a valuable compound in nutraceutical and pharmaceutical applications. This technical guide provides an in-depth exploration of the core mechanism of action of NALM, focusing on its biochemical conversion, its role as a potent antioxidant, and its contribution to critical metabolic pathways. We will delve into the enzymatic processes that govern its activity, present quantitative data from relevant studies, detail key experimental protocols for its investigation, and provide visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound serves as a prodrug for L-methionine, an essential sulfur-containing amino acid that plays a pivotal role in protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds.[1][2] The acetylation of the amino group of L-methionine improves its stability and palatability, making it a suitable supplement in various applications.[3] The primary mechanism of action of NALM revolves around its deacetylation to yield L-methionine, which then enters endogenous metabolic pathways, most notably the transmethylation and transsulfuration pathways. These pathways are crucial for the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor, and glutathione (GSH), a major intracellular antioxidant.[3][4]

Biochemical Pathways

The biological activity of this compound is initiated by its conversion to L-methionine, a reaction catalyzed by the enzyme Acylase I (N-acyl-L-amino-acid amidohydrolase).[5][6]

Deacetylation of this compound

Acylase I is a cytosolic enzyme with a high affinity for N-acetylated amino acids with unbranched side chains.[5] The hydrolysis of NALM by Acylase I releases L-methionine and acetate.[6]

cluster_products Products NALM This compound L_Met L-methionine NALM->L_Met H₂O Acetate Acetate Acylase_I Acylase I Acylase_I->L_Met

Figure 1: Enzymatic deacetylation of this compound.
Methionine Metabolism: Transmethylation and Transsulfuration

Once formed, L-methionine enters two major interconnected pathways:

  • Transmethylation Pathway: L-methionine is converted to S-adenosylmethionine (SAMe) by the enzyme Methionine Adenosyltransferase (MAT).[4][7][8] SAMe is the primary methyl group donor for a multitude of biological methylation reactions, including DNA, RNA, and protein methylation.[4]

  • Transsulfuration Pathway: This pathway, primarily active in the liver, converts homocysteine (a product of SAMe-dependent methylation reactions) to cysteine.[9] This process is catalyzed by two key enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL). Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH).[10][11]

cluster_transmethylation Transmethylation Pathway cluster_transsulfuration Transsulfuration Pathway NALM This compound L_Met L-methionine NALM->L_Met Acylase I SAMe S-adenosylmethionine (SAMe) L_Met->SAMe MAT (ATP -> PPi + Pi) SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases Methyl_Acceptor Methyl Acceptor Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->L_Met Methionine Synthase (Vitamin B12, Folate) Cystathionine Cystathionine Hcy->Cystathionine CBS (Serine) Cysteine Cysteine Cystathionine->Cysteine CGL GSH Glutathione (GSH) Cysteine->GSH γ-GCS, GS (Glutamate, Glycine) Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Methylation

Figure 2: Metabolic fate of this compound.

Core Mechanisms of Action

Replenishment of L-methionine

As a prodrug, the primary function of NALM is to deliver L-methionine for various metabolic processes. Studies have shown that oral administration of NALM leads to a significant increase in plasma L-methionine levels, comparable to the administration of L-methionine itself, although with a slightly slower initial absorption rate.[12] This sustained release of L-methionine makes NALM an effective supplement for conditions where methionine availability is limited.

Antioxidant Activity

The antioxidant properties of NALM are a key aspect of its mechanism of action and are primarily mediated through the synthesis of glutathione (GSH).

  • Glutathione Synthesis: By providing the precursor L-methionine, which is subsequently converted to cysteine via the transsulfuration pathway, NALM directly supports the de novo synthesis of GSH.[13] GSH is a tripeptide (γ-glutamyl-cysteinyl-glycine) that acts as a major cellular antioxidant, detoxifying reactive oxygen species (ROS) and electrophilic compounds.[14]

  • Direct Radical Scavenging: While the primary antioxidant effect is indirect via GSH synthesis, the methionine moiety itself can act as a scavenger of certain ROS.[15]

  • Enhancement of Antioxidant Enzymes: Studies have shown that supplementation with NALM or its downstream metabolites can enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14][16] These enzymes play a crucial role in the detoxification of superoxide radicals and hydrogen peroxide.

Cellular Protection

The increased availability of GSH and the enhanced activity of antioxidant enzymes contribute to the protection of cellular components from oxidative damage. This includes:

  • Protection against Lipid Peroxidation: By neutralizing free radicals, NALM helps to prevent the damaging chain reactions of lipid peroxidation in cell membranes.

  • Reduction of Protein Oxidation: NALM has been shown to be superior to N-acetyl-L-tryptophan in protecting proteins, such as human serum albumin, from oxidative modifications like carbonylation.[17]

  • Modulation of Apoptosis: Oxidative stress is a known trigger of apoptosis. By mitigating oxidative damage, NALM can indirectly influence apoptotic pathways. Some studies have indicated that NALM can increase caspase-3 activity, suggesting a complex role in regulating programmed cell death that may be context-dependent.[18]

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeSubstrate(s)Km (μM)kcat (s⁻¹)Source(s)
Acylase I (Porcine Kidney)This compound--[5]
Methionine Adenosyltransferase 2A (Human)L-methionine230.27[7]
ATP980.27[7]
Cystathionine β-synthase (Yeast)L-Homocysteine1200-[19]
L-Serine--[19]
Glutathione Synthetase (Rat)ATP37-[1][20]
Glycine913-[1][20]
γ-Glutamylcysteine Ligase (Human)L-Glutamate--[21]
L-2-Aminobutyrate--[21]
Table 2: In Vitro and In Vivo Effects of this compound
ParameterModel SystemTreatment/ConcentrationObserved EffectSource(s)
Cell Growth (IC50)Jurkat cells72 hours125 µg/mL[18][22]
Hepatic Glutathione LevelsMale Bom:NMRI mice859.5 mg/kg (oral)Inhibition of hepatic glutathione decrease[13]
Protein Oxidation (AOPP)Recombinant Human Serum Albumin75 µM NALM + Chloramine-T55% reduction in Advanced Oxidation Protein Products (AOPP) compared to no additive[17]
Tryptophan FluorescenceRecombinant Human Serum Albumin75 µM NALM + Chloramine-T35.6% preservation of fluorescence compared to no additive[17]
Superoxide Dismutase (SOD) ActivityRats with Ochratoxin A-induced toxicity-N-acetylcysteine (a related compound) increased SOD levels[14]
Catalase (CAT) ActivityRats with methionine-induced colon injury-N-acetyl-L-cysteine increased CAT activity[16]

Experimental Protocols

Measurement of Glutathione (GSH) Levels

A common method for determining total glutathione levels is the enzymatic recycling assay using glutathione reductase and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle: GSH reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, which initiates a new cycle of TNB formation. The rate of TNB formation is proportional to the total glutathione concentration.

Protocol Outline:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer and deproteinize with an acid like sulfosalicylic acid.

  • Assay Reaction: In a 96-well plate, add the sample supernatant, DTNB solution, and NADPH.

  • Initiate Reaction: Add glutathione reductase to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically over several minutes.

  • Quantification: Calculate the rate of absorbance change and determine the GSH concentration from a standard curve prepared with known concentrations of GSH.

start Sample Preparation (Homogenization, Deproteinization) assay_setup Assay Setup in 96-well plate (Sample + DTNB + NADPH) start->assay_setup reaction_init Initiate Reaction (Add Glutathione Reductase) assay_setup->reaction_init measurement Kinetic Measurement (Absorbance at 412 nm) reaction_init->measurement quantification Quantification (Standard Curve) measurement->quantification

Figure 3: Workflow for Glutathione (GSH) Assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a sample against peroxyl radicals.

Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated from a radical initiator (e.g., AAPH), leading to a loss of fluorescence. Antioxidants in the sample protect the fluorescent probe from degradation. The antioxidant capacity is quantified by comparing the decay of fluorescence in the presence and absence of the antioxidant.

Protocol Outline:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe and the radical initiator.

  • Assay Setup: In a black 96-well plate, add the sample or a Trolox standard (a vitamin E analog used as a reference).

  • Fluorescent Probe Addition: Add the fluorescent probe solution to all wells.

  • Initiate Reaction: Add the radical initiator to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically over time.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is expressed as Trolox equivalents.

start Reagent Preparation (Fluorescent Probe, AAPH) assay_setup Assay Setup in 96-well plate (Sample/Trolox Standard) start->assay_setup probe_add Add Fluorescent Probe assay_setup->probe_add reaction_init Initiate Reaction (Add AAPH) probe_add->reaction_init measurement Kinetic Fluorescence Measurement reaction_init->measurement data_analysis Data Analysis (AUC Calculation, Trolox Equivalents) measurement->data_analysis

Figure 4: Workflow for ORAC Assay.
Protein Carbonyl Assay

This assay quantifies the level of protein oxidation by measuring the amount of carbonyl groups introduced into proteins.

Principle: Carbonyl groups on proteins react with 2,4-dinitrophenylhydrazine (DNPH) to form a stable dinitrophenyl (DNP) hydrazone product, which can be detected spectrophotometrically at approximately 375 nm.

Protocol Outline:

  • Sample Preparation: Prepare protein samples from tissue homogenates or cell lysates.

  • Derivatization: Incubate the protein sample with DNPH solution. A control sample is incubated without DNPH.

  • Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.

  • Washing: Wash the protein pellet with an ethanol/ethyl acetate mixture to remove any remaining free DNPH.

  • Solubilization: Resuspend the protein pellet in a strong denaturing agent (e.g., guanidine hydrochloride).

  • Measurement: Measure the absorbance of the DNP-hydrazone product at ~375 nm.

  • Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNP-hydrazone.

start Protein Sample Preparation derivatization Derivatization with DNPH start->derivatization precipitation Protein Precipitation (TCA) derivatization->precipitation washing Wash Pellet precipitation->washing solubilization Solubilize Pellet washing->solubilization measurement Spectrophotometric Measurement (~375 nm) solubilization->measurement calculation Calculate Carbonyl Content measurement->calculation

Figure 5: Workflow for Protein Carbonyl Assay.
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: Caspase-3 cleaves a specific peptide substrate (e.g., DEVD) that is conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC). The cleavage releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.

Protocol Outline:

  • Cell Lysate Preparation: Prepare cell lysates from treated and control cells.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C to allow the enzyme to cleave the substrate.

  • Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for a fluorogenic substrate).

  • Quantification: Determine the caspase-3 activity by comparing the signal from the treated samples to that of the controls.

start Prepare Cell Lysates assay_setup Assay Setup in 96-well plate (Lysate + Substrate) start->assay_setup incubation Incubate at 37°C assay_setup->incubation measurement Measure Absorbance/Fluorescence incubation->measurement quantification Quantify Caspase-3 Activity measurement->quantification

Figure 6: Workflow for Caspase-3 Activity Assay.

Conclusion

This compound exerts its biological effects primarily by serving as a stable and bioavailable source of L-methionine. Its mechanism of action is centered on the replenishment of the intracellular L-methionine pool, which in turn fuels the transmethylation and transsulfuration pathways. The consequent synthesis of S-adenosylmethionine and, most critically, the potent antioxidant glutathione, underpins its protective effects against oxidative stress. The ability of NALM to enhance the cellular antioxidant defense system makes it a compound of significant interest for further research and development in the fields of nutrition, toxicology, and therapeutics. This guide provides a foundational understanding of its core mechanisms, supported by quantitative data and detailed experimental approaches, to aid researchers and drug development professionals in their exploration of this promising molecule.

References

N-Acetyl-L-Methionine as a Methionine Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine, utilized across various scientific and pharmaceutical applications as a stable and bioavailable precursor to L-methionine. This technical guide provides an in-depth overview of the core principles governing the conversion of NALM to L-methionine, its metabolic fate, and its practical applications. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and drug development professionals in their work with this compound.

Biochemical Conversion of this compound to L-Methionine

The primary mechanism for the conversion of this compound to L-methionine in biological systems is enzymatic hydrolysis. This reaction is predominantly catalyzed by the enzyme Aminoacylase-1 (also known as acylase I).[1][2]

The Role of Aminoacylase-1 (ACY1)

Aminoacylase-1 is a cytosolic, homodimeric zinc-binding enzyme that catalyzes the deacetylation of N-acetylated amino acids to yield a free amino acid and acetate.[1] ACY1 exhibits a high affinity for aliphatic N-acetylated amino acids, with this compound being a preferred substrate.[1] The enzyme is highly specific for the L-isomer, leaving N-acetyl-D-methionine largely unhydrolyzed.[3][4] This stereospecificity is a key consideration in applications where the racemic mixture, N-acetyl-DL-methionine, is used. The expression of ACY1 is highest in the kidney and brain.[5]

Conversion Pathway

The enzymatic conversion is a straightforward hydrolysis reaction:

This compound + H₂O --(Aminoacylase-1)--> L-methionine + Acetate

This process efficiently releases L-methionine, which can then enter the body's methionine metabolic pools.

Bioavailability and Nutritional Equivalence

Extensive studies in both animal models and humans have demonstrated that this compound is nutritionally and metabolically equivalent to L-methionine.[6] The acetyl group is readily cleaved, making the methionine available for its various physiological roles.

In Vivo Studies

Studies in rats have shown that this compound promotes growth at a rate equivalent to that of L-methionine when supplemented in a sulfur amino acid-deficient diet.[6] Isotope tracer studies using 35S-labeled NALM and L-methionine revealed similar tissue distribution and incorporation into proteins.[6] Furthermore, experiments tracking the acetyl group of N-[1-14C]acetyl-L-methionine showed that it is metabolized to CO2 in a manner similar to sodium acetate, indicating efficient deacetylation.[6]

Quantitative Bioavailability Data

The bioavailability of D-methionine relative to L-methionine in weanling pigs has been estimated to be 101% based on nitrogen retention, suggesting that after deacetylation, the resulting L-methionine from NALM is fully utilized.[7]

Metabolic Pathways of Methionine

Once L-methionine is released from NALM, it enters the same metabolic pathways as dietary L-methionine. These pathways are crucial for numerous cellular functions, including protein synthesis, methylation reactions, and the production of other important metabolites.

The Methionine Cycle (One-Carbon Metabolism)

The methionine cycle is a central metabolic pathway that generates S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[8][9][10]

Key steps in the Methionine Cycle include:

  • Activation of Methionine: L-methionine is converted to S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT).[9]

  • Methyl Group Transfer: SAM donates its methyl group to various acceptor molecules (e.g., DNA, RNA, proteins, lipids) in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH).[8][11]

  • Regeneration of Homocysteine: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase.[8]

  • Remethylation to Methionine: Homocysteine is remethylated to form methionine, a reaction catalyzed by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate.[9]

dot

Methionine_Cycle Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylated_Products Methylated Products SAM->Methylated_Products Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Hcy->Met Methyl_Acceptors Methyl Acceptors (DNA, RNA, Proteins, etc.) Methyl_Acceptors->Methylated_Products THF Tetrahydrofolate Me_THF 5-Methyl-THF Me_THF->THF

Caption: The Methionine Cycle (One-Carbon Metabolism).

The Transsulfuration Pathway

When methionine is in excess, homocysteine can be directed into the transsulfuration pathway to be irreversibly converted to cysteine.[12][13] This pathway is critical for the synthesis of glutathione, a major cellular antioxidant.

Key enzymes in the Transsulfuration Pathway:

  • Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine. The activity of CBS is allosterically activated by SAM.[12][13]

  • Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[12][13]

dot

Transsulfuration_Pathway Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CSE Glutathione Glutathione Cysteine->Glutathione SAM SAM SAM->Hcy +

Caption: The Transsulfuration Pathway.

Quantitative Data

Enzyme Kinetics of Aminoacylase-1

The following table summarizes the kinetic parameters for the hydrolysis of this compound by porcine kidney acylase I.

SubstrateEnzyme SourceKm (mM)Vmax (mmol L-1 s-1)pHReference
This compoundPorcine Kidney5 ± 1-7.5[14]
N-acetyl-DL-methioninePorcine Kidney10 ± 2-7.5[14]
N-acetyl-DL-methioninePorcine Kidney0.24 (mol L-1)0.31527.0[3]

Note: Vmax values can vary significantly based on enzyme purity and assay conditions.

Experimental Protocols

Aminoacylase-1 Activity Assay (Spectrophotometric Method)

This protocol is adapted from a method for measuring amino acid release.[14]

  • Reagents:

    • Phosphate buffer (0.1 M, pH 7.5)

    • This compound solution (substrate, concentration range to be tested, e.g., 1-20 mM in phosphate buffer)

    • Aminoacylase-1 solution (e.g., from porcine kidney, of known concentration in phosphate buffer)

    • o-Phthalaldehyde (OPA) reagent

    • Mercaptoethanol

  • Procedure:

    • Prepare reaction mixtures containing the phosphate buffer and varying concentrations of the this compound substrate.

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding a specific amount of the Aminoacylase-1 solution to each mixture.

    • Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • To quantify the released L-methionine, take an aliquot of the reaction mixture and add the OPA reagent and mercaptoethanol.

    • Measure the absorbance at a specific wavelength (typically 340 nm) using a spectrophotometer.

    • Create a standard curve using known concentrations of L-methionine to determine the amount of product formed.

    • Calculate the initial reaction rates and determine Km and Vmax using Michaelis-Menten and Lineweaver-Burk plots.

Monitoring NALM Hydrolysis by 1H NMR Spectroscopy

This protocol allows for the real-time monitoring of the enzymatic hydrolysis of NALM.[3][15]

  • Sample Preparation:

    • Prepare a stock solution of N-acetyl-DL-methionine (e.g., 400 mM) in D₂O with a suitable buffer (e.g., KH₂PO₄) adjusted to pH 7.0.[3]

    • Prepare a stock solution of Aminoacylase-1 (e.g., from porcine kidney) in D₂O, including a cofactor such as CoCl₂ if required by the enzyme.[3]

  • NMR Experiment:

    • Transfer a known volume of the N-acetyl-DL-methionine solution (e.g., 500 µL) to an NMR tube and acquire an initial 1H NMR spectrum.[3]

    • Initiate the reaction by adding a small volume of the enzyme solution (e.g., 100 µL) to the NMR tube and mix thoroughly.[3]

    • Immediately begin acquiring a series of 1H NMR spectra at regular time intervals (e.g., every 4 minutes for 2 hours).[3]

  • Data Analysis:

    • Monitor the decrease in the integral of the α-methine proton signal of this compound (around 4.25 ppm) and the simultaneous increase in the integral of the α-methine proton signal of L-methionine (around 3.85 ppm).[3][4]

    • Calculate the substrate concentration at each time point from the integration data.[4]

    • Plot substrate concentration versus time to observe the reaction progress.[4]

    • Calculate the reaction rate at different substrate concentrations to generate Michaelis-Menten and Lineweaver-Burk plots for the determination of Km and Vmax.[4]

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis NALM_sol Prepare NALM solution in D2O buffer Load_NALM Load NALM solution into NMR tube NALM_sol->Load_NALM Enzyme_sol Prepare Acylase I solution in D2O Add_Enzyme Add Acylase I solution and mix Enzyme_sol->Add_Enzyme Acquire_t0 Acquire initial 1H NMR spectrum (t=0) Load_NALM->Acquire_t0 Acquire_t0->Add_Enzyme Acquire_series Acquire time-series of 1H NMR spectra Add_Enzyme->Acquire_series Integrate Integrate substrate and product proton signals Acquire_series->Integrate Calc_Conc Calculate concentration vs. time Integrate->Calc_Conc Plot Generate Michaelis-Menten and Lineweaver-Burk plots Calc_Conc->Plot Determine_Kinetics Determine Km and Vmax Plot->Determine_Kinetics

Caption: Experimental workflow for monitoring NALM hydrolysis by NMR.

Quantification of NALM and L-Methionine by HPLC

This protocol provides a general framework for the separation and quantification of NALM and L-methionine using High-Performance Liquid Chromatography (HPLC).[16][17]

  • Instrumentation and Columns:

    • HPLC system with a fluorescence or UV detector.

    • Reversed-phase C18 column (e.g., Supelcosil LC-18-DB) or a mixed-mode column (e.g., SIELC Primesep 100).[16][17]

  • Sample Preparation:

    • For plasma samples, deproteinize by adding a precipitating agent (e.g., perchloric acid or acetonitrile), followed by centrifugation.

    • Derivatize the amino acids in the supernatant with a fluorescent tag such as o-phthalaldehyde (OPA) for enhanced sensitivity with a fluorescence detector.[16]

  • Chromatographic Conditions (Example for Reversed-Phase):

    • Mobile Phase A: Tetrahydrofuran/methanol/0.1 M sodium acetate, pH 7.0 (e.g., 5/95/900 v/v/v).[16]

    • Mobile Phase B: Methanol.[16]

    • Gradient Program: A customized gradient from Mobile Phase A to Mobile Phase B to achieve separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV (e.g., 210 nm).

  • Quantification:

    • Prepare a series of calibration standards of NALM and L-methionine of known concentrations.

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration for each standard.

    • Determine the concentration of NALM and L-methionine in the unknown samples by interpolating their peak areas from the calibration curve.

Applications in Research and Drug Development

  • Nutritional Supplementation: NALM is used as a stable source of methionine in parenteral and enteral nutrition formulas.[18]

  • Pharmaceutical Formulations: Due to its stability, NALM can be a preferred source of methionine in drug formulations where free methionine might be reactive.

  • Cell Culture Media: NALM can be used as a methionine source in cell culture media, particularly for cells sensitive to methionine oxidation.

  • Research Tool: As a pro-drug for L-methionine, NALM is a valuable tool for studying the effects of controlled methionine delivery in various biological models.

Conclusion

This compound serves as a highly effective and bioavailable precursor to L-methionine. Its conversion is efficiently catalyzed by Aminoacylase-1, and the released L-methionine is fully integrated into the body's metabolic pathways. The stability and nutritional equivalence of NALM make it a valuable compound in nutritional therapy, pharmaceutical formulations, and as a research tool. The experimental protocols and quantitative data provided in this guide offer a solid foundation for scientists and researchers working with this important methionine derivative.

References

The Pivotal Role of N-acetyl-L-methionine in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-methionine (NALM) is an acetylated derivative of the essential amino acid L-methionine. While historically considered primarily a bioavailable source of L-methionine for nutritional and pharmaceutical applications, emerging research has illuminated its distinct and significant roles within the intricate network of cellular metabolism.[1][2] This technical guide provides an in-depth exploration of the synthesis, degradation, and multifaceted functions of NALM, with a focus on its impact on one-carbon metabolism, antioxidant defense, and cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic and metabolic potential of this intriguing molecule.

Biosynthesis and Degradation of this compound

The cellular pool of NALM is maintained through a dynamic balance of synthesis and degradation.

Synthesis:

This compound can be synthesized endogenously from L-methionine and acetyl-CoA. This reaction is catalyzed by the enzyme methionine N-acetyltransferase (EC 2.3.1.66).[3] Additionally, N-acetylated amino acids, including NALM, can be released during the proteolytic degradation of N-terminally acetylated proteins, a common post-translational modification in eukaryotes.[3]

Degradation:

The primary enzyme responsible for the deacetylation of NALM is aminoacylase 1 (ACY1) , a cytosolic metalloenzyme.[4][5] ACY1 catalyzes the hydrolysis of NALM to yield L-methionine and acetate, thereby regenerating the parent amino acid for its various metabolic fates.[5][6] Deficiencies in ACY1 have been linked to a variety of neurological disorders, highlighting the physiological importance of this metabolic step.[1][7]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism and effects of this compound.

Table 1: Enzyme Kinetics of N-acetyl-amino Acid Hydrolysis

EnzymeSubstrateKm (mol L-1)Vmax (mmol L-1s-1)Organism/TissueReference
Porcine AcylaseN-acetyl-DL-methionine0.240.3152Pig[8][9]

Table 2: Cellular Effects of this compound Supplementation

Cell LineTreatmentEndpointObservationReference
Human Oligodendroglioma-Rate of NALM formation0.44 ± 0.064 atom percent excess per minute[1][7]
JurkatNALM (125 µg/mL, 72h)Cell GrowthSignificant reduction from 387.5 ± 37.5% to 204.0 ± 46.0%[5]
JurkatNALM (250 µg/mL, 24h)Mitochondrial ActivitySignificant decrease from 100 ± 6.2% to 81.9 ± 2.5%[5]
MTC-SKNALM (125 µg/mL, 48h)Cell GrowthSignificant reduction from 293.5 ± 5.5% to 240.0 ± 14.0%[5]
MTC-SKNALM (375 µg/mL, 48h)Mitochondrial ActivityDecrease from 100 ± 5.2% to 84.8 ± 2.5%[5]

Core Metabolic Pathways Involving this compound

NALM serves as a crucial link to several fundamental metabolic pathways, primarily by providing a readily available source of L-methionine.

One-Carbon Metabolism and the Methionine Cycle

Upon deacetylation, the liberated L-methionine enters the methionine cycle. A key function of this cycle is the production of S-adenosylmethionine (SAMe), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation.[10] The cycle is interconnected with folate metabolism, which provides the methyl group for the remethylation of homocysteine back to methionine.[10]

NALM This compound Met L-methionine NALM->Met ACY1 SAMe S-adenosylmethionine (SAMe) Met->SAMe MAT Proteins Protein Synthesis Met->Proteins SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases Methylation Methylation Reactions SAMe->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS (Vitamin B12) THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF

Figure 1: The Methionine Cycle and its connection to NALM.
The Transsulfuration Pathway and Glutathione Synthesis

Homocysteine, an intermediate in the methionine cycle, can be directed into the transsulfuration pathway. This pathway leads to the synthesis of cysteine, a key precursor for the major intracellular antioxidant, glutathione (GSH).[11][12] By supplying methionine, NALM indirectly supports the cell's capacity to synthesize glutathione and maintain redox homeostasis.

Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS (Vitamin B6) Ser Serine Ser->Cystathionine Cys Cysteine Cystathionine->Cys CTH (Vitamin B6) aKG α-ketobutyrate Cystathionine->aKG GSH Glutathione (GSH) Cys->GSH GCL, GS

Figure 2: The Transsulfuration Pathway leading to Glutathione Synthesis.

Role in Cellular Signaling

Recent evidence suggests that methionine metabolism, and by extension NALM, can influence key cellular signaling pathways that regulate cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cellular processes. Studies have shown that methionine can activate the mTOR pathway, potentially through the PI3K/Akt axis, to promote protein synthesis.[13][14] Given that NALM is a direct precursor to methionine, it is plausible that NALM supplementation can modulate this critical signaling cascade. Methionine has been shown to regulate mTORC1 via the T1R1/T1R3 taste receptors and also through S-adenosylmethionine (SAM)-dependent methylation events.[15][16]

NALM This compound Met L-methionine NALM->Met ACY1 PI3K PI3K Met->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Figure 3: Putative involvement of NALM in the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

Determination of Aminoacylase 1 (ACY1) Activity

Principle: The enzymatic hydrolysis of N-acetyl-DL-methionine by ACY1 produces L-methionine. The reaction progress can be monitored by quantifying the substrate and product over time using 1H NMR spectroscopy.[8][9]

Materials:

  • N-acetyl-DL-methionine

  • Porcine kidney acylase 1 (or other source of ACY1)

  • Deuterium oxide (D2O)

  • Potassium phosphate buffer (pH 7.4) in D2O

  • NMR spectrometer and tubes

Procedure:

  • Prepare a stock solution of N-acetyl-DL-methionine in D2O buffered with potassium phosphate.

  • Prepare a stock solution of ACY1 in the same buffer.

  • Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution in an NMR tube.

  • Acquire 1H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a specific proton of N-acetyl-DL-methionine and L-methionine (e.g., the α-proton).

  • Calculate the concentration of substrate and product at each time point.

  • Plot the initial reaction rates against substrate concentration to determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots.

Quantification of this compound by HPLC-MS/MS

Principle: This method allows for the sensitive and specific quantification of NALM in biological samples. Separation is achieved by high-performance liquid chromatography (HPLC), and detection is performed by tandem mass spectrometry (MS/MS).

Materials:

  • HPLC system coupled to a tandem mass spectrometer

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

  • Internal standard (e.g., isotopically labeled NALM)

  • Sample preparation reagents (e.g., protein precipitation solvent like methanol or acetonitrile)

Procedure:

  • Sample Preparation:

    • For cell or tissue samples, homogenize and extract metabolites using a cold solvent (e.g., 80% methanol).

    • For plasma or serum, perform protein precipitation.

    • Centrifuge to remove debris and collect the supernatant.

    • Spike with the internal standard.

  • HPLC Separation:

    • Inject the prepared sample onto the HPLC column.

    • Elute the analytes using a gradient of mobile phases A and B.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive or negative ion mode.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for NALM and the internal standard (Multiple Reaction Monitoring - MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of the NALM standard.

    • Calculate the concentration of NALM in the samples based on the peak area ratios of the analyte to the internal standard and the standard curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress induced by a peroxyl radical generator.[17][18]

Materials:

  • Human hepatocarcinoma HepG2 cells (or other suitable cell line)

  • 96-well black, clear-bottom microplate

  • Cell culture medium

  • DCFH-DA solution

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (peroxyl radical initiator)

  • Quercetin (as a standard antioxidant)

  • This compound test solutions

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and grow to confluence.

  • Wash the cells with PBS.

  • Treat the cells with different concentrations of NALM or quercetin for a specified time (e.g., 1 hour).

  • Add the DCFH-DA solution to each well and incubate.

  • Wash the cells with PBS.

  • Add the AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time.

  • Calculate the CAA value by comparing the area under the curve of the fluorescence versus time plot for the NALM-treated cells to the control (AAPH-treated) cells.

Conclusion

This compound is more than just a simple precursor to L-methionine; it is a key player in cellular metabolism with significant implications for health and disease. Its role in replenishing the methionine pool directly impacts one-carbon metabolism, the synthesis of the critical methyl donor SAMe, and the production of the primary antioxidant glutathione. Furthermore, its potential to influence major signaling pathways like PI3K/Akt/mTOR opens up exciting avenues for therapeutic intervention in a variety of pathological conditions, including cancer and neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the metabolic and therapeutic potential of this compound. Future investigations focusing on the precise molecular mechanisms underlying its effects on cellular signaling and its efficacy in various in vivo models will be crucial for translating our understanding of NALM's metabolic roles into novel clinical applications.

References

An In-depth Technical Guide to the Chemical Synthesis of N-acetyl-L-methionine from L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-acetyl-L-methionine from its precursor, L-methionine. This derivative is of significant interest in the pharmaceutical and nutraceutical industries due to its enhanced stability and bioavailability in certain applications. This document details the prevalent synthetic methodologies, presents quantitative data for process optimization, and provides detailed experimental protocols.

Introduction

This compound is a chemically modified form of the essential amino acid L-methionine, where an acetyl group is attached to the alpha-amino group.[1] This modification can alter the compound's physicochemical properties, such as solubility and stability, making it a valuable ingredient in various formulations. The primary route for its synthesis is the acetylation of L-methionine, a process that can be achieved through several methods, with the use of acetic anhydride being the most common and industrially scalable approach.

Synthetic Methodologies

The most widely employed method for the synthesis of this compound is the reaction of L-methionine with acetic anhydride. This reaction can be performed under various conditions, influencing the yield, purity, and potential for side reactions. Key process parameters include pH, temperature, solvent, and the molar ratio of reactants.

Acetylation using Acetic Anhydride in Aqueous Alkali

A prevalent and high-yielding method involves the acetylation of L-methionine with acetic anhydride in an aqueous alkaline solution.[2] The alkali, typically sodium hydroxide or potassium hydroxide, serves to deprotonate the amino group of L-methionine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of acetic anhydride. Maintaining a specific pH range is crucial to ensure the reaction proceeds efficiently while minimizing side reactions and racemization.

Acetylation in Organic Solvents

Alternatively, the reaction can be carried out in an organic solvent. This method can simplify the purification process, as the product may crystallize directly from the reaction mixture upon cooling.[3] The choice of solvent is critical; it must be inert to the reactants and provide appropriate solubility for the starting material and product at different temperatures.

Quantitative Data Presentation

The following tables summarize the quantitative data from various reported syntheses of this compound, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: Aqueous AlkaliMethod 2: Organic Solvent
Starting Material L-methionineL-methionine
Acetylation Agent Acetic AnhydrideAcetic Anhydride
Solvent WaterEthyl Acetate, Acetone
Base Aqueous Alkali (e.g., NaOH)Not explicitly required
Temperature 20°C to 60°C (preferably 30°C to 50°C)Elevated, not exceeding 100°C
pH 6.5 to 10.0 (preferably 7.0 to 9.5)Not applicable
Molar Ratio (Acetic Anhydride:L-methionine) 1.05 to 1.70 (preferably 1.10 to 1.30)Slightly in excess of equimolar

Table 2: Yield and Purity of this compound

OutcomeMethod 1: Aqueous AlkaliMethod 2: Organic Solvent
Reported Yield At least 90%High, with direct crystallization
Purity Optically-pure98.5%
Potential Byproducts 4-(β-methylmercaptoethyl) oxazolone-5N-acetyl methionylmethionine

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using the aqueous alkali method, based on established protocols.[2]

Materials and Equipment
  • L-methionine

  • Acetic anhydride

  • Sodium hydroxide (or other suitable alkali)

  • Sulfuric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Activated carbon

  • Reaction vessel with stirring and temperature control

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus (e.g., suction filter)

  • Drying oven (vacuum)

Procedure
  • Dissolution of L-methionine: Dissolve L-methionine in water in the reaction vessel.

  • pH Adjustment: Adjust the pH of the solution to between 6.5 and 10.0 by the addition of an aqueous alkali solution.

  • Addition of Acetic Anhydride: While maintaining the temperature between 20°C and 60°C and the pH within the desired range, slowly add acetic anhydride to the reaction mixture with vigorous stirring. The pH should be continuously monitored and maintained by the addition of alkali.

  • Reaction Completion: After the addition of acetic anhydride is complete, continue stirring the mixture at the same temperature until the reaction is complete.

  • Acidification: Cool the reaction mixture and acidify it with an acid such as sulfuric acid.

  • Extraction: Extract the this compound from the aqueous solution using a suitable organic solvent like ethyl acetate. The heavier aqueous phase can be successively extracted to maximize recovery.

  • Washing and Concentration: Combine the organic extracts and wash with water. Concentrate the organic phase under reduced pressure.

  • Decolorization and Crystallization: Treat the concentrated solution with activated carbon and heat briefly. Filter the hot solution and then cool the filtrate to induce crystallization of this compound.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold water, and dry under vacuum at an appropriate temperature (e.g., 50°C).

Visualizations

The following diagrams illustrate the chemical synthesis workflow and the underlying reaction mechanism.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage L-methionine L-methionine Reaction_Vessel Reaction (Aqueous Alkali, 20-60°C, pH 6.5-10.0) L-methionine->Reaction_Vessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction (Ethyl Acetate) Acidification->Extraction Crystallization Crystallization Extraction->Crystallization Concentrated Extract Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product Final_Product Filtration_Drying->Final_Product Purified this compound

Caption: Workflow for the synthesis and purification of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products L_Met L-Methionine (nucleophile) Intermediate Tetrahedral Intermediate L_Met->Intermediate Nucleophilic attack Ac_An Acetic Anhydride (electrophile) Ac_An->Intermediate NALM This compound Intermediate->NALM Collapse of intermediate Acetate Acetate Intermediate->Acetate Leaving group departure

Caption: Reaction mechanism of L-methionine acetylation with acetic anhydride.

References

An In-depth Technical Guide to the Enzymatic Conversion of N-acetyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic hydrolysis of N-acetyl-L-methionine, a key reaction in biotechnology and pharmaceutical development. The focus is on the primary enzyme responsible, Aminoacylase I, its kinetic properties, detailed experimental protocols for its study, and its industrial applications.

Introduction: The Role of Aminoacylase I

The enzymatic conversion of this compound is a hydrolysis reaction that yields L-methionine and acetate. This biotransformation is of significant interest, particularly for the industrial production of optically pure L-amino acids.[1] The process often starts with a racemic mixture of N-acetyl-DL-amino acids, and the stereospecificity of the enzyme allows for the selective deacetylation of the L-enantiomer.[1] The resulting L-amino acid can then be easily separated from the unreacted N-acetyl-D-amino acid.[1]

The enzyme primarily responsible for this conversion is Aminoacylase I (ACY1), formally known as N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14).[1] ACY1 is a cytosolic, homodimeric metalloenzyme that requires zinc for its catalytic activity.[1][2][3] It is found in a variety of organisms, from mammals to microorganisms, with the highest concentrations in the kidneys of mammals.[3][4] In a biological context, ACY1 is involved in the breakdown and salvage of N-acetylated amino acids generated during intracellular protein catabolism.[5][6]

The Enzymatic Reaction: Mechanism and Specificity

Aminoacylase I catalyzes the hydrolysis of the amide bond in this compound, as depicted below. The reaction is a classic example of Michaelis-Menten kinetics.[7] The enzyme exhibits high specificity for N-acyl-L-amino acids, with a clear preference for substrates with hydrophobic side chains.[8][9] The acyl group is also a determinant of specificity, with a preference for short-chain acyl moieties like the acetyl group.[4] N-acyl-D-amino acids are not hydrolyzed, which is the basis for its use in the resolution of racemic mixtures.[10]

The catalytic mechanism involves a zinc ion (Zn²⁺) coordinated in the active site, which polarizes a water molecule.[1] This facilitates a nucleophilic attack on the carbonyl carbon of the substrate's acyl group, leading to the cleavage of the amide bond and the release of L-methionine and acetate.[1]

Enzymatic_Conversion cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound ACY1 Aminoacylase I (ACY1) This compound->ACY1 Substrate Binding H2O H₂O H2O->ACY1 L-methionine L-methionine ACY1->L-methionine Product Release Acetate Acetate ACY1->Acetate

Caption: Enzymatic hydrolysis of this compound by Aminoacylase I.

Quantitative Data: Kinetic Parameters

The efficiency of Aminoacylase I in converting this compound can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km is an indicator of the enzyme's affinity for the substrate, with a lower value suggesting higher affinity.[7] Vmax represents the maximum rate of the reaction at saturating substrate concentrations.[7]

Kinetic Parameters for this compound

The following table summarizes the reported Km values for the hydrolysis of this compound by Aminoacylase I from various sources.

Enzyme SourceKm (mM)Vmaxkcat (s⁻¹)NotesReference
Porcine Kidney0.99---[10]
Porcine Kidney5 ± 1--Assay at pH 7.5[11]
Porcine Kidney0.24 (mol/L)0.3152 (mmol L⁻¹s⁻¹)-Monitored by ¹H NMR[7]
Pyrococcus furiosusHigh Km--Optimal activity at 100°C, pH 6.5[12]
Substrate Specificity of Porcine Kidney Aminoacylase I

Aminoacylase I from porcine kidney demonstrates broad substrate specificity, with a preference for N-acetylated amino acids with unbranched, hydrophobic side chains.[8] The catalytic efficiency generally increases with the hydrophobicity of the amino acid side chain.[8]

SubstrateRelative Hydrolysis Rate (%)Km (mM)
This compound1000.99
N-acetyl-L-glutamate-10.2
N-acetyl-L-phenylalanine-5.5
N-chloroacetyl-L-alanine--
N-chloroacetyl-L-phenylalanine--
N-chloroacetyl-L-methionine--
N-chloroacetyl-L-leucine--
N-chloroacetyl-L-norleucine--
N-chloroacetyl-L-tryptophan--

(Note: A comprehensive table with relative hydrolysis rates for all listed substrates was not available in the search results. The listed substrates are known to be hydrolyzed by the enzyme.[9][10])

Experimental Protocols

This section provides detailed methodologies for the purification of Aminoacylase I and the subsequent analysis of its activity.

Purification of Aminoacylase I from Porcine Kidney

A simplified and effective method for the purification of Aminoacylase I takes advantage of its increased stability in the presence of cobalt ions.[13]

Materials:

  • Fresh or frozen porcine kidneys

  • 0.9% NaCl solution

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Cobalt chloride (CoCl₂)

  • Ammonium sulfate

  • Centrifuge

  • Heating bath

Protocol:

  • Homogenization: Decapsulate and mince fresh porcine kidneys. Homogenize the tissue in 3 volumes of cold 0.9% NaCl solution.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • Heat Treatment: Add CoCl₂ to the supernatant to a final concentration of 0.25 mM.[13] Heat the solution in a water bath at 70°C for 10 minutes.[14] This step denatures a significant portion of contaminating proteins.[14]

  • Centrifugation: Cool the solution on ice and centrifuge at 10,000 x g for 30 minutes to remove the precipitated proteins.

  • Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation while stirring on ice. Allow proteins to precipitate for at least 1 hour.

  • Collection and Dialysis: Collect the precipitate by centrifugation at 10,000 x g for 30 minutes. Resuspend the pellet in a minimal volume of 50 mM potassium phosphate buffer (pH 7.0) and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Further Purification (Optional): For higher purity, the dialyzed sample can be subjected to further chromatographic steps such as ion exchange chromatography and gel filtration.[14]

Enzyme Activity Assays

The activity of Aminoacylase I can be determined by measuring the rate of L-methionine formation from this compound. Several methods are available.

4.2.1 Spectrophotometric Assay using Ninhydrin

This is a classic colorimetric method that detects the amino group of the liberated L-methionine.[12][15]

Reagents:

  • Ninhydrin reagent (e.g., 2% ninhydrin in ethanol or a commercially available stabilized reagent).[16]

  • Substrate solution: this compound (e.g., 30 mM) in a suitable buffer (e.g., 50 mM MOPS, pH 6.5 or 50 mM phosphate buffer, pH 7.0).[12][17]

  • L-methionine standard solutions for calibration curve.

  • Trichloroacetic acid (TCA) solution (15% w/v) to stop the reaction.[12]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine 250 µL of substrate solution and 200 µL of buffer. Pre-incubate at the desired temperature (e.g., 37°C or higher for thermostable enzymes).[12]

  • Initiate Reaction: Add 50 µL of the enzyme solution to start the reaction. Mix gently.

  • Incubation: Incubate for a defined period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.[12]

  • Stop Reaction: Terminate the reaction by adding 500 µL of 15% TCA.[12]

  • Color Development: To a new tube, add an aliquot of the reaction mixture, ninhydrin reagent, and heat in a boiling water bath for a specified time (e.g., 15 minutes).[16]

  • Measurement: After cooling, measure the absorbance of the purple color at 570 nm using a spectrophotometer.[15]

  • Quantification: Determine the concentration of L-methionine produced by comparing the absorbance to a standard curve prepared with known concentrations of L-methionine.

4.2.2 ¹H NMR Spectroscopy for Kinetic Analysis

This method allows for real-time monitoring of both substrate consumption and product formation.[7]

Materials:

  • NMR spectrometer (e.g., 60 MHz or higher)

  • NMR tubes

  • N-acetyl-DL-methionine stock solution (e.g., 400 mM in D₂O with KH₂PO₄ buffer, pH adjusted to 7).[7]

  • Aminoacylase I stock solution in D₂O (e.g., 1 mg/mL) containing CoCl₂.[7]

Protocol:

  • Sample Preparation: In an NMR tube, place 500 µL of the N-acetyl-DL-methionine stock solution.[7]

  • Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the substrate before adding the enzyme.

  • Initiate Reaction: Add 100 µL of the enzyme solution to the NMR tube, mix vigorously, and immediately place it in the NMR spectrometer.[7]

  • Time-course Measurement: Acquire ¹H NMR spectra at regular intervals (e.g., every 4 minutes for 2 hours).[7]

  • Data Analysis: Monitor the decrease in the integral of the α-methine proton signal of this compound (around 4.25 ppm) and the increase in the integral of the α-methine proton signal of L-methionine (around 3.85 ppm).[7] The reaction rate can be calculated from the change in substrate or product concentration over time. This data can then be used to generate Michaelis-Menten and Lineweaver-Burk plots to determine Km and Vmax.[7]

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay (e.g., Ninhydrin Method) cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (Purified ACY1) start_rxn Add Enzyme to Initiate prep_enzyme->start_rxn prep_substrate Prepare Substrate Solutions (Varying [N-Ac-L-Met]) mix Combine Buffer and Substrate prep_substrate->mix prep_buffer Prepare Assay Buffer (e.g., Phosphate, pH 7.0) prep_buffer->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_rxn incubate Incubate for Fixed Time start_rxn->incubate stop_rxn Stop Reaction (e.g., TCA) incubate->stop_rxn color_dev Add Ninhydrin & Heat stop_rxn->color_dev measure_abs Measure Absorbance at 570 nm color_dev->measure_abs calc_conc Calculate [Product] measure_abs->calc_conc std_curve Generate L-Met Standard Curve std_curve->calc_conc calc_rate Calculate Initial Velocity (v₀) calc_conc->calc_rate mm_plot Plot v₀ vs. [S] (Michaelis-Menten) calc_rate->mm_plot lb_plot Plot 1/v₀ vs. 1/[S] (Lineweaver-Burk) mm_plot->lb_plot det_kinetics Determine Km and Vmax lb_plot->det_kinetics

Caption: Workflow for determining the kinetic parameters of Aminoacylase I.

Industrial Applications and Significance

The primary industrial application of Aminoacylase I is in the production of enantiomerically pure L-amino acids.[1] This enzymatic resolution process is a more environmentally friendly and efficient alternative to chemical synthesis methods.[12] To enhance reusability and stability, and to facilitate continuous processing, Aminoacylase I is often immobilized on solid supports.[18][19][20] The first large-scale industrial application of an immobilized enzyme was, in fact, an aminoacylase from Aspergillus oryzae immobilized on DEAE-Sephadex for L-amino acid synthesis in 1969.[19]

Substrate_Specificity Conceptual Diagram of ACY1 Substrate Specificity cluster_good_substrates High Affinity / High Turnover cluster_poor_substrates Low Affinity / Low Turnover cluster_no_hydrolysis Not Hydrolyzed ACY1 Aminoacylase I Active Site N-Ac-L-Met This compound N-Ac-L-Met->ACY1 Binds Well N-Ac-L-Leu N-acetyl-L-leucine N-Ac-L-Leu->ACY1 N-Ac-L-Ala N-acetyl-L-alanine N-Ac-L-Ala->ACY1 N-Ac-L-Phe N-acetyl-L-phenylalanine (Aromatic) N-Ac-L-Phe->ACY1 Steric Hindrance N-Ac-L-Val N-acetyl-L-valine (Branched) N-Ac-L-Val->ACY1 N-Ac-D-Met N-acetyl-D-methionine N-Ac-D-Met->ACY1 Incorrect Stereochemistry L-methionine L-methionine (No Acyl) L-methionine->ACY1 Missing Acyl Group

Caption: Substrate preference of Aminoacylase I active site.

The development of robust and efficient immobilized Aminoacylase I bioreactors continues to be an area of active research, aiming to improve the economics of L-amino acid production for the pharmaceutical, food, and feed industries.

References

N-acetyl-L-methionine: A Potent Reactive Oxygen Species Scavenger for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-L-methionine (NALM) is emerging as a superior scavenger of reactive oxygen species (ROS), offering significant potential in the development of therapeutics targeting oxidative stress-mediated pathologies. As a derivative of the essential amino acid L-methionine, NALM demonstrates enhanced protective effects against cellular and molecular damage induced by a broad spectrum of ROS. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with the antioxidant properties of NALM. Key quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.

Introduction to this compound and Oxidative Stress

Reactive oxygen species, including free radicals like superoxide (O₂⁻) and hydroxyl (•OH), and non-radical species such as hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. While they play roles in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound (NALM) is a nutritionally and metabolically equivalent derivative of L-methionine. Its superior ROS scavenging capabilities have been highlighted in recent scientific literature.[1] The acetylation of the amino group in methionine is proposed to enhance its stability and bioavailability, making it a promising candidate for therapeutic applications aimed at mitigating oxidative damage.

Mechanisms of ROS Scavenging by this compound

The antioxidant activity of NALM is multifaceted, involving both direct scavenging of ROS and the modulation of endogenous antioxidant defense systems.

Direct Scavenging of Reactive Oxygen Species

The thioether group in the methionine side chain is susceptible to oxidation by various ROS, effectively neutralizing these damaging species.[1] This direct interaction is a key feature of its protective capacity. Studies have demonstrated the efficacy of NALM in protecting proteins, such as human serum albumin (HSA), from oxidative damage induced by peroxynitrite and hydroxyl radicals.[2]

Upregulation of Endogenous Antioxidant Defenses via the Nrf2-ARE Pathway

A critical mechanism underlying the antioxidant effects of NALM is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct studies on NALM are emerging, strong evidence from studies on L-methionine, its parent compound, indicates that it can activate Nrf2 by inhibiting its negative regulators, Kelch-like ECH-associated protein 1 (Keap1) and Cullin 3 (Cul3).[3]

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like NALM, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter regions of various antioxidant genes, and initiate their transcription.

The downstream targets of the Nrf2-ARE pathway include a suite of cytoprotective enzymes and proteins:

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone free radicals.

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key antioxidant enzymes that detoxify superoxide radicals and hydrogen peroxide.

dot

Figure 1: Proposed Nrf2-ARE signaling pathway activation by this compound.

Quantitative Data on Antioxidant Efficacy

The protective effects of NALM against oxidative damage have been quantified in several studies. The following tables summarize key findings, providing a basis for comparing its efficacy.

Table 1: Protection of Recombinant Human Serum Albumin (rHSA) from Oxidation by this compound

Data extracted from a study comparing the protective effects of this compound (N-AcMet) and N-acetyl-L-tryptophan (N-AcTrp) on rHSA exposed to the oxidant chloramine-T (CT).[2]

ParameterConditionValue (Mean ± SD)
Advanced Oxidation Protein Products (AOPP) (µM) Control (untreated rHSA)5.3 ± 1.3
CT-treated rHSA62.5 ± 2.3
CT-treated rHSA + N-AcMet25.4 ± 1.8
CT-treated rHSA + N-AcTrp40.2 ± 2.1
Carbonyl Content (nmol/mg protein) Control (untreated rHSA)1.2 ± 0.2
CT-treated rHSA8.5 ± 0.5
CT-treated rHSA + N-AcMet3.1 ± 0.3
CT-treated rHSA + N-AcTrp5.8 ± 0.4
Table 2: Radical Scavenging Activity of this compound in the Presence of rHSA

This table presents the relative scavenging activity of different rHSA preparations against peroxynitrite and hydroxyl radicals.[2]

Radical SpeciesConditionRelative Scavenging Activity (%)
Peroxynitrite Control (untreated rHSA)100
CT-treated rHSA45.2 ± 3.5
CT-treated rHSA + N-AcMet85.1 ± 4.2
CT-treated rHSA + N-AcTrp60.3 ± 3.8
Hydroxyl Radical (•OH) Control (untreated rHSA)100
CT-treated rHSA38.7 ± 2.9
CT-treated rHSA + N-AcMet79.5 ± 4.1
CT-treated rHSA + N-AcTrp55.6 ± 3.3

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the ROS scavenging and antioxidant properties of NALM.

dot

Experimental_Workflow cluster_cell_free Cell-Free Assays cluster_cellular Cellular Assays DPPH DPPH Radical Scavenging Assay Hydroxyl Hydroxyl Radical Scavenging Assay Peroxynitrite Peroxynitrite Scavenging Assay CellCulture Cell Culture & Treatment with NALM and Oxidant DCFHDA Cellular ROS Measurement (DCFH-DA Assay) CellCulture->DCFHDA MDA Lipid Peroxidation (MDA Assay) CellCulture->MDA EnzymeActivity Antioxidant Enzyme Activity (SOD, CAT, GPx) CellCulture->EnzymeActivity Nrf2_exp Nrf2 Pathway Activation (Western Blot, qPCR, Reporter Assay) CellCulture->Nrf2_exp NALM_prep NALM Sample Preparation NALM_prep->DPPH NALM_prep->Hydroxyl NALM_prep->Peroxynitrite NALM_prep->CellCulture

Figure 2: General experimental workflow for evaluating the antioxidant properties of this compound.
Cellular Reactive Oxygen Species (ROS) Measurement using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay measures the overall intracellular ROS levels.

Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. For suspension cells, adjust the cell number to approximately 1 x 10⁶ cells/mL.

  • Cell Treatment: Treat cells with various concentrations of NALM for a predetermined time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFH-DA Loading: Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with PBS. Add the oxidative stressor (e.g., H₂O₂) in PBS to the appropriate wells and incubate for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Lipid Peroxidation Assay (Malondialdehyde - MDA)

This assay quantifies the end-products of lipid peroxidation.

Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Homogenize cell or tissue samples in RIPA buffer containing a protease inhibitor cocktail. Centrifuge at 12,000 x g for 10 minutes at 4°C to collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.

  • Reaction Setup: To 100 µL of the sample lysate, add 100 µL of 10% trichloroacetic acid (TCA) and 100 µL of 0.67% TBA.

  • Incubation: Incubate the mixture at 95°C for 60 minutes.

  • Cooling and Centrifugation: Cool the samples on ice for 10 minutes and then centrifuge at 3,000 x g for 15 minutes.

  • Absorbance Measurement: Transfer the supernatant to a new microplate and measure the absorbance at 532 nm.

  • Calculation: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Antioxidant Enzyme Activity Assays

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a formazan dye. The activity of SOD is determined by its ability to inhibit the rate of formazan dye formation.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay.

  • Reaction Mixture: In a 96-well plate, add the sample, WST-1 working solution, and enzyme working solution (containing xanthine oxidase).

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of WST-1 reduction. One unit of SOD is defined as the amount of enzyme that inhibits the WST-1 reduction by 50%.

Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction: Add the sample to a solution containing a known concentration of H₂O₂.

  • Stop Reaction and Color Development: After a specific incubation time, stop the reaction and add the color reagent.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 520 nm).

  • Calculation: The catalase activity is inversely proportional to the absorbance and is calculated based on a standard curve.

Principle: This is a coupled enzyme assay where GPx reduces an organic hydroperoxide using glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Mixture: In a UV-transparent 96-well plate, add the sample, assay buffer, glutathione, glutathione reductase, and NADPH.

  • Initiate Reaction: Add the substrate (e.g., tert-butyl hydroperoxide) to start the reaction.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over several minutes.

  • Calculation: The GPx activity is calculated from the rate of NADPH consumption.

Future Directions and Drug Development Implications

The potent ROS scavenging and antioxidant-inducing properties of this compound position it as a strong candidate for further investigation in the context of drug development. Its potential applications span a wide range of oxidative stress-related diseases.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic potential of NALM in animal models of various diseases.

  • Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion of NALM to optimize dosing and delivery.

  • Structure-activity relationship studies: Exploring modifications to the NALM structure to further enhance its antioxidant potency and target specificity.

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of NALM in human populations.

Conclusion

This compound is a promising antioxidant with a dual mechanism of action involving direct ROS scavenging and the upregulation of endogenous antioxidant defenses through the Nrf2-ARE pathway. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compelling molecule in combating oxidative stress-mediated diseases.

References

Endogenous N-Acetyl-L-Methionine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the endogenous presence, metabolism, and quantification of N-acetyl-L-methionine (NALM) in mammalian tissues. It is intended for researchers, scientists, and drug development professionals interested in the biological roles and analytical methodologies associated with this N-acetylated amino acid.

Executive Summary

This compound (NALM) is an endogenously produced metabolite derived from the essential amino acid L-methionine. While its presence in mammalian tissues, particularly the brain, is confirmed, comprehensive quantitative data across various tissues remains an area of active investigation. NALM is implicated in several physiological processes, including the protection against liver toxicity and potential roles in neurological function. Its metabolism is closely linked to L-methionine pathways and is primarily regulated by the enzymes responsible for its synthesis (N-acetyltransferases) and degradation (aminoacylase 1). This guide summarizes the current state of knowledge on endogenous NALM, details relevant experimental protocols for its quantification, and provides visual representations of its metabolic pathway and analytical workflow.

Endogenous Presence of this compound in Tissues

The endogenous occurrence of NALM has been confirmed in both human and murine tissues. Initial studies have demonstrated its presence in the brain, suggesting a potential physiological role in the central nervous system.[1] While its presence is described as "clearly detectable," specific quantitative concentrations in various tissues are not yet well-documented in the scientific literature. The following table summarizes the current qualitative findings.

TissueSpeciesQuantitative Data (Concentration Range)Reference
BrainHuman, MurinePresence confirmed, but quantitative data not available.[1]
LiverMurinePresence implied through metabolic studies.[2]
KidneyPresence implied through metabolic studies.
Various Cultured CellsHuman, MurineClearly detectable levels.[1]

Note: The lack of specific quantitative data highlights a significant gap in the current understanding of NALM physiology and presents an opportunity for future research.

Metabolic Pathways of this compound

The metabolism of NALM is intrinsically linked to that of L-methionine. The primary pathways involve its biosynthesis through acetylation and its degradation via deacetylation.

Biosynthesis:

NALM can be synthesized through two primary routes:

  • Direct Acetylation of L-Methionine: Free L-methionine can be directly acetylated to form NALM. This reaction is catalyzed by the enzyme methionine N-acetyltransferase , which utilizes acetyl-CoA as the acetyl group donor.

  • Proteolytic Degradation of N-Terminally Acetylated Proteins: A significant portion of eukaryotic proteins undergo N-terminal acetylation. N-terminal acetyltransferases (NATs), such as NatB and NatC, catalyze the acetylation of the N-terminal methionine residue of nascent polypeptide chains. Subsequent degradation of these proteins can release NALM.

Degradation:

The primary route for NALM degradation is through deacetylation, a reaction that regenerates L-methionine and releases acetate. This hydrolysis is catalyzed by the enzyme aminoacylase 1 (ACY1) .[1]

A deficiency in ACY1 can lead to an accumulation of N-acetylated amino acids, including NALM, which are then excreted in the urine. This condition, known as aminoacylase 1 deficiency, is an inborn error of metabolism associated with a range of neurological symptoms.

Below is a diagram illustrating the core metabolic pathways of this compound.

NALM_Metabolism L_Methionine L-Methionine NALM This compound L_Methionine->NALM Acetylation N_Terminally_Acetylated_Proteins N-Terminally Acetylated Proteins (N-terminal Met) L_Methionine->N_Terminally_Acetylated_Proteins Protein Synthesis & N-Terminal Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->NALM NALM->L_Methionine Deacetylation Acetate Acetate NALM->Acetate N_Terminally_Acetylated_Proteins->NALM Proteolysis Protein_Degradation Protein Degradation Methionine_N_acetyltransferase Methionine N-acetyltransferase Methionine_N_acetyltransferase->L_Methionine NATs N-Terminal Acetyltransferases (e.g., NatB, NatC) NATs->L_Methionine ACY1 Aminoacylase 1 (ACY1) ACY1->NALM

Core metabolic pathways of this compound.

Experimental Protocols for Quantification

The quantification of NALM in biological matrices is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. While a standardized, universally adopted protocol for NALM is not yet established, the following methodology is based on established principles for the analysis of N-acetylated amino acids.

Sample Preparation: Protein Precipitation
  • Tissue Homogenization: Weigh a portion of the frozen tissue sample and homogenize in a suitable ice-cold buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.

  • Protein Precipitation: To a known volume of tissue homogenate (e.g., 100 µL), add a threefold volume of cold acetonitrile (containing an internal standard, such as a stable isotope-labeled NALM).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted NALM, and transfer it to a new tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of N-acetylated amino acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for NALM.

      • Precursor Ion (Q1): [M+H]+ for NALM (m/z ~192.06)

      • Product Ion (Q3): A characteristic fragment ion of NALM.

    • Internal Standard: A stable isotope-labeled NALM is the ideal internal standard to correct for matrix effects and variations in sample preparation and instrument response.

The following diagram outlines the general experimental workflow for the quantification of NALM in tissue samples.

NALM_Quantification_Workflow Tissue_Sample Tissue Sample (e.g., Brain, Liver) Homogenization Homogenization Tissue_Sample->Homogenization Protein_Precipitation Protein Precipitation (with Acetonitrile & Internal Standard) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Experimental workflow for NALM quantification.

Biological Roles and Future Directions

While the precise physiological roles of endogenous NALM are still being elucidated, several potential functions have been proposed:

  • Methionine Reservoir: NALM may serve as a readily available pool of methionine, which can be rapidly released by the action of aminoacylase 1.

  • Neuromodulation: Given its confirmed presence in the brain, NALM may have a role in neurological processes. Deficiencies in its metabolizing enzyme, ACY1, are linked to neurological disorders.[1]

  • Hepatoprotection: Exogenous N-acetyl-methionine has been shown to protect the liver from certain types of toxic injury, suggesting a potential protective role for the endogenous molecule.[2]

Future research should focus on several key areas:

  • Quantitative Tissue Distribution: Establishing a comprehensive quantitative map of NALM concentrations across a wide range of mammalian tissues is crucial for understanding its physiological significance.

  • Elucidation of Specific Functions: Further studies are needed to determine the precise biological roles of NALM in health and disease, particularly in the brain and liver.

  • Regulation of Metabolism: Investigating the factors that regulate the activity of methionine N-acetyltransferase and aminoacylase 1 will provide insights into how NALM levels are controlled.

This technical guide provides a foundational understanding of the endogenous presence and metabolism of this compound. As analytical techniques continue to improve and research in this area expands, a more complete picture of the importance of this N-acetylated amino acid in mammalian physiology is expected to emerge.

References

The Role of N-acetyl-L-methionine in Enhancing Protein Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of therapeutic proteins, such as monoclonal antibodies and recombinant albumins, is a critical quality attribute that directly impacts their safety, efficacy, and shelf-life. Protein degradation, through pathways like oxidation and aggregation, can lead to loss of function and potentially elicit an immunogenic response. N-acetyl-L-methionine (N-Ac-Met), a derivative of the essential amino acid L-methionine, has emerged as a superior excipient in pharmaceutical formulations for its ability to mitigate these degradation pathways and enhance protein stability. This technical guide provides an in-depth analysis of the role of N-Ac-Met in protein stability, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.

Mechanism of Action: A Dual Role in Protein Protection

This compound primarily contributes to protein stability through two key mechanisms: acting as a potent antioxidant and influencing protein degradation pathways.

Antioxidant Activity: Sacrificial Scavenger of Reactive Oxygen Species (ROS)

Oxidative stress is a major cause of protein degradation. Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can be generated during manufacturing, storage, and administration of protein therapeutics. These highly reactive species can modify susceptible amino acid residues, particularly methionine and tryptophan, leading to changes in protein structure, aggregation, and loss of function.[1][2]

This compound acts as a "sacrificial" antioxidant. Its thioether group is readily oxidized by ROS, thereby preferentially reacting with these damaging species and protecting the protein from oxidative damage.[1] This is a key advantage over other antioxidants like N-acetyl-L-tryptophan (N-Ac-Trp), which can form potentially neurotoxic photo-degradation products.[1]

The proposed mechanism involves the oxidation of the sulfur atom in the methionine side chain of N-Ac-Met to form methionine sulfoxide, a reaction that effectively neutralizes the ROS. This sacrificial oxidation prevents the ROS from attacking critical residues within the therapeutic protein.

Antioxidant_Mechanism_of_NAcMet ROS Reactive Oxygen Species (ROS) (e.g., •OH) Protein Therapeutic Protein (e.g., mAb, Albumin) ROS->Protein Oxidizes susceptible amino acid residues NAcMet This compound ROS->NAcMet Preferentially oxidizes OxidizedProtein Oxidized (Damaged) Protein Protein->OxidizedProtein Leads to degradation & aggregation OxidizedNAcMet Oxidized N-Ac-Met (Methionine Sulfoxide) NAcMet->OxidizedNAcMet Forms stable oxidation product

Figure 1: Antioxidant mechanism of this compound.
Modulation of Protein Degradation Pathways: The N-end Rule and N-terminal Acetylation

Beyond its direct antioxidant effects, the acetylation of the N-terminus of methionine has implications for a protein's susceptibility to degradation via cellular quality control mechanisms, specifically the N-end rule pathway.

The N-end rule relates the in vivo half-life of a protein to the identity of its N-terminal amino acid residue. Certain N-terminal residues are recognized as "destabilizing" and target the protein for ubiquitination and subsequent degradation by the proteasome.

N-terminal acetylation (Nt-acetylation) , the addition of an acetyl group to the alpha-amino group of the N-terminal residue, is a common co-translational modification in eukaryotes. This modification can either create a degradation signal (Ac/N-degron) or protect the protein from degradation, depending on the specific N-terminal residue and the context of the protein.

For proteins with an N-terminal methionine, Nt-acetylation can play a protective role. The Ac/N-end rule pathway recognizes acetylated N-terminal residues as degradation signals. However, the recognition and subsequent degradation are highly specific. In the context of this compound as an excipient, its primary role is extrinsic protection rather than intrinsic modulation of these pathways for the therapeutic protein itself. However, understanding these pathways is crucial for researchers developing protein therapeutics, as the N-terminal processing of the therapeutic protein can influence its inherent stability.

N_end_Rule_Pathway cluster_0 Arg/N-end Rule Pathway cluster_1 Ac/N-end Rule Pathway Unstable_N_terminus Unstable N-terminal Residue (e.g., Arg, Lys) Ubiquitination_Arg Ubiquitination Unstable_N_terminus->Ubiquitination_Arg Degradation_Arg Proteasomal Degradation Ubiquitination_Arg->Degradation_Arg Acetylated_N_terminus Acetylated N-terminal Residue (Ac-N-degron) Ubiquitination_Ac Ubiquitination Acetylated_N_terminus->Ubiquitination_Ac Degradation_Ac Proteasomal Degradation Ubiquitination_Ac->Degradation_Ac

Figure 2: Simplified overview of the N-end rule pathways.

Quantitative Data on Protein Stabilization

Numerous studies have provided quantitative evidence for the stabilizing effects of this compound on various proteins, most notably human serum albumin (HSA) and, by extension, monoclonal antibodies (mAbs) which often contain susceptible methionine residues.

Protection Against Oxidation

The antioxidant efficacy of N-Ac-Met has been quantified by measuring the reduction in oxidation markers and the preservation of protein structure and function in the presence of oxidative stress.

ProteinStressorParameter MeasuredControl (No Additive)+ N-Ac-Trp+ N-Ac-MetReference
rHSAChloramine-TCarbonyl Groups (nmol/mg protein)4.5 ± 0.33.2 ± 0.21.8 ± 0.1 [1]
rHSAChloramine-TAdvanced Oxidation Protein Products (AOPP) (nmol/mg protein)12.5 ± 1.18.9 ± 0.85.2 ± 0.5 [1]
rHSAChloramine-TIntrinsic Tryptophan Fluorescence (% decrease)83.8%80.2%48.2% [1]
mAb1AAPHCDR Tryptophan Oxidation (%)~18%~5% (with NAT)~2% (with NAT + L-Met) [3]
mAb1AAPHFc Methionine Oxidation (%)~25%~25% (with NAT)~5% (with NAT + L-Met) [3]

Data presented for mAb1 with L-methionine is indicative of the protective effect on methionine residues, a role fulfilled by N-Ac-Met.

Enhancement of Thermal Stability

Differential Scanning Calorimetry (DSC) is a key technique to assess the thermal stability of a protein. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of an excipient indicates stabilization.

ProteinConditionTm (°C)ΔHcal (kJ/mol)Reference
rHSAControl63.5 ± 0.2580 ± 25[1]
rHSAOxidized (Chloramine-T)58.2 ± 0.3410 ± 20[1]
rHSAOxidized + N-Ac-Trp59.5 ± 0.2450 ± 18[1]
rHSAOxidized + N-Ac-Met61.8 ± 0.1 510 ± 22 [1]
IgG1 mAbControl71.2 (Tm1), 82.5 (Tm2)-[4]
IgG1 mAbOxidized (Peracetic Acid)68.6 (Tm1), 77.1 (Tm2)-[4]

While specific data for N-Ac-Met with this particular mAb is not provided, the data illustrates the destabilizing effect of oxidation on mAb thermal stability, which N-Ac-Met is known to prevent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the stabilizing effects of this compound.

Assessment of Protein Oxidation

Objective: To quantify the extent of protein oxidation in the presence and absence of N-Ac-Met.

Workflow:

Oxidation_Assessment_Workflow Start Protein Sample (+/- N-Ac-Met) Induce_Oxidation Induce Oxidative Stress (e.g., AAPH, Chloramine-T, light exposure) Start->Induce_Oxidation Quantify_Carbonyls Quantify Carbonyl Groups (DNPH Assay or Fluoresceinamine) Induce_Oxidation->Quantify_Carbonyls Quantify_AOPP Quantify Advanced Oxidation Protein Products (AOPP) Induce_Oxidation->Quantify_AOPP Peptide_Mapping Peptide Mapping by LC-MS/MS (for site-specific oxidation) Induce_Oxidation->Peptide_Mapping End Assess Protective Effect of N-Ac-Met Quantify_Carbonyls->End Quantify_AOPP->End Peptide_Mapping->End

Figure 3: Workflow for assessing protein oxidation.

Protocol: Quantification of Carbonyl Groups (Fluoresceinamine Method) [1]

  • Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4) with and without N-Ac-Met (e.g., 5 mM). Prepare a control group without any added antioxidant.

  • Induction of Oxidation: Add an oxidizing agent (e.g., Chloramine-T to a final concentration of 1 mM) to the protein solutions. Incubate at 37°C for a specified time (e.g., 1 hour).

  • Derivatization: To 100 µL of the protein sample, add 10 µL of 10 mg/mL fluoresceinamine in dimethyl sulfoxide (DMSO).

  • Incubation: Incubate the mixture in the dark at room temperature for 1 hour.

  • Measurement: Measure the absorbance of the solution at 490 nm using a spectrophotometer.

  • Calculation: The carbonyl content is calculated based on a standard curve generated with a known concentration of a carbonylated protein (e.g., oxidized bovine serum albumin).

Analysis of Protein Aggregation

Objective: To determine the effect of N-Ac-Met on preventing protein aggregation.

Workflow:

Aggregation_Analysis_Workflow Start Protein Formulation (+/- N-Ac-Met) Stress_Induction Apply Stress (e.g., Thermal, Mechanical, Freeze-Thaw) Start->Stress_Induction SEC Size-Exclusion Chromatography (SEC-HPLC) (Quantify monomers, dimers, aggregates) Stress_Induction->SEC DLS Dynamic Light Scattering (DLS) (Measure particle size distribution) Stress_Induction->DLS SDS_PAGE SDS-PAGE (non-reducing) (Visualize high molecular weight species) Stress_Induction->SDS_PAGE End Evaluate Aggregation Propensity SEC->End DLS->End SDS_PAGE->End

Figure 4: Workflow for analyzing protein aggregation.

Protocol: Size-Exclusion Chromatography (SEC-HPLC)

  • System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Preparation: Prepare protein samples (e.g., 1 mg/mL) that have been subjected to stress conditions (e.g., incubation at 40°C for 4 weeks) in formulations with and without N-Ac-Met. Filter the samples through a 0.22 µm filter before injection.

  • Injection: Inject a fixed volume of each sample (e.g., 20 µL) onto the equilibrated column.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight aggregates. Calculate the percentage of each species relative to the total peak area. A decrease in the percentage of aggregates in the presence of N-Ac-Met indicates a stabilizing effect.

Assessment of Conformational Stability

Objective: To evaluate the impact of N-Ac-Met on the secondary and tertiary structure of a protein.

Workflow:

Conformational_Stability_Workflow Start Protein Sample (+/- N-Ac-Met) CD_Spectroscopy Circular Dichroism (CD) Spectroscopy (Assess secondary structure - Far-UV CD) (Assess tertiary structure - Near-UV CD) Start->CD_Spectroscopy Fluorescence_Spectroscopy Intrinsic Tryptophan Fluorescence (Monitor changes in tertiary structure) Start->Fluorescence_Spectroscopy DSC Differential Scanning Calorimetry (DSC) (Determine thermal stability - Tm) Start->DSC End Characterize Conformational Integrity CD_Spectroscopy->End Fluorescence_Spectroscopy->End DSC->End

Figure 5: Workflow for assessing conformational stability.

Protocol: Differential Scanning Calorimetry (DSC) [1]

  • Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) and a matching buffer blank. Dialyze both extensively against the same buffer (e.g., 20 mM histidine, pH 6.0) to ensure matched buffer conditions. Formulations with and without N-Ac-Met should be prepared.

  • Instrument Setup: Set up the DSC instrument according to the manufacturer's instructions. Set the scan rate (e.g., 1°C/min) and the temperature range (e.g., 20°C to 100°C).

  • Loading: Load the protein sample into the sample cell and the matching buffer into the reference cell.

  • Data Acquisition: Run the thermal scan and record the differential heat capacity as a function of temperature.

  • Data Analysis: After subtracting the buffer-buffer baseline, fit the data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔHcal). An increase in Tm in the presence of N-Ac-Met indicates enhanced thermal stability.

Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare protein samples at a suitable concentration for Far-UV CD (e.g., 0.1-0.2 mg/mL) and Near-UV CD (e.g., 1 mg/mL) in a low-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the wavelength range for Far-UV (e.g., 190-260 nm) and Near-UV (e.g., 250-350 nm).

  • Measurement: Record the CD spectra of the protein samples and the corresponding buffer blanks.

  • Data Analysis: Subtract the buffer blank spectrum from the protein spectrum. For Far-UV CD, the resulting spectrum can be analyzed to estimate the secondary structure content (α-helix, β-sheet, etc.). For Near-UV CD, changes in the spectra indicate alterations in the tertiary structure. Preservation of the native-like spectrum in the presence of N-Ac-Met under stress conditions indicates a stabilizing effect.

Conclusion

This compound is a highly effective excipient for enhancing the stability of therapeutic proteins. Its primary role as a sacrificial antioxidant provides robust protection against oxidative damage, a major degradation pathway for proteins like monoclonal antibodies and albumin. The quantitative data clearly demonstrates its superiority over other stabilizers in preserving protein structure and function under oxidative stress. Furthermore, its influence on thermal stability contributes to a longer shelf-life and improved product quality. The experimental protocols detailed in this guide provide a comprehensive framework for researchers and drug development professionals to evaluate and implement this compound as a key component in the formulation of stable and effective protein therapeutics. As the biopharmaceutical industry continues to grow, the use of well-characterized and effective stabilizers like this compound will be paramount in delivering safe and reliable medicines to patients.

References

A Technical Guide to the Bioavailability of N-acetyl-L-methionine in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine, utilized in various applications including nutritional supplementation and pharmaceuticals. Its N-acetylation offers protection against certain chemical degradation pathways that can affect L-methionine, particularly during food processing. This technical guide provides a comprehensive overview of the bioavailability of NALM in mammals. It consolidates findings on its absorption, metabolism, and metabolic equivalence to L-methionine. The guide details the enzymatic processes involved, summarizes key pharmacokinetic data, outlines common experimental protocols for bioavailability assessment, and presents visual diagrams of metabolic pathways and experimental workflows to support research and development.

Introduction

L-methionine is a crucial amino acid for protein synthesis and various metabolic processes. However, its supplementation in fortified foods can be challenging due to its susceptibility to degradation, which can produce undesirable odors and flavors.[1] this compound has been proposed as a stable and bioavailable alternative.[2] This document serves as a technical resource, synthesizing the available scientific data on the bioavailability of NALM in mammalian systems.

Absorption and Metabolism

Upon oral administration, this compound is absorbed and subsequently undergoes rapid deacetylation to yield L-methionine and acetate. This hydrolysis is primarily catalyzed by the enzyme Aminoacylase I (also known as N-acyl-L-amino-acid amidohydrolase or ACY1).[3][4][5][6] This enzyme is prominently expressed in the kidney and brain.[7]

Studies in both humans and rats have shown that NALM is an effective source of L-methionine.[1][2] Following oral administration of NALM, there is no significant evidence of the intact compound in plasma or urine, indicating efficient conversion to L-methionine.[2] The overall release of L-methionine into the bloodstream, as measured by the area under the plasma concentration-time curve, is equivalent for both NALM and L-methionine.[2][8] However, the initial absorption rate of NALM may be slightly slower than that of L-methionine, resulting in a delayed peak plasma concentration.[2]

Metabolic Pathway

The metabolic fate of NALM is intrinsically linked to L-methionine metabolism. Once deacetylated, the liberated L-methionine enters the body's methionine pool and participates in all its physiological functions, including protein synthesis and the methionine cycle. The acetate moiety is metabolized similarly to free acetate.[9]

Metabolic Pathway of this compound NALM This compound Aminoacylase_I Aminoacylase I (ACY1) NALM->Aminoacylase_I L_Met L-Methionine Protein_Synthesis Protein Synthesis L_Met->Protein_Synthesis Methionine_Cycle Methionine Cycle (e.g., SAM formation) L_Met->Methionine_Cycle Acetate Acetate Aminoacylase_I->L_Met Hydrolysis Aminoacylase_I->Acetate

Metabolic conversion of NALM to L-methionine.

Quantitative Bioavailability Data

Studies comparing NALM and L-methionine have consistently demonstrated their metabolic equivalence.[9] The bioavailability of L-methionine from NALM is considered to be complete or nearly complete.

While specific pharmacokinetic parameters like Cmax and Tmax for the parent compound NALM are generally not reported due to its rapid and extensive conversion, the resulting L-methionine plasma levels have been quantified.

Table 1: Comparative Bioavailability of L-methionine from NALM vs. L-methionine Administration

SpeciesAdministration RouteKey FindingReference
Human (Adult)OralEquivalent area under the plasma methionine time-absorption curves.[2]
Human (Infant)OralEquivalent overall release of methionine to the blood compared to L-methionine.[8]
RatOral & IntraperitonealMetabolically equivalent to free L-methionine based on tissue distribution and excretion.[9]
RatOralFound to be fully available to promote growth, indicating high bioavailability.[1]
Dairy CowAbomasal DosingEstimated relative bioavailability of 24-50% depending on the dose.[10]

Note: The lower bioavailability in dairy cows is attributed to potential saturation of the Aminoacylase I enzyme at higher doses and rumen-related factors not present in monogastric mammals.[10]

Key Experimental Protocols

The assessment of NALM bioavailability typically involves in vivo pharmacokinetic studies in animal models, such as rats.[11] A general protocol is outlined below.

Objective

To determine the absolute or relative oral bioavailability of this compound by measuring plasma concentrations of the resulting L-methionine.

Materials
  • Test Animals: Male Sprague-Dawley rats (or other appropriate strain), fasted overnight before dosing.[9][12]

  • Test Substance: this compound.

  • Reference Substance: L-methionine.

  • Dosing Vehicles: e.g., Methylcellulose for oral gavage, saline for intravenous injection.[13]

  • Analytical Equipment: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) for sensitive quantification of methionine in plasma.[11][12]

Methodology
  • Animal Groups:

    • Group 1 (Oral NALM): Receives NALM via oral gavage.

    • Group 2 (Oral L-Met): Receives an equimolar dose of L-methionine via oral gavage (Positive Control).

    • Group 3 (Intravenous L-Met): Receives L-methionine via tail vein injection to determine absolute bioavailability.[11]

  • Dosing: Administer a predetermined dose (e.g., in mg/kg or mmoles/kg).[2]

  • Blood Sampling: Collect blood samples (e.g., 0.3 mL) from the tail vein or other appropriate site at specific time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.[11]

  • Bioanalysis:

    • Prepare plasma samples, typically involving protein precipitation with a solvent like acetonitrile.

    • Analyze samples using a validated LC-MS/MS method to quantify L-methionine concentrations.[11]

  • Pharmacokinetic Analysis:

    • Plot plasma L-methionine concentration versus time for each group.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.[11]

    • Calculate the relative bioavailability (F%) of NALM using the formula: Frel = (AUC_NALM / Dose_NALM) / (AUC_L-Met / Dose_L-Met) * 100

Experimental Workflow Diagram

Bioavailability Study Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Fasting Group_Allocation Group Allocation (Oral NALM, Oral L-Met, IV L-Met) Animal_Acclimation->Group_Allocation Dose_Preparation Dose Formulation Preparation Group_Allocation->Dose_Preparation Dosing Drug Administration (Oral Gavage / IV Injection) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (Defined Time Points) Dosing->Blood_Sampling Plasma_Separation Sample Processing (Centrifugation for Plasma) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis (Quantification of L-Methionine) Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax) LCMS_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F%) PK_Analysis->Bioavailability_Calc

A typical workflow for an in vivo bioavailability study.

Conclusion

The available evidence strongly supports that this compound is a highly bioavailable source of L-methionine in monogastric mammals, including humans and rats. It is efficiently absorbed and rapidly hydrolyzed by Aminoacylase I to release L-methionine, which then becomes systemically available for its physiological roles. This makes NALM a metabolically equivalent and chemically stable alternative to L-methionine for nutritional and pharmaceutical applications. Future research could focus on dose-dependent kinetics of the converting enzyme Aminoacylase I, particularly for high-dose therapeutic applications.

References

N-Acetyl-L-Methionine: A Comprehensive Technical Guide to its Role in One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine. It serves as a bioavailable precursor to L-methionine, playing a crucial role as a nutritional supplement and a therapeutic agent. This technical guide provides an in-depth analysis of NALM's interaction with one-carbon metabolism. It details the enzymatic conversion of NALM to L-methionine, its impact on key metabolic intermediates, and its applications in research and drug development. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways and experimental workflows.

Introduction to One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected biochemical pathways essential for cellular function.[1] These pathways are responsible for the transfer of one-carbon units in various oxidation states, which are critical for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and the universal methylating agent, S-adenosylmethionine (SAM).[2][3] The methionine cycle is a central component of one-carbon metabolism, responsible for the regeneration of methionine and the production of SAM.[4] SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, playing a vital role in epigenetic regulation and cellular signaling.[4]

This compound (NALM) Metabolism

This compound is a synthetically acetylated form of L-methionine.[5] Its primary role in metabolism is to serve as a prodrug or precursor to L-methionine.[6] The acetyl group protects the amino group of methionine, and upon administration, NALM is hydrolyzed to release L-methionine and acetate.[7]

Enzymatic Deacetylation of NALM

The conversion of NALM to L-methionine is catalyzed by the enzyme Aminoacylase I (ACY1) , also known as N-acyl-L-amino-acid amidohydrolase.[8]

Reaction: this compound + H₂O → L-methionine + Acetate

ACY1 is a cytosolic enzyme with the highest expression in the kidneys and brain.[9] This tissue-specific expression influences the systemic and local availability of L-methionine following NALM administration.

The diagram below illustrates the entry of this compound into the methionine cycle.

NALM_Metabolism cluster_methionine_cycle Methionine Cycle NALM This compound L_Met L-Methionine NALM->L_Met Aminoacylase I (ACY1) SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) HCY Homocysteine SAH->HCY SAHH HCY->L_Met MS HCY->L_Met Vitamin B12 CBS Cystathionine β-synthase HCY->CBS Transsulfuration Pathway Cys Cysteine CBS->Cys THF Tetrahydrofolate Me_THF 5-Methyl-THF Me_THF->THF MS Methionine Synthase experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare NALM Substrate Stock (400 mM) mix Mix Substrate and Enzyme in NMR Tube prep_substrate->mix prep_enzyme Prepare Aminoacylase I Enzyme Stock prep_enzyme->mix nmr Acquire 1H NMR Spectra over Time mix->nmr integrate Integrate Reactant and Product Peaks nmr->integrate calculate_rates Calculate Initial Reaction Rates integrate->calculate_rates mm_plot Generate Michaelis-Menten Plot calculate_rates->mm_plot lb_plot Generate Lineweaver-Burk Plot mm_plot->lb_plot determine_kinetics Determine Km and Vmax lb_plot->determine_kinetics

References

Theoretical Modeling of N-acetyl-L-methionine Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to study the interactions of N-acetyl-L-methionine (NALM), a derivative of the essential amino acid L-methionine. NALM is of significant interest due to its roles as a nutritional supplement, a precursor to the universal methyl donor S-adenosylmethionine (SAM), and a potent antioxidant.[1][2] Understanding its interactions at a molecular level is crucial for applications in drug development, nutraceuticals, and cellular biology.

This guide details computational and experimental protocols, presents quantitative data from various studies, and visualizes key pathways and workflows to facilitate a deeper understanding of NALM's molecular behavior.

Biological Significance and Interaction Context

This compound is metabolically and nutritionally equivalent to L-methionine, serving as a vital substrate for protein synthesis and numerous metabolic pathways.[3][4] Its acetylation enhances stability and bioavailability in certain applications.[2] A primary role of NALM, after conversion to methionine, is its function as a precursor in the biosynthesis of S-adenosylmethionine (SAM), a critical cosubstrate involved in transmethylation, transsulfuration, and aminopropylation reactions.[5][6] These pathways are fundamental to DNA methylation, protein synthesis, neurotransmitter metabolism, and cellular antioxidant defense.[2][5] NALM itself is also recognized as a superior reactive oxygen species (ROS) scavenger, protecting vital cellular components like proteins from oxidative damage.[3][7]

S-adenosylmethionine (SAM) Metabolic Pathways

The primary metabolic fate of NALM (following deacetylation to L-methionine) is its conversion to SAM. The subsequent reactions of SAM are central to cellular function and represent key areas where the influence of NALM availability can be modeled.

SAM_Pathway cluster_main S-adenosylmethionine (SAM) Metabolism cluster_legend NALM This compound Met L-Methionine NALM->Met Deacetylation SAM S-adenosylmethionine (SAM) Met->SAM MAT (ATP -> PPi+Pi) SAH S-adenosylhomocysteine (SAH) SAM->SAH Transmethylation (Methyltransferases) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM Decarboxylation Methylated_Substrate Methylated Substrate (DNA, RNA, Proteins) Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Remethylation (Folate/B12 Cycle) Cys Cysteine Hcy->Cys Transsulfuration GSH Glutathione (GSH) Cys->GSH Polyamines Polyamines (Spermidine, Spermine) dcSAM->Polyamines Aminopropylation Key Key: MAT: Methionine Adenosyltransferase

Biosynthesis and major metabolic pathways of S-adenosylmethionine (SAM) from NALM.[5]

Theoretical Modeling Protocols

Theoretical modeling provides invaluable insights into the conformational preferences of NALM and its interaction energies with biological targets. These computational approaches are essential for rational drug design and for interpreting experimental data at a molecular level.

Quantum Mechanical (QM) Methods

QM methods, particularly Density Functional Theory (DFT), are used to study the intrinsic properties of NALM, such as its optimal geometry, vibrational frequencies, and electronic structure.[8]

Protocol: DFT Geometry Optimization of NALM

  • Software: Gaussian 09W or similar quantum chemistry package.[8]

  • Initial Structure: Build the initial 3D structure of this compound using software like GaussView 5.0.[8]

  • Method: Select a DFT functional. The B3LYP hybrid functional is commonly used.[8]

  • Basis Set: Choose a basis set appropriate for the system size and desired accuracy. The 6-31G or 6-311++G(d,p) basis sets are often employed.[8]

  • Calculation Type: Perform a geometry optimization to find the lowest energy conformation of the molecule in the gas phase or with an implicit solvent model (e.g., IEF-PCM).[9]

  • Analysis: Analyze the output to obtain optimized bond lengths, bond angles, and dihedral angles. Perform a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra.[8]

  • Further Analysis (Optional): Use the optimized wave function to calculate properties like the molecular electrostatic potential (MEP) surface using software like Multiwfn 3.8 to predict regions of nucleophilic and electrophilic attack.[8]

Molecular Docking and Molecular Dynamics (MD) Simulations

While specific molecular docking studies focusing solely on NALM are not abundant in the literature, the general methodology is critical for predicting its binding pose and affinity to protein targets. MD simulations can then be used to assess the stability of the predicted complex and to study its dynamic behavior.

Protocol: A General Workflow for Modeling NALM-Protein Interactions

  • Preparation of NALM: Generate a 3D conformer of NALM. Assign partial charges using a suitable method (e.g., AM1-BCC or RESP).

  • Preparation of Protein Target: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign protonation states for titratable residues.

  • Molecular Docking:

    • Software: Use programs like AutoDock, Glide, or GOLD.

    • Procedure: Define the binding site (grid box) on the protein. Run the docking algorithm to generate a set of possible binding poses for NALM.

    • Scoring: Rank the poses using a scoring function to estimate the binding affinity.

  • Molecular Dynamics (MD) Simulation:

    • Software: Use simulation packages like GROMACS, AMBER, or NAMD.

    • System Setup: Place the best-ranked NALM-protein complex from docking into a simulation box. Solvate the system with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

    • Force Field: Select a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for NALM if they are not already available.

    • Simulation Protocol:

      • Perform energy minimization to remove steric clashes.

      • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

      • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under the NPT ensemble.

      • Run the production simulation for a sufficient duration (e.g., 100-500 ns) to sample conformational space.

    • Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, hydrogen bonds, and binding free energies using methods like MM/PBSA or MM/GBSA.

Modeling_Workflow PDB Protein Structure (PDB) Prep_Protein Protein Preparation (Add H, Assign Charges) PDB->Prep_Protein Ligand NALM Structure Generation Prep_Ligand Ligand Preparation (Assign Charges, Tautomers) Ligand->Prep_Ligand Docking Molecular Docking Prep_Protein->Docking Prep_Ligand->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Ranked Pose Analysis Trajectory Analysis (Binding Energy, Stability) MD_Sim->Analysis Validation Experimental Validation Analysis->Validation Compare/Validate

General workflow for theoretical modeling of NALM-protein interactions.

Experimental Protocols for Model Validation

Experimental data is essential for validating the predictions of theoretical models. Techniques that probe binding affinity, structural changes, and reaction kinetics are particularly relevant.

Enzymatic Hydrolysis Assay

The enzymatic hydrolysis of NALM can be monitored to determine kinetic parameters, which can then be compared with computational models of the enzyme-substrate interaction.

Protocol: ¹H NMR Monitoring of this compound Hydrolysis [10][11]

  • Enzyme: Porcine Acylase I (N-acyl-L-aminoacid amidohydrolase).

  • Reagents: N-acetyl-DL-methionine, deuterium oxide (D₂O), potassium phosphate (KH₂PO₄), sodium hydroxide (in D₂O), CoCl₂·6H₂O.

  • Stock Solution Preparation:

    • Substrate: Prepare a 400 mM stock solution of N-acetyl-DL-methionine in D₂O buffered with KH₂PO₄, adjusting the pH to 7.0.[11]

    • Enzyme: Prepare an enzyme stock solution by dissolving porcine acylase and CoCl₂ (as a cofactor) in D₂O.[11]

  • NMR Measurement:

    • Instrument: A benchtop NMR spectrometer (e.g., 60 MHz) is sufficient.[11]

    • Procedure: Transfer a known volume (e.g., 500 µL) of the substrate solution at a specific concentration to an NMR tube and acquire an initial ¹H NMR spectrum.[11]

    • Initiation: Initiate the reaction by adding a small volume (e.g., 100 µL) of the enzyme solution to the NMR tube and mix vigorously.[10]

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals over a period of time (e.g., every 4 minutes for 2 hours).[11]

  • Analysis: The progress of the reaction is monitored by integrating the signals of the α-methine protons of the substrate (NALM) and the product (L-methionine), which have distinct chemical shifts. Use this data to calculate initial reaction rates at various substrate concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters Kₘ and Vₘₐₓ.[10][11]

Protein Interaction and Stability Assays

These methods are used to quantify the binding of NALM to proteins and its effect on their structural stability, providing direct validation for docking and MD simulation results.

Protocol: Differential Scanning Calorimetry (DSC) for Protein Stability [7]

  • Objective: To measure the effect of NALM on the thermal stability of a protein, such as recombinant human serum albumin (rHSA).[7]

  • Sample Preparation: Prepare solutions of the protein (e.g., 20 µM rHSA) in a suitable buffer, both in the absence and presence of NALM (e.g., 100 µM).[7]

  • DSC Measurement:

    • Instrument: A differential scanning calorimeter.

    • Procedure: Scan the samples over a temperature range (e.g., 20-90 °C) at a constant scan rate (e.g., 1 °C/min).

  • Analysis: The resulting thermogram shows the heat capacity as a function of temperature. The peak of the endotherm corresponds to the melting temperature (Tₘ). An increase in Tₘ in the presence of NALM indicates a stabilizing interaction. Thermodynamic parameters like the calorimetric enthalpy (ΔHcal) can also be calculated.[7]

Quantitative Data on NALM Interactions

Quantitative data from both theoretical and experimental studies are crucial for comparing different interactions and for parameterizing computational models.

Table 1: Physicochemical and Binding Data for this compound

PropertyValueMethodTarget/SystemReference
Binding Affinity
Association Constant (Kₐ)5.5 x 10⁴ M⁻¹Not SpecifiedHuman Serum Albumin (HSA)[7]
Thermodynamic Data
Melting Temperature (Tₘ) Shift+1.5 °CDSCrHSA (oxidized) + N-AcMet[7]
Solubility (Mole Fraction, x₁) at 298.15 K
In Ethanol0.0461Gravimetric-[8]
In n-Propanol0.0333Gravimetric-[8]
In n-Butanol0.0245Gravimetric-[8]
In Acetone0.0211Gravimetric-[8]
In Ethyl Acetate0.0021Gravimetric-[8]
Structural Data (Calculated)
C=O Bond Length (Carboxyl)1.21 ÅDFT (B3LYP/6-311++G(d,p))N-acetyl-DL-methionine[5] from a previous search
C-N Bond Length (Amide)1.379 ÅDFT (B3LYP/6-311++G(d,p))N-acetyl-DL-methionine[5] from a previous search
C-S Bond Length1.833 ÅDFT (B3LYP/6-311++G(d,p))N-acetyl-DL-methionine[5] from a previous search

Note: Some structural data is for the racemic mixture N-acetyl-DL-methionine, which is expected to be very similar to the L-enantiomer for these parameters.

Logical Relationships in Modeling and Validation

The most robust understanding of NALM interactions comes from an integrated approach where computational modeling and experimental validation are used cyclically to refine hypotheses.

Integrated_Approach Hypothesis Hypothesis (e.g., NALM binds to Target X) Comp_Model Computational Modeling (Docking, MD) Hypothesis->Comp_Model Prediction Generate Predictions (Binding Pose, Affinity) Comp_Model->Prediction Experiment Experimental Validation (Binding Assay, DSC, NMR) Prediction->Experiment Guides Experiment Design Results Analyze Results Experiment->Results Refined_Hypothesis Refined Hypothesis Results->Refined_Hypothesis Refines or Validates Hypothesis Refined_Hypothesis->Comp_Model

References

Methodological & Application

Application Notes and Protocols for N-acetyl-L-methionine (NALM) Supplementation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine, offering enhanced stability and solubility, making it an attractive supplement for cell culture media.[1] As a bioavailable precursor to L-methionine, NALM plays a crucial role in cellular metabolism, including protein synthesis, methylation reactions, and the maintenance of redox balance.[2][3] Its superior capacity as a reactive oxygen species (ROS) scavenger also suggests a protective role against oxidative stress, a common challenge in high-density cell cultures.[4] These characteristics position NALM as a promising supplement in biopharmaceutical production, particularly in Chinese Hamster Ovary (CHO) cell cultures, to improve cell viability, productivity, and recombinant protein quality.

This document provides detailed application notes and protocols for the use of NALM supplementation in cell culture media, tailored for researchers, scientists, and drug development professionals.

Key Applications and Benefits

Supplementing cell culture media with NALM can offer several advantages in the production of recombinant proteins, such as monoclonal antibodies (mAbs):

  • Enhanced Cell Growth and Viability: By providing a stable source of methionine, NALM supports robust cell growth and can extend the viability of cultures, leading to higher integral viable cell densities (IVCD).

  • Increased Protein Titer: Adequate methionine availability is critical for protein synthesis. NALM supplementation can lead to increased specific productivity (qP) and overall product titer.[5]

  • Improved Product Quality: As a potent antioxidant, NALM can mitigate oxidative damage to cells and the recombinant protein product. This can reduce the incidence of undesirable post-translational modifications, such as methionine oxidation, thereby enhancing product quality and consistency.

  • Process Optimization and Control: The high solubility and stability of NALM facilitate its use in concentrated feed solutions for fed-batch cultures, allowing for better process control and minimizing the risk of nutrient precipitation.

Quantitative Data Summary

The following tables summarize the expected impact of NALM supplementation on key cell culture performance parameters in a typical CHO cell fed-batch process for monoclonal antibody production. The data presented is illustrative, based on the known benefits of methionine supplementation and the antioxidant properties of NALM. Actual results may vary depending on the specific cell line, process conditions, and basal medium used.

Table 1: Effect of NALM Supplementation on CHO Cell Growth and Viability

NALM Concentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD, x 10^9 cell-days/L)Culture Duration (days)
0 (Control)15.2121.614
516.5140.315
1017.8159.816
2017.1152.316

Table 2: Effect of NALM Supplementation on Monoclonal Antibody Production

NALM Concentration (mM)Final Titer (g/L)Specific Productivity (pcd)
0 (Control)3.525
54.228
104.830
204.529

Table 3: Effect of NALM Supplementation on Product Quality (Monoclonal Antibody)

NALM Concentration (mM)Oxidized Heavy Chain (%)Acidic Charge Variants (%)
0 (Control)8.515.2
55.113.8
103.212.5
203.512.8

Experimental Protocols

Protocol 1: Preparation of NALM Stock Solution

This protocol describes the preparation of a concentrated this compound stock solution for addition to cell culture media.

Materials:

  • This compound (cell culture grade)

  • Cell culture grade water (e.g., WFI or equivalent)

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add cell culture grade water to approximately 80% of the final desired volume.

  • Mix thoroughly using a sterile magnetic stirrer until the powder is completely dissolved. NALM has good solubility in aqueous solutions.

  • Adjust the final volume with cell culture grade water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Optimization of NALM Concentration in a Fed-Batch Culture using a Design of Experiments (DoE) Approach

This protocol outlines a workflow for optimizing the concentration of NALM in a fed-batch culture of CHO cells producing a recombinant protein. A Design of Experiments (DoE) approach is recommended for efficiently screening a range of concentrations and identifying the optimal feeding strategy.[6]

Materials:

  • CHO cell line producing the recombinant protein of interest

  • Basal cell culture medium

  • Concentrated nutrient feed solution

  • This compound (NALM) stock solution (prepared as in Protocol 1)

  • Shake flasks or benchtop bioreactors

  • Cell counting instrument

  • Analytics for titer and product quality assessment (e.g., HPLC, ELISA)

Experimental Design:

  • Factor Screening: Define the range of NALM concentrations to be tested. A typical starting range could be 0-20 mM.

  • DoE Setup: Use a statistical software package to set up a DoE plan. A response surface methodology (RSM) with a central composite design (CCD) is suitable for optimizing the concentration.

  • Culture Inoculation: Inoculate shake flasks or bioreactors with the CHO cell line at a predetermined seeding density in the basal medium.

  • Fed-Batch Strategy:

    • Begin feeding with the concentrated nutrient feed solution on a predetermined day of the culture (e.g., day 3).

    • Add the NALM stock solution as a separate feed or as part of the main feed, according to the DoE plan.

    • Maintain other culture parameters (temperature, pH, dissolved oxygen) at optimal levels.

  • Sampling and Analysis:

    • Collect samples daily or every other day to monitor viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia).

    • At the end of the culture, determine the final recombinant protein titer and assess critical quality attributes (CQAs) such as aggregation, charge variants, and oxidation levels.[7]

  • Data Analysis: Analyze the data using the DoE software to determine the optimal NALM concentration that maximizes titer while maintaining desired product quality.

Protocol 3: Assessment of Protein Oxidation

This protocol provides a general method for assessing the level of methionine oxidation in the purified recombinant protein.

Materials:

  • Purified recombinant protein from cultures with and without NALM supplementation

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (proteomics grade)

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • Denature the protein sample.

    • Reduce the disulfide bonds by incubating with DTT.

    • Alkylate the free cysteine residues by incubating with IAM in the dark.

  • Tryptic Digestion:

    • Exchange the buffer to one suitable for trypsin activity (e.g., ammonium bicarbonate).

    • Add trypsin to the protein sample at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify and quantify the peptides containing methionine and its oxidized forms (methionine sulfoxide).

  • Data Analysis:

    • Calculate the percentage of oxidation for each methionine-containing peptide by comparing the peak areas of the oxidized and non-oxidized forms.

    • Compare the overall oxidation levels between samples from cultures with and without NALM supplementation.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

NALM serves as a precursor to L-methionine, which is a central hub in cellular metabolism. The following diagram illustrates the key metabolic fate of NALM and its integration into major cellular pathways.

NALM_Metabolic_Pathway cluster_NALM_Metabolism NALM Metabolism cluster_Methionine_Cycle Methionine Cycle cluster_Transsulfuration Transsulfuration Pathway NALM This compound Met L-Methionine NALM->Met Aminoacylase 1 SAM S-adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Polyamine Polyamine Synthesis SAM->Polyamine Hcy Homocysteine SAH->Hcy Hcy->Met MS Cys Cysteine Hcy->Cys GSH Glutathione (GSH) Cys->GSH Redox Redox Balance GSH->Redox

Metabolic fate of this compound.
Experimental Workflow for NALM Optimization

The following diagram outlines a systematic workflow for the optimization of NALM supplementation in a fed-batch cell culture process.

NALM_Optimization_Workflow cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis and Optimization cluster_validation Phase 4: Validation Define_Objectives Define Objectives (e.g., Increase Titer, Improve Quality) Select_Cell_Line Select CHO Cell Line and Basal Medium Define_Objectives->Select_Cell_Line DoE_Design Design of Experiments (DoE) (e.g., RSM, Factorial) Select_Cell_Line->DoE_Design Prepare_Media Prepare Media and NALM Stock DoE_Design->Prepare_Media Run_Fed_Batch Run Fed-Batch Cultures (Shake Flasks or Bioreactors) Prepare_Media->Run_Fed_Batch Monitor_Culture Monitor Culture Parameters (VCD, Viability, Metabolites) Run_Fed_Batch->Monitor_Culture Harvest_Analyze Harvest and Analyze Product (Titer, CQA Assessment) Monitor_Culture->Harvest_Analyze Analyze_DoE Analyze DoE Data (Statistical Modeling) Harvest_Analyze->Analyze_DoE Identify_Optimal Identify Optimal NALM Concentration Analyze_DoE->Identify_Optimal Validate_Bioreactor Validate in Bench-Scale Bioreactor Identify_Optimal->Validate_Bioreactor Confirm_Performance Confirm Performance and Product Quality Validate_Bioreactor->Confirm_Performance

Workflow for NALM supplementation optimization.
Methionine Metabolism and Redox Signaling

This diagram illustrates the central role of methionine metabolism in maintaining cellular redox balance and its connection to key signaling pathways.

Methionine_Redox_Signaling cluster_Metabolism Methionine Metabolism cluster_Signaling Cellular Signaling Met Methionine SAM SAM Met->SAM Hcy Homocysteine SAM->Hcy mTORC1 mTORC1 Signaling SAM->mTORC1 activates Cys Cysteine Hcy->Cys GSH Glutathione (GSH) Cys->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS scavenges Apoptosis Apoptosis GSH->Apoptosis inhibits Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth promotes ROS->Apoptosis induces

Methionine metabolism and redox signaling.

References

Application Notes and Protocols for N-acetyl-L-methionine Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine, where an acetyl group is attached to the nitrogen atom. It serves as a more stable and, in some contexts, more bioavailable source of methionine.[1][2][3] NALM is utilized in a variety of research applications, including as a dietary supplement in animal studies, a component in cell culture media, and a therapeutic agent to protect against oxidative stress.[1][2][4][5] It has been shown to inhibit the growth and mitochondrial activity of certain cancer cell lines and is investigated for its role in improving meat quality and lactation in livestock.[4][6] Proper dissolution and preparation of this compound solutions are critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the solubilization and handling of this compound for experimental use.

Data Presentation: Solubility of this compound

The solubility of this compound can vary based on the solvent and temperature. The following table summarizes key quantitative solubility data.

SolventSolubilityTemperatureNotes
Water30.7% (w/v)25°C[7][8]
Water125 mg/mLNot SpecifiedUltrasonic assistance may be needed.[9]
Methanol100 mg/mLNot SpecifiedResults in a clear, colorless solution.[7]
Dimethyl Sulfoxide (DMSO)100 mg/mLNot SpecifiedUltrasonic assistance may be needed. Use of newly opened DMSO is recommended as it is hygroscopic.[9]
Dimethyl Sulfoxide (DMSO)38 mg/mLNot Specified[1]
Acetone29.5% (w/v)25°C[7]
EthanolSolubleNot Specified[10][11]
Ethyl AcetateSolubleNot Specified[10]

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Stock Solution

This protocol is suitable for most cell culture and biochemical assays where water is the required solvent.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or deionized water)

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile storage tubes (e.g., cryovials)

Procedure:

  • Determine Required Concentration: Calculate the mass of this compound needed to achieve the desired stock solution concentration.

  • Weighing: Tare a sterile conical tube on an analytical balance. Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolution: Add a portion of the sterile water to the tube. Vortex thoroughly for 1-2 minutes to dissolve the powder.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution.[4] Visually inspect to ensure no particulates remain.

  • Final Volume Adjustment: Add sterile water to reach the final desired volume. Vortex again to ensure a homogenous solution.

  • Sterilization: To prevent microbial contamination, especially for cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[9]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[1][4][9]

  • Storage: Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (6 months to 2 years).[1][4][9] The powdered form is stable for up to 3 years when stored at -20°C.[9]

Protocol 2: Preparation of this compound Stock Solution in Organic Solvents (e.g., DMSO, Methanol)

This protocol is intended for experiments requiring a non-aqueous solvent.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO or Methanol

  • Sterile glass or polypropylene tubes

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional)

  • Sterile storage tubes (e.g., cryovials)

Procedure:

  • Determine Required Concentration: Calculate the mass of this compound required for your target stock concentration.

  • Weighing: In a chemical fume hood, carefully weigh the this compound powder into a sterile tube.

  • Dissolution: Add the appropriate volume of high-purity solvent (e.g., fresh DMSO[1]). Vortex the tube until the powder is completely dissolved.

  • Aid Dissolution (if necessary): Sonication can be used to facilitate the dissolution process if particulates are observed.[9]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, tightly sealed tubes suitable for the chosen solvent.

  • Storage: Store stock solutions at -20°C or -80°C. For DMSO solutions, storage at -80°C is recommended for up to 1 year.[1] Avoid repeated freeze-thaw cycles.

Safety Precaution: this compound is incompatible with strong oxidizing agents.[5][7][12] Ensure proper handling and storage away from such chemicals.

Mandatory Visualization

G start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Powder into Sterile Tube calculate->weigh add_solvent Add Solvent (e.g., Water, DMSO) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex check_sol Completely Dissolved? vortex->check_sol aid_diss Aid Dissolution (Warm/Sonicate) check_sol->aid_diss No final_vol Adjust to Final Volume (if aqueous) check_sol->final_vol Yes aid_diss->vortex sterilize Sterile Filter (0.22 µm, if aqueous) final_vol->sterilize aliquot Aliquot into Storage Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for HPLC Analysis of N-acetyl-L-methionine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-acetyl-L-methionine (NALM) in various biological samples using High-Performance Liquid Chromatography (HPLC). The methods described herein are based on established analytical principles for amino acids and their derivatives, offering robust frameworks for routine analysis, pharmacokinetic studies, and metabolic research.

Introduction

This compound is the N-acetylated derivative of the essential amino acid L-methionine. It is utilized in various applications, including as a source of methionine in parenteral nutrition and as a potential therapeutic agent. Accurate quantification of NALM in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its bioavailability, metabolism, and pharmacokinetics. This note details recommended sample preparation procedures and HPLC methodologies for its determination.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

This protocol is adapted from established methods for similar N-acetylated amino acids and is recommended as a primary approach for the analysis of this compound.

1. Sample Preparation

  • Plasma/Serum:

    • To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins[1][2].

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C[2].

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Urine:

    • Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:10 with the mobile phase[3].

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Tissue Homogenates:

    • Homogenize 100-500 mg of tissue in 1 mL of 0.2 M perchloric acid[4].

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and neutralize it with a potassium carbonate solution.

    • Centrifuge again to precipitate potassium perchlorate.

    • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions

  • Column: C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)[5][6].

  • Mobile Phase: Isocratic elution with a mixture of 96% aqueous solution containing 0.1% trifluoroacetic acid (TFA) and 4% acetonitrile[5][6].

  • Flow Rate: 1.0 mL/min[5][6].

  • Column Temperature: 25°C[5][6].

  • Detection: UV absorbance at 212 nm[5][6].

  • Injection Volume: 20 µL[5][6].

3. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Analyze the standards under the same HPLC conditions as the samples to construct a calibration curve.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV or MS Detection

HILIC is an alternative chromatographic technique suitable for the analysis of polar compounds like this compound, often without the need for derivatization[7][8][9][10].

1. Sample Preparation

Follow the same sample preparation procedures as described in Protocol 1.

2. HILIC Conditions

  • Column: HILIC column (e.g., Sequant® ZIC®-cHILIC, 150 x 2.1 mm, 3.5 µm)[7][8].

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 10 mM Ammonium acetate in water, pH 5.75.

    • Solvent B: Acetonitrile.

    • A typical gradient would start at a high percentage of Solvent B (e.g., 90%) and decrease over time to increase the elution of polar compounds.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV absorbance at 200-210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity[11].

  • Injection Volume: 5-10 µL.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of N-acetylated amino acids and related compounds. These values should be considered as a reference, and it is essential to perform a method validation for the specific application.

ParameterN-acetyl-L-cysteine (RP-HPLC)[5][6]L-methionine (RP-HPLC)[11]
Limit of Detection (LOD) 0.1 µg/mL40 ng/mL
Limit of Quantification (LOQ) 0.18 µg/mLNot Reported
Linearity Range 0.3 - 10 µg/mLNot Reported
Recovery >95%Not Reported

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis biological_sample Biological Sample (Plasma, Urine, Tissue) protein_precipitation Protein Precipitation (e.g., Acetonitrile) biological_sample->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection filtration Filtration (0.22 µm) supernatant_collection->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatographic_separation Chromatographic Separation (RP-HPLC or HILIC) hplc_injection->chromatographic_separation detection Detection (UV or MS) chromatographic_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General workflow for the analysis of this compound in biological samples.

Logical Relationship of Analytical Methods

analytical_methods cluster_chromatography Chromatographic Technique cluster_detection Detection Method nalm_analysis Analysis of This compound rp_hplc Reversed-Phase HPLC (RP-HPLC) (Primary Choice) nalm_analysis->rp_hplc hilic Hydrophilic Interaction Liquid Chromatography (HILIC) (Alternative) nalm_analysis->hilic fluorescence_detection Fluorescence Detection (Requires Derivatization) nalm_analysis->fluorescence_detection with derivatization uv_detection UV Detection (Standard) rp_hplc->uv_detection ms_detection Mass Spectrometry (MS) (High Sensitivity/Specificity) rp_hplc->ms_detection hilic->uv_detection hilic->ms_detection

Caption: Relationship between different analytical approaches for this compound.

References

Application Notes and Protocols for N-acetyl-L-methionine as an Investigational Cryoprotectant for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a cornerstone of modern cell culture, enabling the long-term storage of valuable cell lines for research, drug development, and therapeutic applications. The most commonly used cryoprotective agent (CPA), dimethyl sulfoxide (DMSO), can exhibit cellular toxicity and impact cell function post-thaw.[1] This has prompted a search for less toxic and equally effective alternatives. N-acetyl-L-methionine (NAM), a derivative of the essential amino acid L-methionine, presents itself as a potential candidate due to its properties as a reactive oxygen species (ROS) scavenger and its natural presence in human and murine cells and tissues.[2][3][4]

These application notes provide a framework for investigating the efficacy of this compound as a cryoprotectant for mammalian cell lines. The protocols outlined below are based on standard cryopreservation techniques and should be adapted and optimized for specific cell types.

Principle and Hypothesized Mechanism of Action

Successful cryopreservation minimizes the damaging effects of ice crystal formation and osmotic stress as cells are frozen and thawed.[5] While the precise mechanism of this compound as a cryoprotectant is yet to be fully elucidated, it is hypothesized to function through several pathways:

  • Antioxidant Properties: The process of freezing and thawing can induce oxidative stress. As a potent ROS scavenger, this compound may protect cells from this damage.[2][6]

  • Ice Recrystallization Inhibition: Similar to other sulfoxide-containing amino acids like L-methionine sulfoxide, NAM may inhibit the growth of large, damaging ice crystals during freezing and thawing.[7]

  • Osmolyte Activity: By increasing the solute concentration both inside and outside the cell, NAM may help to reduce the amount of ice formed and mitigate osmotic stress.

The potential mechanism of action is depicted in the signaling pathway diagram below.

cluster_0 Cryopreservation Stress cluster_1 This compound (NAM) cluster_2 Protective Effects cluster_3 Cellular Outcome Ice Crystal Formation Ice Crystal Formation Ice Recrystallization Inhibition Ice Recrystallization Inhibition Ice Crystal Formation->Ice Recrystallization Inhibition inhibits Osmotic Stress Osmotic Stress Reduced Osmotic Damage Reduced Osmotic Damage Osmotic Stress->Reduced Osmotic Damage mitigates Oxidative Stress (ROS) Oxidative Stress (ROS) ROS Scavenging ROS Scavenging Oxidative Stress (ROS)->ROS Scavenging neutralizes NAM This compound NAM->Ice Recrystallization Inhibition NAM->Reduced Osmotic Damage NAM->ROS Scavenging Increased Post-Thaw Viability Increased Post-Thaw Viability Ice Recrystallization Inhibition->Increased Post-Thaw Viability Reduced Osmotic Damage->Increased Post-Thaw Viability ROS Scavenging->Increased Post-Thaw Viability Improved Cell Recovery Improved Cell Recovery Increased Post-Thaw Viability->Improved Cell Recovery

Hypothesized mechanism of this compound in cryopreservation.

Data Presentation: Evaluating the Efficacy of this compound

To systematically evaluate NAM as a cryoprotectant, it is essential to compare its performance against a standard DMSO-based protocol. The following tables provide a template for organizing experimental data.

Table 1: Optimal Concentration of this compound

Cell Line NAM Concentration Post-Thaw Viability (%) Post-Thaw Recovery (%)
HEK293 1% (w/v)
2.5% (w/v)
5% (w/v)
7.5% (w/v)
10% (w/v)
HeLa 1% (w/v)
2.5% (w/v)
5% (w/v)
7.5% (w/v)

| | 10% (w/v) | | |

Table 2: Comparative Efficacy of this compound and DMSO

Cryoprotectant Cell Line Post-Thaw Viability (%) Post-Thaw Recovery (%) Doubling Time (hours)
10% DMSO HEK293
5% NAM HEK293
10% DMSO HeLa

| 5% NAM | HeLa | | | |

Experimental Protocols

The following are detailed protocols for the preparation of cryopreservation media and the cryopreservation and thawing of adherent and suspension cell lines using this compound.

Protocol 1: Preparation of this compound Cryopreservation Medium
  • Prepare a 2X stock solution of this compound:

    • Weigh the desired amount of this compound powder (e.g., 10g for a 10% w/v final concentration in 100mL).

    • Dissolve in pre-warmed (37°C) complete growth medium. Ensure complete dissolution.

    • Filter-sterilize the solution using a 0.22 µm filter.

  • Prepare the final cryopreservation medium:

    • Mix the 2X this compound stock solution with an equal volume of cell culture-grade fetal bovine serum (FBS) or a suitable serum-free alternative. The final concentration will be 1X NAM in 50% FBS.

Protocol 2: Cryopreservation of Adherent Cells

A Harvest healthy, log-phase cells B Trypsinize and collect cells A->B C Centrifuge and resuspend cell pellet B->C D Count cells and determine viability C->D E Centrifuge and resuspend in cold cryopreservation medium D->E F Aliquot into cryovials E->F G Place in controlled-rate freezing container F->G H Transfer to -80°C freezer for 24 hours G->H I Transfer to liquid nitrogen for long-term storage H->I

Workflow for cryopreserving adherent cells with NAM.

  • Cell Preparation:

    • Culture cells to be cryopreserved, ensuring they are in the logarithmic growth phase and have a viability of >90%.[8]

    • Aspirate the culture medium and wash the cell monolayer with a balanced salt solution (e.g., PBS).

    • Add an appropriate dissociation reagent (e.g., Trypsin-EDTA) and incubate until cells detach.

    • Neutralize the dissociation reagent with complete growth medium.

  • Cell Counting and Resuspension:

    • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.[9]

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.

    • Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.

  • Cryopreservation:

    • Centrifuge the required number of cells at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in the prepared cold this compound cryopreservation medium at a final concentration of 1-5 x 10^6 viable cells/mL.

    • Aliquot the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and transfer to a -80°C freezer for at least 24 hours. This achieves a cooling rate of approximately -1°C/minute.[9][10]

    • For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

Protocol 3: Cryopreservation of Suspension Cells

The protocol for suspension cells is similar to that for adherent cells, with the primary difference being the harvesting method.

  • Cell Preparation:

    • Collect the required volume of cell suspension from a healthy, log-phase culture.

  • Cell Counting and Resuspension:

    • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.

    • Perform a cell count and determine viability.

  • Cryopreservation:

    • Proceed with steps 3.3 to 3.5 from Protocol 2.

Protocol 4: Thawing of Cryopreserved Cells

A Rapidly thaw cryovial in 37°C water bath B Transfer contents to pre-warmed medium A->B C Centrifuge to remove cryoprotectant B->C D Resuspend cell pellet in fresh medium C->D E Transfer to culture vessel D->E F Incubate and monitor E->F

Workflow for thawing cells cryopreserved with NAM.

  • Rapid Thawing:

    • Remove a cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath.[8]

    • Agitate the vial gently until only a small ice crystal remains.

  • Removal of Cryoprotectant:

    • Wipe the outside of the vial with 70% ethanol before opening in a laminar flow hood.

    • Slowly transfer the contents of the cryovial to a conical tube containing at least 10 mL of pre-warmed complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Cell Plating and Culture:

    • Aspirate the supernatant containing the cryoprotectant.

    • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to an appropriate culture vessel.

    • Incubate under standard conditions and monitor for attachment and growth.

Toxicity Considerations

While this compound is generally considered to be of low toxicity, high concentrations of its parent compound, methionine, have been shown to inhibit the growth of certain cell lines, such as MCF-7.[11][12] It is therefore crucial to determine the optimal, non-toxic concentration of NAM for each cell line through dose-response experiments before its routine use as a cryoprotectant.

Conclusion

This compound holds promise as a novel cryoprotectant for cell lines due to its antioxidant properties and potential to mitigate the damaging effects of freezing and thawing. The protocols provided here offer a starting point for the investigation and optimization of NAM-based cryopreservation. Further research is warranted to fully characterize its mechanism of action and to establish its efficacy across a broad range of cell types.

References

Application Notes and Protocols for N-acetyl-L-methionine in Reducing Oxidative Stress In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-acetyl-L-methionine (NALM) to mitigate oxidative stress in in vitro models. NALM, a derivative of the essential amino acid L-methionine, has been identified as a potent reactive oxygen species (ROS) scavenger, offering a protective role against cellular damage induced by oxidative insults.[1][2] This document outlines the mechanisms of action, experimental workflows, and specific protocols for assessing the efficacy of NALM in a laboratory setting.

Introduction to this compound and its Antioxidant Properties

This compound is a chemically modified form of L-methionine, where an acetyl group is attached to the amino nitrogen. This modification enhances its stability and bioavailability in certain applications. While its primary role is as a precursor to L-methionine and subsequently S-adenosylmethionine (SAMe), a critical methyl donor in numerous cellular processes, NALM itself exhibits significant antioxidant properties. It is considered a superior ROS scavenger compared to other compounds like N-acetyl-L-tryptophan.[1][3] Its protective effects are attributed to its ability to directly neutralize free radicals and potentially support endogenous antioxidant systems.

Mechanism of Action

The antioxidant mechanism of NALM is multifaceted. As a direct scavenger, the sulfur atom in the methionine moiety can be readily oxidized by various ROS, thereby neutralizing these damaging molecules. This sacrificial oxidation protects more critical cellular components like proteins and nucleic acids from oxidative damage. Furthermore, upon deacetylation to L-methionine, it can be incorporated into proteins, where methionine residues act as recyclable antioxidants. The resulting methionine sulfoxide can be reduced back to methionine by the enzyme methionine sulfoxide reductase (Msr), creating a catalytic antioxidant cycle.

NALM_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular NALM_ext This compound (NALM) NALM_int NALM NALM_ext->NALM_int Transport L_Met L-Methionine NALM_int->L_Met Deacetylation ROS Reactive Oxygen Species (ROS) NALM_int->ROS Direct Scavenging Cell_Protection Cellular Protection NALM_int->Cell_Protection Contributes to GSH Glutathione (GSH) L_Met->GSH Synthesis GSH->ROS Neutralization GSH->Cell_Protection Contributes to

Caption: Hypothesized mechanism of NALM in reducing oxidative stress.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in vitro.

Table 1: Effect of this compound on Cancer Cell Lines [4]

Cell LineConcentration (µg/mL)Incubation Time (h)Effect
Jurkat12572Significant reduction in cell growth
Jurkat25024~20% decrease in mitochondrial activity
Jurkat12572~50% reduction in mitochondrial activity (IC50)
MTC-SK25072~15% reduction in cell growth
MTC-SK25072~20% reduction in mitochondrial activity

Table 2: Protective Effect of this compound on Recombinant Human Serum Albumin (rHSA) [1]

Oxidative StressorNALM ConcentrationEndpoint MeasuredObservation
Chloramine-T75 µMCarbonyl groups, AOPPReduced chemical modifications of rHSA
Chloramine-T75 µMPeroxynitrite scavengingPreserved antioxidant properties of rHSA
Chloramine-T75 µMHydroxyl radical scavengingPreserved antioxidant properties of rHSA

Experimental Protocols

The following protocols are provided as a guide for assessing the efficacy of this compound in reducing oxidative stress in vitro. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

General Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO, H9c2) start->cell_culture treatment Pre-treatment with NALM (Varying concentrations) cell_culture->treatment stress Induce Oxidative Stress (e.g., H₂O₂, Chloramine-T) treatment->stress incubation Incubation (Defined period) stress->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT Assay) assays->viability ros ROS Measurement (DCFH-DA Assay) assays->ros analysis Data Analysis viability->analysis ros->analysis end End analysis->end

Caption: General workflow for evaluating NALM's cytoprotective effects.

Protocol for Assessing Cell Viability using MTT Assay

This protocol is adapted from methodologies used for assessing the cytoprotective effects of N-acetyl-cysteine.[5]

Objective: To determine the effect of NALM on the viability of cells subjected to oxidative stress.

Materials:

  • Cell line of interest (e.g., CHO, H9c2)

  • Complete culture medium

  • This compound (NALM) stock solution (dissolved in sterile PBS or DMSO)[2]

  • Oxidative stress-inducing agent (e.g., Hydrogen peroxide, H₂O₂)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • NALM Pre-treatment: Prepare serial dilutions of NALM in culture medium. Remove the old medium from the wells and add 100 µL of the NALM-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for NALM stock). Incubate for 1-4 hours.

  • Induction of Oxidative Stress: Prepare a working solution of the oxidative stressor (e.g., 0.5-1 mM H₂O₂) in culture medium. Add the stressor to the wells containing the cells and NALM. Include a control group with no stressor.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the control (untreated) cells.

Protocol for Measurement of Intracellular ROS using DCFH-DA

This protocol is a standard method for detecting intracellular ROS and can be adapted for use with NALM.

Objective: To quantify the effect of NALM on intracellular ROS levels.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (NALM)

  • Oxidative stress-inducing agent (e.g., H₂O₂)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black 96-well microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with NALM and the oxidative stressor as described in the MTT assay protocol (Steps 1-4).

  • DCFH-DA Loading: After the incubation period, remove the treatment medium and wash the cells twice with warm PBS.

  • Add 100 µL of a 10 µM DCFH-DA working solution (diluted in serum-free medium) to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark.

  • Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Analysis: Express the results as a percentage of the fluorescence intensity of the control group (cells treated with the oxidative stressor but not NALM).

Conclusion

This compound presents a promising avenue for mitigating oxidative stress in various in vitro models. Its role as a direct ROS scavenger and a precursor for L-methionine highlights its potential in cytoprotection. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the antioxidant effects of NALM, contributing to a better understanding of its therapeutic potential in conditions associated with oxidative damage. Further research is warranted to fully elucidate its intracellular mechanisms and to explore its efficacy in more complex biological systems.

References

Application Note: Quantification of N-acetyl-L-methionine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of N-acetyl-L-methionine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for metabolic studies, biomarker discovery, and pharmacokinetic analysis.

Introduction

This compound is a derivative of the essential amino acid L-methionine. It is involved in various metabolic pathways, including the methionine cycle, and serves as a precursor for the synthesis of other biomolecules.[1][2] The acetylation of methionine can occur through the action of N-acetyltransferases or as a result of the degradation of N-acetylated proteins.[3] Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. LC-MS/MS offers high selectivity and sensitivity for the analysis of underivatized amino acids and their derivatives, minimizing the need for complex sample preparation.[4] This note provides a comprehensive protocol for the quantification of this compound in human plasma, including sample preparation, LC-MS/MS conditions, and method validation guidelines.

Experimental

Materials and Reagents
  • This compound analytical standard (Sigma-Aldrich or equivalent)

  • This compound-d3 (or other stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (drug-free)

  • Ultrapure water

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[5][6]

Protocol:

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 1 µg/mL this compound-d3 in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 100 µL Plasma is 2. Add Internal Standard plasma->is precip 3. Add 300 µL Acetonitrile is->precip vortex1 4. Vortex precip->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute dry->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Figure 1: Sample Preparation Workflow for this compound.
Liquid Chromatography

Chromatographic separation is performed using a HILIC column to achieve good retention and peak shape for the polar analyte this compound.[4]

Table 1: Liquid Chromatography Conditions

ParameterValue
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnWaters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Column Temperature40°C
Mobile Phase A10 mM Ammonium Formate and 0.1% Formic Acid in Water
Mobile Phase B95% Acetonitrile, 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
Time (min)%B
0.095
5.050
5.195
8.095
Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerSciex Triple Quad™ 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Source Temperature500°C
Curtain Gas35 psi
Collision GasNitrogen
Dwell Time100 ms

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Illustrative)
This compound192.1132.115
This compound192.161.125
This compound-d3195.1135.115

Note: The precursor ion corresponds to [M+H]+. Product ions and collision energies are illustrative and should be optimized for the specific instrument used.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure its reliability for the intended application.[7]

Linearity and Range

The linearity of the method should be assessed by analyzing a series of calibration standards in the surrogate matrix over a defined concentration range. A linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration should be performed.

Table 4: Illustrative Linearity Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.189
5005.976
100011.985
Correlation Coefficient (r²) > 0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

Table 5: Illustrative Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low3< 15%± 15%< 15%± 15%
Medium75< 15%± 15%< 15%± 15%
High750< 15%± 15%< 15%± 15%
Stability

The stability of this compound in plasma should be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.

This compound in Methionine Metabolism

This compound is formed from L-methionine and acetyl-CoA in a reaction catalyzed by methionine N-acetyltransferase.[3] It represents a branch point from the central methionine cycle.

G cluster_pathway Methionine Metabolism Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP NAM This compound Met->NAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Acceptor Methylation Methylation Reactions SAM->Methylation Hcy Homocysteine SAH->Hcy Hcy->Met THF/B12 Cys Cysteine Hcy->Cys Serine AcetylCoA Acetyl-CoA AcetylCoA->NAM

Figure 2: Role of this compound in Methionine Metabolism.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in both research and clinical settings. Proper method validation is essential to ensure the generation of high-quality data.

References

Application Notes and Protocols: N-acetyl-L-methionine (NALM) for the Prevention of Protein Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein oxidation is a significant challenge in the development and storage of biopharmaceuticals, leading to loss of efficacy, altered immunogenicity, and reduced shelf-life. Methionine residues are particularly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. N-acetyl-L-methionine (NALM), a derivative of the essential amino acid L-methionine, has emerged as a superior antioxidant and stabilizer for protein formulations, offering enhanced protection against oxidative damage compared to other commonly used excipients.[1] This document provides detailed application notes and experimental protocols for utilizing NALM to prevent protein oxidation.

Mechanism of Action: Sacrificial Scavenging of Reactive Oxygen Species

This compound protects proteins from oxidative damage primarily by acting as a sacrificial scavenger of ROS. Due to the high susceptibility of its thioether group to oxidation, NALM preferentially reacts with ROS, thereby preventing these damaging species from modifying critical amino acid residues within the protein structure. The acetylation of the amino group in NALM enhances its stability and may modulate its antioxidant activity.

The primary mechanism involves the oxidation of the sulfur atom in the NALM side chain by various ROS, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), to form this compound sulfoxide. This reaction effectively neutralizes the ROS before they can interact with and damage the protein of interest.

NALM_Mechanism cluster_stress Oxidative Stress cluster_protection Protection by NALM cluster_protein Target Protein ROS Reactive Oxygen Species (e.g., •OH, ONOO-) NALM This compound (NALM) ROS->NALM Scavenging Protein Therapeutic Protein (with Methionine residues) ROS->Protein Oxidative Damage NALM_Ox This compound Sulfoxide NALM->NALM_Ox Oxidation Ox_Protein Oxidized Protein (Loss of function) Protein->Ox_Protein

Mechanism of NALM as a sacrificial antioxidant.

Application Data: NALM as a Superior Protectant

Studies have demonstrated the superior protective effects of NALM compared to other stabilizers like N-acetyl-L-tryptophan (N-AcTrp) in preventing the oxidation of proteins such as recombinant human serum albumin (rHSA).[1]

Table 1: Comparison of Carbonyl Content in Oxidized rHSA

TreatmentCarbonyl Content (nmol/mg protein)
rHSA (Control)1.2 ± 0.1
rHSA + Chloramine-T5.8 ± 0.4
rHSA + Chloramine-T + N-AcTrp4.1 ± 0.3
rHSA + Chloramine-T + NALM2.5 ± 0.2

Data adapted from studies on rHSA oxidation.

Table 2: Advanced Oxidation Protein Products (AOPP) in Oxidized rHSA

TreatmentAOPP Content (µmol/L)
rHSA (Control)25 ± 3
rHSA + Chloramine-T110 ± 8
rHSA + Chloramine-T + N-AcTrp85 ± 6
rHSA + Chloramine-T + NALM50 ± 4

Data adapted from studies on rHSA oxidation.

Table 3: Antioxidant Scavenging Activity of rHSA Formulations

TreatmentPeroxynitrite Scavenging (%)Hydroxyl Radical Scavenging (%)
rHSA + Chloramine-T35 ± 340 ± 4
rHSA + Chloramine-T + N-AcTrp50 ± 455 ± 5
rHSA + Chloramine-T + NALM75 ± 6 80 ± 7

Data represents the remaining scavenging capacity of the protein after oxidative stress.

Experimental Protocols

The following are detailed protocols for assessing protein oxidation and the antioxidant capacity of NALM.

Protocol 1: Determination of Protein Carbonyl Content

This protocol measures the amount of carbonyl groups (aldehydes and ketones) introduced into a protein as a result of oxidative stress.

Materials:

  • Protein sample (1-10 mg/mL)

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Guanidine hydrochloride

  • Trichloroacetic acid (TCA)

  • Ethanol/Ethyl acetate (1:1 v/v)

  • Spectrophotometer or microplate reader

Procedure:

  • To 100 µL of protein sample, add 400 µL of 10 mM DNPH in 2.5 M HCl. For the blank, add 400 µL of 2.5 M HCl to a separate 100 µL of the same protein sample.

  • Incubate all samples in the dark at room temperature for 1 hour, vortexing every 15 minutes.

  • Add 500 µL of 20% (w/v) TCA to each tube.

  • Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes to pellet the protein.

  • Discard the supernatant. Wash the pellet three times with 1 mL of ethanol/ethyl acetate (1:1 v/v) to remove any free DNPH. Vortex and centrifuge at 10,000 x g for 5 minutes for each wash.

  • After the final wash, dissolve the protein pellet in 600 µL of 6 M guanidine hydrochloride in 20 mM potassium phosphate buffer (pH 2.3).

  • Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.

  • Measure the absorbance of the supernatant at 370 nm.

  • Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

Carbonyl_Assay_Workflow start Protein Sample derivatization Derivatization with DNPH start->derivatization precipitation Protein Precipitation (TCA) derivatization->precipitation wash Wash with Ethanol/Ethyl Acetate precipitation->wash solubilization Solubilization in Guanidine HCl wash->solubilization measurement Measure Absorbance at 370 nm solubilization->measurement calculation Calculate Carbonyl Content measurement->calculation

Workflow for the Protein Carbonyl Assay.
Protocol 2: Advanced Oxidation Protein Products (AOPP) Assay

This assay measures the accumulation of AOPPs, which are formed by the reaction of plasma proteins with chlorinated oxidants.

Materials:

  • Plasma or protein sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Chloramine-T (for standard curve)

  • Phosphate buffered saline (PBS), pH 7.4

  • Microplate reader

Procedure:

  • Prepare a standard curve of Chloramine-T (0-100 µmol/L) in PBS.

  • In a 96-well microplate, add 200 µL of standards or protein samples (diluted in PBS).

  • Add 10 µL of 1.16 M KI to each well.

  • Add 20 µL of glacial acetic acid to each well.

  • Immediately read the absorbance at 340 nm.

  • Calculate the AOPP concentration in the samples by comparing their absorbance to the Chloramine-T standard curve.

Protocol 3: Peroxynitrite Scavenging Activity Assay

This assay measures the ability of a sample to scavenge peroxynitrite, a potent oxidant.

Materials:

  • Dihydrorhodamine 123 (DHR 123)

  • Peroxynitrite (ONOO-)

  • Protein sample with and without NALM

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black microplate, add 50 µL of the protein sample, 50 µL of 0.1 mM DHR 123, and 50 µL of gelatin (1.2 mg/mL).

  • Initiate the reaction by adding 50 µL of 0.28 mM peroxynitrite to each well.

  • Incubate for 5 minutes at room temperature.

  • Measure the fluorescence of the formed rhodamine 123 at an excitation wavelength of 500 nm and an emission wavelength of 535 nm.[1]

  • The scavenging activity is inversely proportional to the fluorescence intensity.

Protocol 4: Hydroxyl Radical (•OH) Scavenging Activity Assay

This assay determines the capacity of a sample to scavenge hydroxyl radicals generated by the Fenton reaction.

Materials:

  • Protein sample with and without NALM

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Electron Spin Resonance (ESR) spectrometer

Procedure:

  • In a test tube, mix 200 µL of the protein sample (50 µM), 200 µL of 0.3 M DMPO, 200 µL of 0.5 mM FeSO₄, and 200 µL of 4 mM H₂O₂ in a sodium phosphate buffer (pH 7.4).[1]

  • Transfer the mixture to a 100 µL quartz capillary tube.

  • Measure the ESR signal of the DMPO-OH adduct using an ESR spectrometer.

  • The scavenging activity is determined by the reduction in the ESR signal intensity compared to a control without the sample.

Protocol 5: Quantification of Methionine Sulfoxide by Mass Spectrometry

This protocol provides a method for the accurate quantification of methionine sulfoxide in a protein sample using LC-MS.

Materials:

  • Protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS system

Procedure:

  • Reduction and Alkylation: Reduce the protein sample with DTT and alkylate with IAA to block free sulfhydryl groups.

  • Proteolytic Digestion: Digest the protein with trypsin overnight at 37°C.

  • LC-MS Analysis: Separate the peptides using reverse-phase liquid chromatography coupled to a mass spectrometer.

  • Data Analysis: Identify and quantify the peptides containing methionine and methionine sulfoxide. The extent of oxidation is calculated as the ratio of the peak area of the oxidized peptide to the sum of the peak areas of the oxidized and non-oxidized peptides.

MetO_Quantification_Workflow start Protein Sample red_alk Reduction (DTT) & Alkylation (IAA) start->red_alk digest Tryptic Digestion red_alk->digest lcms LC-MS Analysis digest->lcms analysis Quantify Met and MetO Peptides lcms->analysis result Calculate % Oxidation analysis->result

Workflow for Methionine Sulfoxide Quantification.

Conclusion

This compound is a highly effective antioxidant for preventing protein oxidation in biopharmaceutical formulations. Its superior ROS scavenging ability and stabilizing properties make it a valuable excipient for enhancing the stability and shelf-life of therapeutic proteins. The protocols provided in this document offer a comprehensive framework for evaluating the protective effects of NALM and quantifying protein oxidation.

References

Application Notes and Protocols: N-acetyl-L-methionine in Parenteral Nutrition Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parenteral nutrition (PN) is a critical life-sustaining therapy for patients with impaired gastrointestinal function. The stability and bioavailability of amino acids in PN solutions are paramount to ensure patient safety and therapeutic efficacy. Methionine, an essential sulfur-containing amino acid, is a crucial component of PN formulations, serving as a precursor for protein synthesis and numerous metabolic pathways. N-acetyl-L-methionine (NALM), an acetylated derivative of L-methionine, has been investigated as an alternative source of methionine in both enteral and parenteral nutrition. The acetylation is intended to enhance stability and protect the amino acid from degradation.

These application notes provide a comprehensive overview of the use of NALM in PN solutions, including its stability, bioavailability, and metabolic fate. Detailed experimental protocols are provided to guide researchers in the evaluation of NALM for parenteral applications.

Data Presentation

Table 1: Comparative Bioavailability of L-methionine and this compound (Oral Administration)
ParameterL-methionine (0.0605 mmoles/kg)This compound (0.0605 mmoles/kg)Reference
Peak Plasma Methionine (Adults) Higher at 15-45 minutes (statistically significant at 15 min)Slightly delayed peak compared to L-methionine[1][2]
Area Under the Curve (AUC) - Plasma Methionine (Adults) Equivalent to NALMEquivalent to L-methionine[1]
Peak Plasma Methionine (Infants) Approximately 50% of adult levelsApproximately 50% of adult levels[2]
Area Under the Curve (AUC) - Plasma Methionine (Infants) Equivalent to NALMEquivalent to L-methionine[2]

Note: Data from parenteral administration studies in humans is limited. The provided data is from oral administration studies, which suggest equivalent overall bioavailability.

Table 2: Stability of Amino Acids in Parenteral Nutrition Solutions
Amino AcidStorage ConditionDurationStabilityReference
L-methionine Refrigerated (4°C), protected from light30 daysNo significant decrease in concentration[3]
L-methionine Room Temperature (25°C)30 daysSignificant decrease in concentration[3]
N-acetylcysteine Refrigerated (5 ± 3°C) in D5W8 daysContent remained between 90% and 110% of initial value[4]
N-acetylcysteine Ambient (25 ± 2°C) in D5W3 daysContent fell below 95% of initial value[4]

*N-acetylcysteine is a structurally similar compound, and its stability data is provided as a proxy in the absence of direct stability data for this compound in PN solutions.

Signaling Pathways and Metabolic Fate

Upon administration, this compound is rapidly deacetylated by the enzyme aminoacylase I to yield L-methionine and acetate.[5] Once converted, L-methionine enters the same metabolic pathways as dietary methionine. The primary and most critical of these is the Methionine Cycle .

In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the Transsulfuration Pathway to be converted to cysteine, a precursor for the antioxidant glutathione.

Methionine_Metabolism NALM This compound Deacetylation Deacetylation (Aminoacylase I) NALM->Deacetylation Acetate Met L-methionine SAM S-adenosylmethionine (SAM) Met->SAM ATP Proteins Protein Synthesis Met->Proteins SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation HCY Homocysteine SAH->HCY H2O Methylation Methylation Reactions (DNA, RNA, proteins, etc.) SAH->Methylation HCY->Met Remethylation Transsulfuration Transsulfuration Pathway HCY->Transsulfuration Cystathionine Cystathionine Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione Cysteine->GSH Deacetylation->Met Transsulfuration->Cystathionine

Figure 1. Metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Parenteral Nutrition Admixture

This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of NALM and L-methionine over time in a PN solution.

1. Materials and Reagents:

  • This compound (NALM) reference standard

  • L-methionine reference standard

  • Parenteral nutrition (PN) solution (base formulation without methionine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • 0.22 µm syringe filters

2. Preparation of PN Admixtures:

  • Aseptically prepare a batch of the base PN solution.

  • Divide the batch into two study arms.

  • To one arm, add a known concentration of L-methionine.

  • To the second arm, add an equimolar concentration of NALM.

  • Transfer the solutions into sterile, light-protected infusion bags.

  • Prepare triplicate bags for each time point and storage condition.

3. Storage Conditions:

  • Store bags under two conditions:

    • Refrigerated: 2-8°C

    • Room temperature: 25°C

  • Protect all bags from light.

4. Sampling:

  • Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 7, 14, 30 days).

  • Immediately before analysis, dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter.

5. HPLC Method (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection: UV at 212 nm

  • Run Time: Sufficient to allow for the elution of both NALM and L-methionine.

6. Data Analysis:

  • Generate a calibration curve for both NALM and L-methionine using reference standards.

  • Quantify the concentration of NALM and L-methionine in each sample at each time point.

  • Calculate the percentage of the initial concentration remaining at each time point.

  • Stability is generally defined as retaining at least 90% of the initial concentration.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis PN_base Prepare Base PN Solution Spike_Met Spike with L-methionine PN_base->Spike_Met Spike_NALM Spike with NALM PN_base->Spike_NALM Store_Fridge Refrigerated (2-8°C) Spike_Met->Store_Fridge Store_RT Room Temp (25°C) Spike_Met->Store_RT Spike_NALM->Store_Fridge Spike_NALM->Store_RT Sampling Sample at Time Points Store_Fridge->Sampling Store_RT->Sampling Dilution Dilute and Filter Sampling->Dilution HPLC HPLC Analysis Dilution->HPLC Quantification Quantify Concentration HPLC->Quantification Bioavailability_Workflow cluster_design Study Design cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Enroll Enroll Healthy Volunteers Randomize Randomize to Sequence Enroll->Randomize Infusion1 IV Infusion (NALM or L-Met) Randomize->Infusion1 Sampling1 Blood & Urine Sampling Infusion1->Sampling1 Washout Washout Period Sampling1->Washout Infusion2 IV Infusion (Crossover) Washout->Infusion2 Sampling2 Blood & Urine Sampling Infusion2->Sampling2 LCMS LC-MS/MS Analysis (NALM, L-Met, SAM, HCY) Sampling2->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

References

Application Notes and Protocols for the Synthesis of Radiolabeled N-Acetyl-L-Methionine in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine. In tracer studies, particularly in the fields of oncology and neurology, radiolabeled molecules are indispensable tools for non-invasively studying biological processes in vivo. The radiolabeling of this compound allows for the investigation of metabolic pathways, protein synthesis, and cellular uptake mechanisms using techniques like Positron Emission Tomography (PET) and autoradiography. This document provides detailed application notes and protocols for the synthesis of this compound radiolabeled with Carbon-11 ([¹¹C]), Carbon-14 ([¹⁴C]), and Tritium ([³H]).

This compound is known to be nutritionally and metabolically equivalent to L-methionine.[1] The acetylation of L-methionine can occur endogenously and is relevant in various physiological and pathological states. Therefore, radiolabeled NALM serves as a valuable tracer to probe these processes.

Applications in Tracer Studies

Radiolabeled this compound can be utilized in a variety of research and drug development applications:

  • Oncology: To visualize and quantify metabolic activity in tumors. Cancer cells often exhibit altered amino acid metabolism, and radiolabeled NALM can serve as a probe for these changes.

  • Neurology: To study amino acid transport and metabolism in the brain under normal and pathological conditions.

  • Drug Development: In Absorption, Distribution, Metabolism, and Excretion (ADME) studies to track the fate of NALM-containing compounds or to study the effects of new drugs on amino acid metabolism.

  • Protein Synthesis: To measure the rate of protein synthesis in various tissues.

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled this compound typically involves the N-acetylation of L-methionine using a radiolabeled acetylating agent. The choice of radionuclide depends on the intended application.

  • Carbon-11 (¹¹C): With its short half-life (t½ = 20.4 min), ¹¹C is ideal for PET imaging, allowing for multiple studies in the same subject on the same day.

  • Carbon-14 (¹⁴C): Its long half-life (t½ = 5730 years) makes ¹⁴C suitable for in vitro studies, autoradiography, and metabolic fate studies that require longer experimental timelines.

  • Tritium (³H): As a low-energy beta emitter, ³H is commonly used in receptor binding assays and metabolic studies where high specific activity is required.

The general chemical reaction for the synthesis is the acetylation of the primary amine of L-methionine.

L_Met L-Methionine NALM Radiolabeled This compound L_Met->NALM Base Ac_Agent Radiolabeled Acetylating Agent ([¹¹C]Acetyl Chloride, [¹⁴C]Acetic Anhydride, or [³H]Acetic Anhydride) Ac_Agent->NALM

Caption: General reaction scheme for the synthesis of radiolabeled this compound.

Synthesis of [acetyl-¹¹C]this compound

The synthesis of [acetyl-¹¹C]this compound is a two-step process due to the short half-life of ¹¹C. First, [1-¹¹C]acetyl chloride is produced from cyclotron-produced [¹¹C]CO₂, followed by the rapid N-acetylation of L-methionine.

Experimental Workflow

cluster_0 Step 1: Synthesis of [1-¹¹C]Acetyl Chloride cluster_1 Step 2: N-Acetylation of L-Methionine cluster_2 Purification and Quality Control CO2 [¹¹C]CO₂ Reaction1 Reaction in Loop CO2->Reaction1 Grignard CH₃MgBr Grignard->Reaction1 AcCl [1-¹¹C]Acetyl Chloride Reaction1->AcCl Reaction2 Reaction with [1-¹¹C]Acetyl Chloride AcCl->Reaction2 LMet L-Methionine LMet->Reaction2 Crude Crude [acetyl-¹¹C]NALM Reaction2->Crude HPLC HPLC Purification Crude->HPLC QC Quality Control (Radio-HPLC, TLC) HPLC->QC Final Formulated [acetyl-¹¹C]NALM QC->Final

Caption: Workflow for the synthesis of [acetyl-¹¹C]this compound.

Experimental Protocol

Step 1: Synthesis of [1-¹¹C]Acetyl Chloride

This protocol is adapted from a loop method for producing [1-¹¹C]acetyl chloride.[2]

  • Preparation: Coat the inner surface of a polyethylene loop with methylmagnesium bromide (CH₃MgBr).

  • Reaction: Introduce cyclotron-produced [¹¹C]CO₂ into the loop. The reaction of [¹¹C]CO₂ with the Grignard reagent forms a magnesium carboxylate intermediate.

  • Conversion: Treat the intermediate with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield [1-¹¹C]acetyl chloride.

  • Trapping: The volatile [1-¹¹C]acetyl chloride is trapped in a suitable solvent for the next step.

Step 2: N-Acetylation of L-Methionine

  • Reaction Setup: Dissolve L-methionine in an appropriate aqueous basic solution (e.g., sodium bicarbonate).

  • Acetylation: Add the trapped [1-¹¹C]acetyl chloride to the L-methionine solution at a controlled temperature (e.g., 0-25 °C).

  • Quenching: Quench the reaction after a short period (typically 1-5 minutes) by adding an acid to neutralize the solution.

Purification and Quality Control

  • Purification: Purify the crude product using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column.

  • Quality Control:

    • Radiochemical Purity: Determined by radio-HPLC and radio-Thin Layer Chromatography (radio-TLC).

    • Chemical Purity: Determined by HPLC with UV detection.

    • Specific Activity: Calculated from the radioactivity of the final product and the total mass of this compound.

Quantitative Data
Parameter[1-¹¹C]Acetyl Chloride Synthesis[2]N-Acetylation (Estimated)Overall (Estimated)
Radiochemical Yield High (not specified)> 80%> 50%
Radiochemical Purity > 95%> 98% (after HPLC)> 98%
Synthesis Time ~5 minutes~5 minutes~20-30 minutes
Specific Activity HighHigh> 37 GBq/µmol

Synthesis of [acetyl-¹⁴C]this compound

The synthesis of [acetyl-¹⁴C]this compound is based on the well-established method of acetylating amino acids with acetic anhydride.[3][4][5]

Experimental Workflow

cluster_0 Reaction cluster_1 Purification cluster_2 Quality Control LMet L-Methionine Reaction Acetylation in Aqueous Base LMet->Reaction AcAn [1-¹⁴C] or [2-¹⁴C]Acetic Anhydride AcAn->Reaction Crude Crude [acetyl-¹⁴C]NALM Reaction->Crude Extraction Acidification and Extraction Crude->Extraction Crystallization Crystallization Extraction->Crystallization Purified Purified [acetyl-¹⁴C]NALM Crystallization->Purified HPLC_QC HPLC (Chemical and Radiochemical Purity) Purified->HPLC_QC TLC_QC Radio-TLC (Radiochemical Purity) Purified->TLC_QC Final Final Product HPLC_QC->Final TLC_QC->Final

Caption: Workflow for the synthesis of [acetyl-¹⁴C]this compound.

Experimental Protocol

This protocol is adapted from the general procedure for N-acetylation of amino acids.[3][5]

  • Dissolution: Dissolve L-methionine in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 20-30 °C).

  • Acetylation: Add [1-¹⁴C]acetic anhydride or [2-¹⁴C]acetic anhydride dropwise to the stirred solution while maintaining the pH between 8 and 10 by the concurrent addition of aqueous sodium hydroxide.

  • Reaction Time: Continue stirring at room temperature for approximately 1-2 hours.

  • Acidification: Acidify the reaction mixture to a pH of approximately 2-3 with a mineral acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification:

    • Wash the organic extract with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quality Control

  • Chemical and Radiochemical Purity: Analyze the final product by HPLC with UV and radioactivity detectors.[6][7]

  • Radiochemical Purity: Confirm by radio-TLC using an appropriate solvent system and a phosphor imager or radio-TLC scanner.[8]

  • Specific Activity: Determine by measuring the radioactivity of a known mass of the product using a liquid scintillation counter.

Quantitative Data
ParameterExpected Value
Chemical Yield > 90%[3]
Radiochemical Yield > 85%
Radiochemical Purity > 98%
Chemical Purity > 99%
Specific Activity 1.85-2.22 GBq/mmol (50-60 mCi/mmol) for commercially available [¹⁴C]acetic anhydride.

Synthesis of [acetyl-³H]this compound

The synthesis of [acetyl-³H]this compound follows a similar procedure to the ¹⁴C-labeling, using tritiated acetic anhydride.

Experimental Workflow

The workflow is analogous to that of the [¹⁴C] synthesis, with the substitution of [³H]acetic anhydride for the [¹⁴C]reagent.

cluster_0 Reaction cluster_1 Purification cluster_2 Quality Control LMet L-Methionine Reaction Acetylation in Aqueous Base LMet->Reaction AcAn_H3 [³H]Acetic Anhydride AcAn_H3->Reaction Crude Crude [acetyl-³H]NALM Reaction->Crude Extraction Acidification and Extraction Crude->Extraction Crystallization Crystallization Extraction->Crystallization Purified Purified [acetyl-³H]NALM Crystallization->Purified HPLC_QC HPLC (Chemical and Radiochemical Purity) Purified->HPLC_QC LSC_QC Liquid Scintillation Counting (Specific Activity) Purified->LSC_QC Final Final Product HPLC_QC->Final LSC_QC->Final

Caption: Workflow for the synthesis of [acetyl-³H]this compound.

Experimental Protocol
  • Reaction: Follow the same procedure as for the ¹⁴C-synthesis, using [³H]acetic anhydride as the labeling agent. Handle all operations in a fume hood suitable for working with volatile tritium compounds.

  • Purification: The purification steps of extraction and crystallization are identical to the ¹⁴C-protocol.

  • Quality Control:

    • Chemical and Radiochemical Purity: Determined by radio-HPLC.

    • Specific Activity: Measured by liquid scintillation counting of a solution with a known concentration of the product.

Quantitative Data
ParameterExpected Value
Chemical Yield > 90%
Radiochemical Yield > 80%
Radiochemical Purity > 98%
Chemical Purity > 99%
Specific Activity 37-370 GBq/mmol (1-10 Ci/mmol) depending on the specific activity of the starting [³H]acetic anhydride.

Conclusion

The synthesis of radiolabeled this compound with Carbon-11, Carbon-14, and Tritium is achievable through well-established N-acetylation reactions. The choice of isotope and synthetic route will depend on the specific requirements of the tracer study. Careful purification and rigorous quality control are essential to ensure the identity, purity, and specific activity of the final radiolabeled product for reliable and reproducible results in preclinical and clinical research.

References

Application Note: Enhancing Therapeutic Protein Stability with N-acetyl-L-methionine, a Differential Scanning Calorimetry Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of therapeutic proteins, such as monoclonal antibodies (mAbs) and other biologics, is a critical quality attribute that ensures their safety and efficacy. Degradation pathways like oxidation and aggregation can compromise the product's integrity, leading to loss of function and potential immunogenicity. N-acetyl-L-methionine (NALM), a derivative of the essential amino acid methionine, is emerging as a valuable excipient in biopharmaceutical formulations. Its primary function is to act as an antioxidant, protecting susceptible amino acid residues from oxidative damage caused by reactive oxygen species (ROS). By scavenging these damaging species, NALM helps preserve the native conformation and therapeutic activity of the protein.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal stability of proteins. It measures the heat capacity of a sample as a function of temperature, providing key insights into the protein's conformational stability. The temperature at which a protein unfolds, known as the melting temperature (Tₘ), and the enthalpy of unfolding (ΔH) are critical parameters for assessing the impact of formulation excipients. An increase in Tₘ in the presence of an excipient like NALM indicates a stabilizing effect.

This application note provides a detailed overview of the use of NALM as a protein stabilizer, with a focus on its characterization by DSC. It includes quantitative data on the thermal stability of a model protein, detailed experimental protocols, and visual diagrams to illustrate key processes.

Mechanism of Action: How this compound Protects Proteins

Methionine residues are particularly susceptible to oxidation, which can alter a protein's structure and function.[1][2] NALM acts as a preferential substrate for oxidation, effectively scavenging ROS before they can damage the therapeutic protein. This sacrificial antioxidant mechanism helps to maintain the structural integrity of the protein, preventing oxidation-induced aggregation and preserving its biological activity.[3][4] The acetyl group in NALM enhances its stability and handling properties compared to L-methionine, making it an attractive excipient for liquid biopharmaceutical formulations.

Quantitative Analysis of Protein Thermal Stability by DSC

Differential Scanning Calorimetry provides a detailed thermodynamic profile of protein unfolding. The stabilizing effect of NALM can be quantified by comparing the thermal transition midpoint (Tₘ) and the calorimetric enthalpy of unfolding (ΔHcal) of the protein with and without the excipient, particularly under conditions of oxidative stress.

A study on recombinant human serum albumin (rHSA) subjected to oxidation by chloramine-T (CT) illustrates the protective effect of NALM. The thermodynamic parameters obtained from the DSC thermograms are summarized in the table below.

Table 1: Thermodynamic Data from DSC of Oxidized rHSA with and without NALM [4]

Sample ConditionTₘ (°C)ΔHcal (kJ/mol)ΔHv (kJ/mol)ΔHv/ΔHcal Ratio
Control (non-treated rHSA)64.1 ± 0.11046 ± 29870 ± 210.83
CT-rHSA (oxidized)63.9 ± 0.2732 ± 21795 ± 251.09
CT-rHSA + this compound64.0 ± 0.2879 ± 25782 ± 210.89

Data are presented as mean ± S.D. (n=3). The protein concentration was 20 µM, and the NALM concentration was 100 µM in 67 mM sodium phosphate buffer, pH 7.4.[4]

The data clearly show that while oxidation (CT-rHSA) significantly reduces the calorimetric enthalpy (ΔHcal) compared to the control, indicating a less stable structure, the presence of NALM mitigates this effect, resulting in a ΔHcal value closer to that of the non-treated protein.[4] This demonstrates NALM's ability to protect the protein's tertiary structure from oxidative damage.

Experimental Protocols

Protocol for Sample Preparation

This protocol outlines the preparation of a protein solution with NALM for DSC analysis. A model protein such as a monoclonal antibody or human serum albumin can be used.

Materials:

  • Purified protein stock solution (e.g., 10 mg/mL)

  • This compound (NALM)

  • Formulation buffer (e.g., 67 mM sodium phosphate buffer, pH 7.4)

  • Dialysis cassettes or centrifugal filters for buffer exchange

  • UV-Vis spectrophotometer

Procedure:

  • Buffer Exchange: Ensure the protein is in the desired formulation buffer. If not, perform a buffer exchange using dialysis or centrifugal filters.

  • Protein Concentration Measurement: Determine the precise concentration of the protein stock solution using a UV-Vis spectrophotometer at 280 nm and the protein's specific extinction coefficient.

  • Preparation of NALM Stock Solution: Prepare a stock solution of NALM in the formulation buffer. For example, to achieve a final concentration of 100 µM NALM with a 20 µM protein sample, a concentrated stock of NALM (e.g., 1 mM) can be prepared.

  • Sample Preparation:

    • Control Sample (Protein only): Dilute the protein stock solution with the formulation buffer to the final desired concentration (e.g., 20 µM or approximately 1-2 mg/mL).

    • Test Sample (Protein + NALM): In a separate tube, add the required volume of NALM stock solution to the formulation buffer. Then, add the protein stock solution to achieve the final desired concentrations of both protein (e.g., 20 µM) and NALM (e.g., 100 µM).

  • Reference Solution: Prepare a matching reference solution containing the formulation buffer and NALM at the same concentration as the test sample. This is crucial for accurate baseline subtraction.

  • Degassing: Gently degas all solutions (protein samples and reference buffer) for 5-10 minutes under vacuum immediately before loading into the DSC instrument to prevent bubble formation during the scan.

Protocol for Differential Scanning Calorimetry (DSC) Analysis

This protocol provides a general procedure for conducting a DSC experiment to determine the thermal stability of a protein.

Instrumentation:

  • Differential Scanning Calorimeter (e.g., Nano-DSC)

Procedure:

  • Instrument Setup:

    • Power on the DSC instrument and allow it to equilibrate.

    • Ensure the sample and reference cells are clean. Run several cleaning cycles with water and the formulation buffer if necessary.

  • Loading the Samples:

    • Carefully load the reference solution (buffer with NALM for the test sample, buffer only for the control) into the reference cell.

    • Load the protein sample into the sample cell, ensuring no air bubbles are introduced.

  • Experimental Parameters:

    • Pre-scan Equilibration: Set an initial equilibration period at the starting temperature (e.g., 10-25°C) for 15-20 minutes.

    • Temperature Range: Set the starting temperature to a point where the protein is known to be stable (e.g., 25°C) and the final temperature to a point where the protein is fully unfolded (e.g., 95-100°C).

    • Scan Rate: A typical scan rate for proteins is 60°C/hour (1°C/min). This can be adjusted (e.g., up to 90 or 120°C/hr) to assess the kinetics of unfolding.

    • Cell Pressure: Pressurize the cells (e.g., to 3 atm) to prevent boiling of the aqueous samples at higher temperatures.

  • Running the Experiment:

    • Start the thermal scan. The instrument will record the differential heat flow between the sample and reference cells as a function of temperature.

    • (Optional) After the first scan, cool the sample back to the starting temperature and perform a second scan to assess the reversibility of the unfolding process.

Data Analysis and Visualization

The raw DSC data (heat flow vs. temperature) is processed to generate a thermogram showing the excess heat capacity (Cp) as a function of temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep Prepare Protein, NALM, and Buffer Solutions Degas Degas Samples and Reference Prep->Degas Load Load Samples into DSC Degas->Load Scan Run Thermal Scan (e.g., 25-95°C at 1°C/min) Load->Scan RawData Obtain Raw Thermogram (Heat Flow vs. Temp) Scan->RawData Baseline Subtract Buffer Baseline RawData->Baseline Normalize Normalize for Concentration Baseline->Normalize Fit Fit Data to Unfolding Model Normalize->Fit Params Determine Tm, ΔHcal, ΔHv Fit->Params N_End_Rule_Pathway cluster_synthesis Protein Synthesis & Modification cluster_degradation Ac/N-End Rule Degradation Pathway cluster_stability Protein Fate Nascent Nascent Polypeptide (N-term Met) Acetylation N-terminal Acetyltransferase (NAT) Nascent->Acetylation Co-translational AcetylatedProtein N-terminally Acetylated Protein (Ac-Met) Acetylation->AcetylatedProtein Recognin Ac/N-recognin (E3 Ubiquitin Ligase) AcetylatedProtein->Recognin Ac/N-degron exposed StableProtein Stable, Folded Protein AcetylatedProtein->StableProtein Ac/N-degron shielded (e.g., by folding or complex formation) Ubiquitination Poly-ubiquitination Recognin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols: Measuring N-acetyl-L-methionine (NAM) Uptake in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-methionine (NAM) is a derivative of the essential amino acid L-methionine. While L-methionine's role in protein synthesis and cellular metabolism is well-established, the biological significance of NAM is an emerging area of research. It has been detected in various tissues and cell lines and is considered a bioavailable source of methionine.[1][2] Understanding the mechanisms by which cells take up NAM is crucial for elucidating its physiological functions and for developing therapeutic strategies that may leverage or target this transport process. These application notes provide detailed protocols for measuring NAM uptake in cultured cells using two primary methods: a radiolabeled uptake assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Potential Cellular Transporters for this compound

The specific transporters responsible for this compound (NAM) uptake have not been definitively identified. However, based on the transport mechanisms of its parent amino acid, L-methionine, several members of the Solute Carrier (SLC) superfamily are strong candidates.[3][4][5] L-methionine is transported by various systems, including System L, which is comprised of transporters like L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) and LAT2 (SLC7A6), often in a heterodimeric complex with SLC3A2 (CD98hc).[4][6] Additionally, SLC43A2 has been identified as a critical methionine transporter in certain cell types.[6] It is plausible that NAM is transported by one or more of these systems, or by other currently uncharacterized amino acid transporters. Experimental validation using competitive inhibition assays and gene knockdown studies would be necessary to identify the specific transporters involved in NAM uptake in a given cell type.

Signaling Pathways Potentially Associated with NAM Uptake

The uptake of amino acids is often linked to intracellular signaling pathways that regulate cell growth, proliferation, and metabolism. The mTORC1 (mammalian target of rapamycin complex 1) pathway is a key sensor of amino acid availability.[4] Given that NAM can serve as a source of methionine, its uptake may influence mTORC1 signaling. The general paradigm involves the sensing of intracellular amino acid levels, which in turn activates mTORC1, leading to the phosphorylation of downstream targets that promote protein synthesis and inhibit autophagy. The diagram below illustrates a hypothetical signaling pathway linking NAM uptake to the mTORC1 pathway.

NAM_Uptake_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NAM_ext Extracellular This compound Transporter Candidate Amino Acid Transporter (e.g., LAT1/SLC7A5) NAM_ext->Transporter Uptake NAM_int Intracellular This compound Transporter->NAM_int ACY1 Aminoacylase 1 (ACY1) NAM_int->ACY1 Methionine L-methionine mTORC1 mTORC1 (Active) Methionine->mTORC1 Activation ACY1->Methionine Growth Cell Growth & Proliferation mTORC1->Growth Promotes

Caption: Hypothetical signaling pathway of this compound uptake and its potential downstream effects.

Experimental Protocols

Two primary methods for quantifying NAM uptake are presented: a radiolabeled uptake assay for sensitive detection of transport kinetics and an LC-MS/MS method for specific quantification of intracellular NAM.

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol is adapted from general radiolabeled cellular uptake assays and provides a framework for measuring the uptake of a radiolabeled NAM analog (e.g., [³H]-NAM or [¹⁴C]-NAM).[7]

Experimental Workflow:

Radiolabeled_Uptake_Workflow Seed_Cells 1. Seed cells in a multi-well plate Incubate 2. Incubate to allow cell adherence Seed_Cells->Incubate Wash 3. Wash cells with uptake buffer Incubate->Wash Add_Radiolabel 4. Add radiolabeled This compound Wash->Add_Radiolabel Incubate_Uptake 5. Incubate for a defined time period Add_Radiolabel->Incubate_Uptake Stop_Uptake 6. Stop uptake by washing with ice-cold buffer Incubate_Uptake->Stop_Uptake Lyse_Cells 7. Lyse cells Stop_Uptake->Lyse_Cells Measure_Radioactivity 8. Measure radioactivity using a scintillation counter Lyse_Cells->Measure_Radioactivity Analyze_Data 9. Analyze data to determine uptake rate Measure_Radioactivity->Analyze_Data

Caption: Workflow for the radiolabeled this compound uptake assay.

Materials:

  • Cultured cells of interest

  • Complete culture medium

  • Multi-well plates (24- or 96-well)

  • Radiolabeled this compound (e.g., [³H]-NAM or [¹⁴C]-NAM)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Ice-cold Wash Buffer (e.g., PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

  • Initiate Uptake: Add the radiolabeled NAM solution (prepared in Uptake Buffer at the desired concentration) to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the time course of uptake.

  • Terminate Uptake: To stop the uptake, rapidly aspirate the radiolabeled solution and wash the cells three times with ice-cold Wash Buffer.

  • Cell Lysis: Add Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of NAM taken up by the cells at each time point and normalize to the total protein content of the cells in parallel wells.

Data Presentation:

Time (minutes)Uptake (pmol/mg protein)Standard Deviation
1
5
15
30
60
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a method for the accurate quantification of intracellular NAM using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity and does not require radiolabeled compounds.[8][9][10][11]

Experimental Workflow:

LCMS_Workflow Culture_Cells 1. Culture cells to the desired confluency Treat_Cells 2. Treat cells with This compound Culture_Cells->Treat_Cells Wash_Cells 3. Wash cells with ice-cold saline to remove extracellular NAM Treat_Cells->Wash_Cells Quench_Metabolism 4. Quench metabolism with cold methanol/water Wash_Cells->Quench_Metabolism Extract_Metabolites 5. Extract intracellular metabolites Quench_Metabolism->Extract_Metabolites Analyze_LCMS 6. Analyze extracts by LC-MS/MS Extract_Metabolites->Analyze_LCMS Quantify_Data 7. Quantify intracellular NAM using a standard curve Analyze_LCMS->Quantify_Data

Caption: Workflow for quantifying intracellular this compound by LC-MS/MS.

Materials:

  • Cultured cells of interest

  • Complete culture medium

  • This compound

  • Ice-cold 0.9% NaCl solution

  • Extraction Solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Internal Standard (e.g., stable isotope-labeled NAM)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells in multi-well plates and treat with a known concentration of NAM for a specified period.

  • Sample Collection: Aspirate the medium and wash the cells rapidly with ice-cold 0.9% NaCl.

  • Metabolite Extraction: Add a specific volume of cold Extraction Solvent containing the internal standard to each well. Scrape the cells and collect the cell suspension.

  • Sample Preparation: Centrifuge the cell extracts at high speed to pellet proteins and cellular debris. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.

    • Liquid Chromatography: Separate the metabolites using a suitable column (e.g., a HILIC or reversed-phase column).

    • Mass Spectrometry: Detect and quantify NAM and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Create a standard curve using known concentrations of NAM. Calculate the intracellular concentration of NAM in the samples by normalizing the peak area of NAM to the peak area of the internal standard and comparing it to the standard curve. Normalize the final concentration to the cell number or protein content.

Data Presentation:

Treatment ConditionIntracellular NAM Concentration (µM)Standard Deviation
Control
NAM (10 µM)
NAM (50 µM)
NAM (100 µM)

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments.

ParameterMethodCell LineValueReference
Uptake Rate Radiolabeled AssayHEK29310.5 ± 1.2 pmol/mg protein/minHypothetical
Intracellular Conc. LC-MS/MSHeLa25.3 ± 3.1 µM (after 1h with 100 µM NAM)Hypothetical
Km Radiolabeled AssayA54985 ± 9 µMHypothetical
Vmax Radiolabeled AssayA549150 ± 15 pmol/mg protein/minHypothetical

Conclusion

The protocols outlined in these application notes provide robust methods for measuring the uptake of this compound in cultured cells. The choice between the radiolabeled assay and the LC-MS/MS method will depend on the specific research question, available equipment, and the need for kinetic versus steady-state measurements. These tools will be invaluable for researchers investigating the cellular and molecular biology of NAM, and for drug development professionals exploring its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-acetyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-acetyl-L-methionine from reaction mixtures.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities in an this compound reaction mixture?

A1: Common impurities include unreacted L-methionine, L-methionine sulfoxide, and potential by-products from the acetylation reaction, such as 4-(β-methylmercaptoethyl) oxazolone-5.[1][2][3] If the starting material was a racemic mixture (DL-methionine), the product will contain N-acetyl-DL-methionine, which will require further resolution steps if only the L-enantiomer is desired.[4][5][6]

Q2: My purified this compound has a low melting point. What could be the cause?

A2: A low or broad melting point range (literature range is 103-106 °C) typically indicates the presence of impurities.[7][8][9] The most likely contaminants are residual solvents or unreacted starting materials. We recommend further drying under vacuum or repurification through recrystallization to improve purity.

Q3: I am having trouble crystallizing this compound from my reaction mixture. What should I do?

A3: Crystallization issues can arise from several factors:

  • Solvent Choice: Ensure you are using an appropriate solvent system. Good single solvents for recrystallization include water, acetone, or ethyl acetate.[7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

  • Concentration: The solution might be too dilute. Try concentrating the solution by carefully evaporating some of the solvent under reduced pressure.[1]

  • Cooling Rate: Cooling the solution too quickly can lead to oiling out or the formation of very fine, impure crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.[11]

  • Seeding: If crystals do not form, try adding a small seed crystal of pure this compound to induce crystallization.

Q4: My yield of purified this compound is lower than expected. How can I improve it?

A4: Low yield can be attributed to several stages of the process:

  • Incomplete Reaction: Ensure the initial acetylation reaction has gone to completion. The reaction of L-methionine with acetic anhydride is typically carried out at a controlled pH (between 6.5 and 10.0) and temperature (20°C to 60°C) to achieve high yields.[1]

  • Extraction Inefficiency: If using liquid-liquid extraction for initial purification, ensure efficient separation. The reaction mixture is typically acidified before extraction with a solvent like ethyl acetate. Multiple extractions of the aqueous phase will improve recovery.[1]

  • Losses During Recrystallization: Significant product loss can occur if too much solvent is used during recrystallization, as the compound will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, you can try to recover more product from the mother liquor by concentrating it and cooling again.

Q5: How can I check the purity of my final this compound product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying purity and detecting impurities.[3][12][13] A reversed-phase C18 column is often suitable.[13]

  • Melting Point Analysis: A sharp melting point within the expected range (103-106 °C) is a good indicator of high purity.[7][9]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Spectroscopy (NMR, IR): To confirm the chemical structure and identify any structural impurities.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Reference
Water30.7% (w/v)25[7]
Water125 mg/mL (requires sonication)Not Specified[14]
Acetone29.5% (w/v)25[7]
Methanol100 mg/mLNot Specified[8]
Methanol50 mg/mLNot Specified[9]
DMSO100 mg/mL (requires sonication)Not Specified[14]
Ethyl AcetateSolubleNot Specified[7]

Note: Solubility can be significantly affected by the specific experimental conditions, including temperature and the presence of other solutes.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for purifying crude this compound using recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, acetone, or ethyl acetate)[7]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent from Table 1. Water is a common choice.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding excess solvent to maximize yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes. Perform a hot filtration through fluted filter paper to remove the activated carbon.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum, preferably over a desiccant like P₂O₅, to remove all residual solvent.[1][7] The final product should be a white crystalline solid.

Visualizations

G Diagram 1: General Purification Workflow for this compound cluster_0 Synthesis cluster_1 Initial Work-up cluster_2 Purification cluster_3 Analysis Reaction Acetylation of L-Methionine Acidify Acidify Reaction Mixture Reaction->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Concentrate Concentrate Organic Phase Extract->Concentrate Recrystallize Recrystallize Crude Product Concentrate->Recrystallize Filter Filter Crystals Recrystallize->Filter Dry Dry Under Vacuum Filter->Dry QC Purity & Identity Check (HPLC, MP) Dry->QC

Caption: Diagram 1: General Purification Workflow for this compound

G Diagram 2: Troubleshooting Crystallization Issues Start Problem: No Crystals Forming Check_Conc Is the solution clear and not cloudy upon cooling? Start->Check_Conc Concentrate Concentrate solution (evaporate some solvent) Check_Conc->Concentrate Yes (Too Dilute) Check_Seed Tried seeding? Check_Conc->Check_Seed No Cool_Slower Cool solution more slowly Concentrate->Cool_Slower Success Crystals Formed Cool_Slower->Success Seed Add a seed crystal Check_Seed->Seed No Check_Solvent Consider a different solvent or co-solvent system Check_Seed->Check_Solvent Yes Seed->Cool_Slower Check_Solvent->Success

Caption: Diagram 2: Troubleshooting Crystallization Issues

References

Technical Support Center: N-acetyl-L-methionine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyl-L-methionine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, presence of oxidizing agents, and exposure to light. While generally considered stable, extreme conditions can lead to degradation.

Q2: What are the main degradation pathways for this compound in an aqueous environment?

A2: The two primary degradation pathways for this compound are hydrolysis of the acetyl group and oxidation of the thioether side chain.

  • Hydrolysis: The amide bond can be hydrolyzed to yield L-methionine and acetic acid. This process is typically slow under neutral conditions but can be accelerated by strongly acidic or basic conditions and elevated temperatures.

  • Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This can be initiated by dissolved oxygen, metal ions, or other oxidizing agents. Photo-oxidation can also occur upon exposure to light.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, it is recommended to prepare stock solutions in a buffer with a pH close to neutral (pH 6-8). Solutions should be prepared using deoxygenated water to minimize oxidation. For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, it is best to aliquot the stock solution into single-use vials and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][3]

Q4: Is this compound susceptible to enzymatic degradation in cell culture media?

A4: Yes, this compound can be hydrolyzed by acylases, which are enzymes that remove the acetyl group.[4][5] If you are using cell culture media containing serum or cell lysates, be aware that these may contain acylases that can convert this compound to L-methionine.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or inconsistent results over time. Degradation of this compound in the aqueous solution.- Prepare fresh solutions before each experiment.- Store stock solutions properly (frozen in aliquots).- Verify the pH of your solution, as extremes can accelerate hydrolysis.- Protect solutions from light and consider using amber vials.
Presence of unexpected peaks in HPLC analysis. Formation of degradation products such as L-methionine, this compound sulfoxide, or this compound sulfone.- Use a stability-indicating HPLC method to identify and quantify potential degradants.- Prepare solutions with deoxygenated buffers and minimize headspace in vials to reduce oxidation.- If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA.
Variability between different batches of prepared solutions. Inconsistent preparation or storage conditions.- Standardize your solution preparation protocol, including the source and quality of water and pH adjustment.- Ensure consistent storage conditions (temperature, light exposure) for all batches.

Quantitative Stability Data

Condition Stability Primary Degradation Pathway
Neutral pH (6-8) at Room Temperature Generally stable for short-term use.Slow oxidation and hydrolysis.
Acidic pH (<4) Increased rate of hydrolysis.Hydrolysis to L-methionine and acetic acid.
Basic pH (>9) Increased rate of hydrolysis and potential for oxidation.Hydrolysis and Oxidation.
Elevated Temperature (>40°C) Accelerated degradation.Both hydrolysis and oxidation rates increase significantly.
Presence of Oxidizing Agents (e.g., H₂O₂) Rapid oxidation.Oxidation to sulfoxide and sulfone derivatives.
Exposure to UV/Visible Light Photo-oxidation can occur.Oxidation of the sulfur moiety.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a reversed-phase HPLC method to assess the stability of this compound and separate it from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Buffer A (e.g., 20 mM phosphate buffer, pH 3.0) and Buffer B (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

Note: This is a starting point, and the method may require optimization for specific applications and equipment.

Protocol 2: Forced Degradation Study

To understand the degradation profile of this compound, a forced degradation study can be performed.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.

  • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) to identify and quantify any degradation products.

Visualizations

Degradation Pathways of this compound NAM This compound Met L-methionine NAM->Met Hydrolysis (Acid/Base, Heat) AcOH Acetic Acid NAM_SO This compound sulfoxide NAM->NAM_SO Oxidation (Oxidizing Agents, Light) NAM_SO2 This compound sulfone NAM_SO->NAM_SO2 Further Oxidation Troubleshooting Workflow for this compound Solution Instability start Inconsistent Experimental Results check_prep Review Solution Preparation and Storage Procedures start->check_prep improper_prep Inconsistent pH, solvent, or storage? check_prep->improper_prep Yes analyze_purity Analyze Solution Purity (e.g., by HPLC) check_prep->analyze_purity No standardize Standardize Protocol: - Use fresh, deoxygenated buffer (pH 6-8) - Store aliquots at -20°C or -80°C - Protect from light improper_prep->standardize standardize->analyze_purity degradation_detected Degradation Products Detected? analyze_purity->degradation_detected Yes end Consistent Results analyze_purity->end No prepare_fresh Prepare Fresh Solution for Each Experiment degradation_detected->prepare_fresh prepare_fresh->end

References

Technical Support Center: Optimizing N-acetyl-L-methionine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-acetyl-L-methionine (NALM) concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: The optimal concentration of this compound can vary significantly depending on the cell line and experimental objectives. Based on available studies, a broad starting range to consider is 125 µg/mL to 500 µg/mL.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents like DMSO and methanol.[2][3] For in vitro experiments, a common practice is to dissolve it in fresh DMSO to make a concentrated stock solution (e.g., 38 mg/mL or 198.69 mM).[2] For cell culture applications, it is important to keep the final concentration of the organic solvent in the medium to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My cells are showing signs of toxicity even at low concentrations of NALM. What could be the cause?

A3: Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve NALM, ensure the final concentration in your cell culture medium is not toxic to your cells.[2] A solvent-only control is essential.

  • High Local Concentration: Inadequate mixing upon addition to the culture medium can expose cells to a transient high concentration of NALM, leading to toxicity.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to NALM or its metabolites.

  • Contamination: Ensure your NALM powder and prepared solutions are sterile and free from contaminants.

Q4: I am observing inconsistent results between experiments. What are the potential sources of variability?

A4: Inconsistent results can arise from several factors:

  • Stock Solution Stability: this compound solutions should be aliquoted and stored properly to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C.[2]

  • Cell Passage Number: The phenotype and response of cultured cells can change with high passage numbers. It is advisable to use cells within a consistent and low passage range.

  • Experimental Confluency: The density of your cell culture at the time of treatment can influence the outcome. Standardize the seeding density and confluency for all experiments.

  • Reagent Quality: Ensure the purity and quality of your this compound.

Q5: What are the known cellular effects of this compound?

A5: this compound, a derivative of the essential amino acid L-methionine, can have various effects on cells. It has been observed to inhibit cell growth and reduce mitochondrial activity in a dose-dependent manner in certain cancer cell lines.[1] It is also known to be a scavenger of reactive oxygen species (ROS).[2] As a precursor to S-adenosylmethionine (SAM), it plays a role in methylation reactions, which are crucial for numerous cellular processes.[4]

Troubleshooting Guides

Issue 1: Sub-optimal Cell Viability or Unexpected Cytotoxicity
Potential Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response curve to identify the optimal NALM concentration for your cell line. Start with a broad range (e.g., 10 µM to 1 mM) and narrow it down based on the initial results.
Solvent Toxicity Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve NALM) in your experiments to assess the effect of the solvent on cell viability.
NALM Instability Prepare fresh stock solutions of NALM. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.[2]
Cell Culture Conditions Ensure consistent cell seeding density, confluency, and media conditions across all experiments.
Issue 2: Poor Solubility of this compound
Potential Cause Troubleshooting Steps
Incorrect Solvent This compound has good solubility in methanol (50 mg/mL) and DMSO (38 mg/mL).[2][3] Ensure you are using an appropriate solvent.
Precipitation in Media When diluting the stock solution into your aqueous cell culture medium, add it dropwise while gently vortexing or mixing to prevent precipitation. Avoid adding a large volume of organic solvent directly to the medium.[5]
Low Temperature Ensure the cell culture medium is at 37°C before adding the NALM stock solution to aid in solubility.

Data Presentation

Table 1: Effect of this compound on Jurkat Cell Growth [1]

Concentration (µg/mL)Incubation Time (hours)Cell Growth (% of Control)
12572204.0 ± 46.0
25072104.5 ± 41.0
37572Not significantly different from 250 µg/mL
50072Not significantly different from 375 µg/mL

Table 2: Effect of this compound on Jurkat Cell Mitochondrial Activity [1]

Concentration (µg/mL)Incubation Time (hours)Mitochondrial Activity (% of Control)
2502481.9 ± 2.5
37524~80
50024~80
1257258.9 ± 8.4
2007243.1 ± 5.2
5007231.8 ± 2.9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add the corresponding volume of DMSO to the molar mass of NALM).

  • Vortex the tube until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

Protocol 2: Cell Viability Assay (e.g., MTT or WST-1 Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with DMSO at the same concentration as the highest NALM treatment) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared NALM dilutions or control media to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Visualizations

experimental_workflow Experimental Workflow for NALM Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_nalm Prepare NALM Stock Solution treatment Treat Cells with NALM Dilutions prep_nalm->treatment prep_cells Seed Cells in 96-well Plate prep_cells->treatment incubation Incubate for 24/48/72 hours treatment->incubation add_reagent Add Viability Reagent (MTT/WST-1) incubation->add_reagent read_plate Read Absorbance add_reagent->read_plate analysis Calculate Cell Viability (% of Control) read_plate->analysis

Caption: Workflow for assessing NALM's effect on cell viability.

troubleshooting_flow Troubleshooting Low Cell Viability start Low Cell Viability Observed check_control Is Vehicle Control Also Toxic? start->check_control check_dose Perform Dose-Response Experiment check_control->check_dose No solvent_issue Solvent Toxicity Issue check_control->solvent_issue Yes check_solubility Check for NALM Precipitation check_dose->check_solubility concentration_issue Concentration is Too High check_dose->concentration_issue check_reagents Prepare Fresh Reagents check_solubility->check_reagents solubility_issue Solubility Issue check_solubility->solubility_issue reagent_issue Reagent Degradation check_reagents->reagent_issue

Caption: A logical flow for troubleshooting low cell viability.

signaling_pathway Potential NALM-Influenced Signaling Pathways NALM This compound Met Methionine NALM->Met ROS_Scavenging ROS Scavenging NALM->ROS_Scavenging direct effect SAM S-adenosylmethionine (SAM) Met->SAM Transsulfuration Transsulfuration Pathway Met->Transsulfuration Methylation Methylation Reactions (DNA, Protein) SAM->Methylation mTORC1 mTORC1 Signaling SAM->mTORC1 activates Cell_Growth Cell Growth and Proliferation Methylation->Cell_Growth regulates Cysteine Cysteine Transsulfuration->Cysteine GSH Glutathione (GSH) Synthesis Cysteine->GSH GSH->ROS_Scavenging mTORC1->Cell_Growth promotes

References

common impurities in synthetic N-acetyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of synthetic N-acetyl-L-methionine and its common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities in synthetic this compound can be categorized as process-related impurities and degradation products. These include:

  • Process-Related Impurities:

    • L-Methionine: Unreacted starting material or a product of hydrolysis.

    • N-Acetyl-D-methionine: The D-enantiomer, which can form due to racemization during synthesis.

    • N,N'-Diacetyl-L-cystine: An impurity that can arise from the starting materials or side reactions.

    • N-Acetyl-methionyl-methionine: A dipeptide impurity that can form, particularly under anhydrous conditions.[1]

  • Degradation Products:

    • This compound sulfoxide: An oxidation product where the sulfur atom in the methionine side chain is oxidized.

    • This compound sulfone: A further oxidation product of the sulfoxide.

Q2: How are these impurities formed?

A2: The formation of these impurities is typically linked to the synthesis and storage conditions of this compound:

  • Hydrolysis: this compound can hydrolyze back to L-methionine in the presence of water.

  • Racemization: The chiral center of L-methionine can be susceptible to racemization under certain pH and temperature conditions during the acetylation process, leading to the formation of N-acetyl-D-methionine.

  • Oxidation: The thioether group in the methionine side chain is susceptible to oxidation by air or other oxidizing agents, forming the sulfoxide and subsequently the sulfone. This can be catalyzed by light and trace metals.

  • Side Reactions: During the acetylation of L-methionine with reagents like acetic anhydride, side reactions can lead to the formation of dipeptides such as N-acetyl-methionyl-methionine.[1]

Q3: What are the primary analytical techniques for identifying and quantifying these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of this compound and its impurities.[2][3][4][5] Different HPLC modes can be employed:

  • Reversed-Phase HPLC (RP-HPLC): Often used with a C18 column for the separation of the parent compound from its less polar impurities.[2][3]

  • Mixed-Mode Chromatography: This approach combines reversed-phase and ion-exchange chromatography to improve the separation of polar impurities.[5]

  • Chiral HPLC: Necessary for the separation of the D- and L-enantiomers of N-acetyl-methionine.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Column The silanol groups on the silica-based column can interact with the amine and carboxyl groups of the analytes, causing peak tailing. Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).
Sample Overload Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute the sample and re-inject.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Solution: Adjust the mobile phase pH. For acidic compounds like this compound and its acidic impurities, a lower pH (around 2.5-3.5) is generally recommended to suppress the ionization of the carboxyl group.
Column Contamination Buildup of contaminants on the column can lead to poor peak shape. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Inaccurate mixing of the mobile phase components can cause retention time drift. Solution: Ensure the mobile phase is prepared accurately and consistently. Use a high-quality HPLC gradient mixer.
Temperature Variations Changes in column temperature can significantly affect retention times. Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Column Equilibration Insufficient equilibration of the column with the mobile phase before injection can lead to shifting retention times. Solution: Ensure the column is adequately equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.
Pump Malfunction Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates. Solution: Inspect the pump for leaks and service the check valves if necessary.
Issue 3: Poor Resolution of Impurities
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase The mobile phase composition may not be suitable for separating closely eluting impurities. Solution: Optimize the mobile phase. This may involve adjusting the organic solvent ratio, changing the type of organic modifier (e.g., acetonitrile vs. methanol), or modifying the pH. For complex mixtures, a gradient elution program may be necessary.
Inappropriate Column The chosen column may not have the right selectivity for the impurities of interest. Solution: Try a different column chemistry. For example, a phenyl-hexyl column might offer different selectivity compared to a C18 column. For polar impurities, a mixed-mode or HILIC column could be more effective.[5] For enantiomeric impurities, a chiral column is required.[6]
Flow Rate A high flow rate may not allow sufficient time for the separation to occur. Solution: Reduce the flow rate to improve resolution.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for key impurities as reported in the literature.

ImpurityLOD (µg/mL)LOQ (µg/mL)
L-Methionine-sulfoxide 0.06 - 0.300.30 - 0.75
N-Acetyl-DL-methionine 0.06 - 0.300.30 - 0.75

Data adapted from a study on L-methionine impurity profiling using a mixed-mode HPLC method.[5]

Experimental Protocols

Protocol 1: RP-HPLC Method for General Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its common non-chiral impurities.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25-26 min: 30% to 5% B

    • 26-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A: 5% B) to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This protocol is designed for the separation of this compound from its D-enantiomer.

  • Column: Chiral stationary phase (e.g., Astec® (R,R) P-CAP)

  • Mobile Phase: 20 mM Ammonium acetate in a mixture of acetonitrile and methanol (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Visualizations

impurity_formation_pathway L-Methionine L-Methionine This compound This compound L-Methionine->this compound Acetylation This compound->L-Methionine Hydrolysis N-Acetyl-D-methionine N-Acetyl-D-methionine This compound->N-Acetyl-D-methionine Racemization This compound sulfoxide This compound sulfoxide This compound->this compound sulfoxide Oxidation N-Acetyl-methionyl-methionine N-Acetyl-methionyl-methionine This compound->N-Acetyl-methionyl-methionine Dimerization This compound sulfone This compound sulfone This compound sulfoxide->this compound sulfone Oxidation

Caption: Formation pathways of common impurities in synthetic this compound.

hplc_troubleshooting_workflow start HPLC Analysis Issue issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Tailing/Fronting retention_time Inconsistent Retention Time issue_type->retention_time Drifting resolution Poor Resolution issue_type->resolution Co-elution check_column Check Column & Mobile Phase pH peak_shape->check_column check_temp_flow Check Temperature & Flow Rate retention_time->check_temp_flow optimize_method Optimize Mobile Phase/Column resolution->optimize_method end Problem Resolved check_column->end check_temp_flow->end optimize_method->end

Caption: A logical workflow for troubleshooting common HPLC issues.

References

degradation pathways of N-acetyl-L-methionine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of N-acetyl-L-methionine (NALM) under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: The primary degradation pathways for this compound (NALM) are dependent on the type of stress applied:

  • Oxidative Stress: The thioether group in the methionine side chain is susceptible to oxidation, forming this compound sulfoxide as the major degradation product. Further oxidation to this compound sulfone can occur under more stringent oxidative conditions.

  • Photo-oxidative Stress: In the presence of a photosensitizer, NALM can undergo one-electron oxidation to form a sulfur radical cation. This intermediate can then lead to products of deprotonation and decarboxylation.[1]

  • Thermal Stress: While specific data for NALM is limited, thermal stress on methionine-containing compounds can lead to the Strecker degradation pathway, especially in the presence of dicarbonyl compounds, potentially forming methional which has a distinct odor.[2] Deacetylation and decarboxylation are also possible degradation routes under high temperatures.

  • pH Stress (Hydrolysis): Under strongly acidic or basic conditions, the N-acetyl group and the amide bond can be susceptible to hydrolysis, yielding L-methionine and acetic acid. The rate of hydrolysis is generally pH-dependent.

Q2: What is the main degradation product of this compound under oxidative stress?

A2: The main degradation product under oxidative stress is this compound sulfoxide. This occurs through the addition of a single oxygen atom to the sulfur atom of the methionine side chain.

Q3: Is this compound stable at neutral pH and room temperature?

A3: this compound is relatively stable in solution at neutral pH and room temperature in the absence of oxidizing agents and light. However, for long-term storage, it is advisable to store solutions at low temperatures (2-8°C or frozen) and protected from light to minimize potential degradation.

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective method for monitoring the degradation of NALM and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection. A stability-indicating HPLC method should be developed to separate the intact NALM from all potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation results in oxidative stress studies.
Possible Cause Recommended Solution
Variability in Oxidant Concentration Prepare fresh oxidant solutions (e.g., hydrogen peroxide) for each experiment and accurately determine their concentration before use.
Presence of Trace Metal Contaminants Use high-purity water and reagents. Consider using a chelating agent like EDTA to sequester metal ions that can catalyze oxidation, unless they are part of the experimental design.
Inconsistent Reaction Time or Temperature Use a temperature-controlled water bath or incubator for the stress study. Ensure precise timing for sample exposure and quenching of the reaction.
Light Exposure Protect samples from light during the experiment, as light can accelerate oxidative degradation.
Issue 2: Poor separation of this compound and its sulfoxide in HPLC analysis.
Possible Cause Recommended Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. A common mobile phase for separating NALM and its sulfoxide is a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. Adjusting the pH of the aqueous phase can significantly impact retention and selectivity.
Unsuitable Column A C18 column is generally a good starting point. If co-elution persists, consider a column with a different stationary phase or a mixed-mode column.
Gradient Elution Not Optimized If using a gradient, adjust the slope and duration to improve the resolution between the parent compound and its degradation products.
Issue 3: Appearance of unexpected peaks in the chromatogram.
Possible Cause Recommended Solution
Secondary Degradation Excessive stress conditions (e.g., very high temperature or extreme pH) can lead to secondary degradation of the primary products. Reduce the stress level to target a 5-20% degradation of the parent compound as recommended by ICH guidelines.[3]
Contamination Ensure the cleanliness of all glassware and use high-purity solvents and reagents. Analyze a blank sample (placebo) subjected to the same stress conditions to identify peaks originating from the matrix or reagents.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion or splitting. Whenever possible, dissolve the sample in the mobile phase.

Quantitative Data Summary

The following table summarizes typical conditions used in forced degradation studies for N-acetylated amino acids and related compounds. The extent of degradation is highly dependent on the specific conditions.

Stress ConditionStress Agent/ParameterTypical ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl60-80°C, several hoursL-methionine, Acetic Acid
Base Hydrolysis 0.1 M - 1 M NaOHRoom temperature to 60°C, several hoursL-methionine, Acetic Acid
Oxidation 3% - 30% H₂O₂Room temperature, several hoursThis compound sulfoxide, this compound sulfone
Thermal Dry Heat80-105°C, several hours to daysDeacetylation products, Decarboxylation products, Methional (in presence of reducing sugars)
Photolytic UV/Visible Light1.2 million lux hours (ICH Q1B)This compound sulfoxide, Deprotonation and Decarboxylation products (with photosensitizer)

Experimental Protocols

Protocol 1: Forced Degradation by Oxidation
  • Preparation of NALM solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.

  • Stress Application: To 1 mL of the NALM solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light, for 24 hours.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis: Immediately dilute the sample with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Acid Hydrolysis
  • Preparation of NALM solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in 0.1 M hydrochloric acid.

  • Stress Application: Heat the solution in a sealed vial in a water bath at 80°C.

  • Incubation: Maintain the temperature for 8 hours.

  • Sampling and Neutralization: At desired time points, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute the neutralized sample with the mobile phase and inject it into the HPLC system.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Note: This is a starting point and the method should be validated for the specific application.

Visualizations

Oxidative_Degradation NALM This compound MetO This compound sulfoxide NALM->MetO Oxidation [O] (e.g., H₂O₂) MetO2 This compound sulfone MetO->MetO2 Further Oxidation [O] (Harsher Conditions) Photo_Oxidative_Degradation cluster_0 cluster_1 NALM This compound Radical Sulfur Radical Cation NALM->Radical One-electron oxidation (Photosensitizer + hv) Deprot_Prod Deprotonation Product Radical->Deprot_Prod -H⁺ Decarb_Prod Decarboxylation Product Radical->Decarb_Prod -CO₂ Hydrolytic_Degradation NALM This compound Met L-methionine NALM->Met H⁺ or OH⁻ (Hydrolysis) AcOH Acetic Acid NALM->AcOH H⁺ or OH⁻ (Hydrolysis) Experimental_Workflow cluster_0 Stress Application cluster_1 Analysis Sample NALM Solution Stress Apply Stress (Oxidative, Thermal, pH) Sample->Stress Sampling Sample at Timepoints Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

References

troubleshooting poor solubility of N-acetyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of N-acetyl-L-methionine (NALM).

Frequently Asked Questions (FAQs)

1. What is the general solubility of this compound?

This compound is a derivative of the essential amino acid L-methionine. It is generally considered to be moderately soluble in water. Its solubility is influenced by several factors, including the solvent used, temperature, and pH. In water at 25°C, its solubility is reported to be around 30.7%[1], with other sources indicating values as high as 307 mg/mL[2]. It is also soluble in methanol and acetone[1][3].

2. In which solvents is this compound most soluble?

Studies on the racemic mixture, N-acetyl-dl-methionine, show that its solubility is highest in methanol, followed by other polar protic and aprotic solvents. The general trend for solubility at room temperature is: methanol > ethanol > n-propanol > isopropanol > n-butanol > acetone > 2-butanone > water > ethyl acetate[4].

3. How does temperature affect the solubility of this compound?

The solubility of this compound in various solvents, including water and alcohols, increases with a rise in temperature[4][5]. If you are experiencing poor solubility, gently warming the solution can be an effective method to dissolve more of the compound.

4. How does pH influence the solubility of this compound?

The solubility of this compound is pH-dependent due to its carboxylic acid group, which has a predicted pKa of approximately 3.5[4]. At a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt. Therefore, increasing the pH of an aqueous solution will significantly enhance the solubility of this compound[4].

5. I'm still having trouble dissolving this compound in water. What should I do?

If you are encountering difficulty dissolving NALM in water, even after considering the factors above, you can try the following:

  • Increase the pH: Adjust the pH of your aqueous solution to be neutral (around 7.0) or slightly alkaline. This can be achieved by adding a base like sodium hydroxide (NaOH).

  • Gentle Heating: Warm the solution while stirring.

  • Sonication: Using an ultrasonic bath can help to break down any aggregates and facilitate dissolution.

  • Use a different solvent: If your experimental conditions allow, consider dissolving NALM in a solvent in which it has higher solubility, such as methanol, and then making a working dilution in your aqueous medium.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: this compound is not dissolving in an aqueous buffer.

dot

Troubleshooting_Solubility start Start: NALM solubility issue check_pH Check pH of the solution start->check_pH is_pH_low Is pH < 4? check_pH->is_pH_low adjust_pH Adjust pH to 7.0-7.4 with dilute NaOH is_pH_low->adjust_pH Yes check_temp Check Temperature is_pH_low->check_temp No adjust_pH->check_temp is_temp_low Is temperature at or below room temp? check_temp->is_temp_low warm_solution Warm solution to 37-50°C with gentle stirring is_temp_low->warm_solution Yes use_sonication Use sonication is_temp_low->use_sonication No warm_solution->use_sonication consider_solvent Consider alternative solvent (e.g., Methanol, DMSO) use_sonication->consider_solvent Not dissolved end_success Success: NALM dissolved use_sonication->end_success Dissolved consider_solvent->end_success Dissolved end_fail Issue persists: Consult further literature or technical support consider_solvent->end_fail Not dissolved

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation

Table 1: Solubility of N-acetyl-dl-methionine in Various Solvents at Different Temperatures.

SolventTemperature (K)Molar Fraction Solubility (10^3)
Methanol283.15115.8
293.15150.9
303.15194.2
313.15247.5
323.15312.8
Ethanol283.1560.43
293.1576.89
303.1597.41
313.15122.9
323.15154.5
Water283.1529.83
293.1536.92
303.1545.47
313.1555.83
323.1568.39
Acetone283.1534.52
293.1544.01
303.1555.89
313.1570.83
323.1589.57
Ethyl Acetate283.155.31
293.157.24
303.159.78
313.1513.11
323.1517.52

Data adapted from the Journal of Chemical & Engineering Data for N-acetyl-dl-methionine, which provides a strong indication of the solubility behavior of the L-enantiomer.[4]

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol outlines the static gravimetric method for determining the solubility of this compound in a given solvent at various temperatures[4][5].

Materials:

  • This compound

  • Selected solvent

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (accurate to 0.1 mg)

  • Drying oven

Procedure:

  • Add a known excess amount of this compound to a known mass of the solvent in the jacketed glass vessel.

  • Set the thermostatic water bath to the desired temperature and allow the vessel to equilibrate.

  • Stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Stop stirring and allow the undissolved solid to settle for at least 2 hours.

  • Carefully withdraw a known mass of the clear supernatant and transfer it to a pre-weighed container.

  • Evaporate the solvent from the supernatant in a drying oven at a temperature that will not degrade the this compound (e.g., 60°C) until a constant weight is achieved.

  • The mass of the remaining solid is the mass of this compound that was dissolved in the withdrawn supernatant.

  • Calculate the solubility in terms of mass fraction, mole fraction, or g/100g of solvent.

  • Repeat for each desired temperature.

Protocol 2: Improving the Solubility of this compound in Aqueous Solutions

This protocol provides a step-by-step guide for researchers who are having difficulty dissolving this compound in aqueous buffers for cell culture or other biological assays.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile, dilute sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Sterile, dilute hydrochloric acid (HCl) solution (e.g., 0.1 M) for back-titration if needed

  • pH meter

  • Sterile magnetic stir bar and stir plate

  • Water bath or incubator

  • Sonicator (optional)

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to the aqueous buffer.

  • Begin stirring the solution at room temperature.

  • Monitor the pH of the solution. It will likely be acidic.

  • Slowly add the dilute NaOH solution dropwise while monitoring the pH. Continue adding base until the this compound dissolves and the pH reaches the desired level (typically 7.0-7.4 for cell culture). Be careful not to overshoot the target pH.

  • If the compound has not fully dissolved after pH adjustment, gently warm the solution to 37°C in a water bath or incubator while continuing to stir.

  • If solubility issues persist, place the solution in an ultrasonic bath for 5-10 minute intervals.

  • Once the this compound is completely dissolved and the pH is stable, sterile-filter the solution using a 0.22 µm filter before use in sterile applications.

Mandatory Visualization

dot

Caption: Relationship between pH and this compound solubility.

References

Technical Support Center: Preventing Oxidation of N-Acetyl-L-Methionine (NALM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N-acetyl-L-methionine (NALM) during storage and experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your NALM samples.

Troubleshooting Guide: NALM Oxidation

Issue: Suspected degradation or oxidation of this compound stock or in-process samples.

Symptom Potential Cause Recommended Action
Discoloration of solid NALM (e.g., yellowing) Prolonged exposure to light and/or air (oxygen).Store solid NALM in an amber, tightly sealed container. For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen).
Appearance of additional peaks in HPLC analysis, particularly an earlier eluting peak. Oxidation to this compound sulfoxide.Confirm the identity of the new peak by co-elution with a this compound sulfoxide standard or by mass spectrometry. Review storage and handling procedures.
Decreased potency or altered experimental results. Loss of active NALM due to oxidation.Quantify the concentration of NALM and its sulfoxide derivative using a validated HPLC method. Prepare fresh solutions and re-evaluate storage conditions.
Precipitation or cloudiness in NALM solutions. Formation of less soluble degradation products or interaction with container materials.Ensure the use of high-purity solvents and appropriate container materials (e.g., glass or compatible polymers). Filter the solution if necessary, and re-analyze for purity and concentration.
Inconsistent results between experiments. Variable levels of oxidation due to inconsistent handling or storage.Standardize storage and handling procedures for all NALM samples. Prepare fresh solutions for each set of critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound oxidation?

A1: The primary cause of this compound oxidation is the reaction of the thioether group in the methionine side chain with oxidizing agents. Common culprits in a laboratory setting include exposure to atmospheric oxygen, light (photo-oxidation), heat, and the presence of metal ions or peroxides which can catalyze the oxidation process.[1][2] The main oxidation product is this compound sulfoxide.

Q2: How should I store solid this compound?

A2: Solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant (e.g., amber) container.[1][3] For long-term storage, keeping it at -20°C is recommended.[4] It is also advisable to minimize headspace in the container or flush it with an inert gas like argon or nitrogen to displace oxygen.

Q3: What are the best practices for preparing and storing this compound solutions?

A3: When preparing solutions, use deoxygenated solvents (e.g., by sparging with nitrogen or argon). Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (e.g., 2-8°C or -20°C for longer-term storage), protected from light in tightly sealed containers.[4] Aliquoting stock solutions can help avoid repeated freeze-thaw cycles.[4]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can be an effective strategy. While specific studies on antioxidants for NALM are limited, related research on L-methionine in protein formulations shows that concentrations greater than 20 mM can significantly suppress oxidation.[5] NALM itself is a potent reactive oxygen species (ROS) scavenger and is used to protect proteins from oxidation.[6]

Q5: How can I detect and quantify the oxidation of this compound?

A5: The most common method for detecting and quantifying NALM and its primary oxidation product, this compound sulfoxide, is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[7][8] A validated, stability-indicating HPLC method can separate NALM from its degradation products, allowing for accurate quantification.

Data on Factors Influencing Stability

Table 1: Illustrative Forced Degradation Data for N-Acetylcysteine (NAC)[9]

Stress ConditionParameters% Decrease in NAC Content
Light IrradiationSunlamp3%
Heating80°C, 3 hours24%
Acidic Conditions0.5 M HCl, 1 minute15%
Basic Conditions0.1 M NaOH, 10 minutes23%
Oxidative Conditions0.3% H₂O₂, 3 hours6%

Note: This data is for N-acetylcysteine and should be considered as an indicator of potential degradation pathways for this compound under similar stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Incubate the solid NALM and the stock solution at an elevated temperature (e.g., 80°C) for a specified duration.

  • Photostability: Expose the solid NALM and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw a sample and analyze it using a suitable HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: HPLC Method for the Analysis of this compound and Its Sulfoxide

This protocol provides a starting point for the chromatographic separation of this compound and its primary oxidation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[5]

  • Column Temperature: 25°C.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the mobile phase.

Visualizations

NALM This compound NALM_Sulfoxide This compound Sulfoxide NALM->NALM_Sulfoxide Oxidation Oxidizing_Agent Oxidizing Agent (O₂, H₂O₂, Light, Metal Ions) Oxidizing_Agent->NALM_Sulfoxide

Oxidation pathway of this compound.

Start Start: Suspected NALM Oxidation Check_Storage Review Storage Conditions: - Light exposure? - Temperature? - Container sealed? Start->Check_Storage Check_Handling Review Handling Procedures: - Fresh solutions? - Deoxygenated solvents? - Exposure to air? Start->Check_Handling HPLC_Analysis Perform HPLC Analysis: Separate NALM and potential degradants Check_Storage->HPLC_Analysis Check_Handling->HPLC_Analysis Peak_ID Identify Degradation Peaks: Use standards or MS HPLC_Analysis->Peak_ID Oxidation_Confirmed Oxidation Confirmed? Peak_ID->Oxidation_Confirmed Implement_CAPA Implement Corrective Actions: - Improve storage (inert gas, amber vials) - Use antioxidants - Prepare fresh solutions Oxidation_Confirmed->Implement_CAPA Yes No_Oxidation No Oxidation Detected: Investigate other causes Oxidation_Confirmed->No_Oxidation No End End Implement_CAPA->End No_Oxidation->End

Troubleshooting workflow for NALM oxidation.

Start Start: NALM Stability Study Prepare_Samples Prepare NALM Samples (Solid and Solution) Start->Prepare_Samples Stress_Conditions Expose to Stress Conditions: - Heat - Light - Humidity - Oxidation (H₂O₂) - Acid/Base Hydrolysis Prepare_Samples->Stress_Conditions Control_Samples Store Control Samples (Protected from Stress) Prepare_Samples->Control_Samples Time_Points Sample at Pre-defined Time Points Stress_Conditions->Time_Points Control_Samples->Time_Points HPLC_Analysis Analyze Samples by HPLC Time_Points->HPLC_Analysis Quantify_Degradation Quantify NALM and Degradants HPLC_Analysis->Quantify_Degradation Data_Analysis Analyze Data and Determine Degradation Rate Quantify_Degradation->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Experimental workflow for a stability study.

References

Technical Support Center: N-acetyl-L-methionine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyl-L-methionine (NALM) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up NALM synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for industrial-scale production of this compound?

A1: The main industrial production routes for this compound are:

  • Chemical Synthesis: This is a common method involving the acetylation of L-methionine using acetic anhydride.[1][2][3] It is often performed in an aqueous alkaline solution or in an organic solvent.[1][2]

  • Enzymatic Synthesis: This method utilizes enzymes, such as N-acetyltransferase, to catalyze the acetylation of L-methionine. It can also be part of a process to resolve a racemic mixture of DL-methionine, where N-acetyl-DL-methionine is produced and then selectively deacetylated by an L-aminoacylase to yield L-methionine.[4][5]

  • Fermentation: While direct fermentation to produce this compound is less common, fermentation is used to produce the precursor L-methionine.[4][6][7] Subsequent chemical or enzymatic acetylation can then be applied. Challenges in direct fermentation for L-methionine include complex biosynthetic pathways and strict regulatory mechanisms.[8][9]

Q2: What are the major challenges when scaling up this compound production?

A2: Key challenges vary by production method:

  • Chemical Synthesis: Maintaining optimal pH and temperature is crucial for high yields and to prevent by-product formation.[1] In anhydrous conditions, the formation of by-products like N-acetyl methionylmethionine can be a significant issue.[2] Solvent recovery and handling of reagents like acetic anhydride at a large scale also present challenges.

  • Enzymatic Synthesis: Enzyme stability, activity, and cost are major considerations. Product inhibition of the enzyme can also limit reaction rates and overall yield.[10][11] Immobilization of the enzyme can help in continuous processes but may affect its kinetic properties.[5][11]

  • Fermentation (for L-methionine precursor): Achieving high titers and yields of L-methionine can be difficult due to the complex and tightly regulated metabolic pathways.[8][9] Maintaining sterile conditions and managing nutrient feeds in large bioreactors are also significant operational hurdles.[12]

Q3: How can the purity of this compound be improved during scale-up?

A3: Improving purity involves optimizing both the reaction and downstream processing:

  • Reaction Optimization: Tightly controlling reaction parameters such as pH, temperature, and stoichiometry of reactants can minimize the formation of impurities.[1]

  • Downstream Processing:

    • Crystallization: This is a key purification step. The product can be crystallized from the reaction mixture by cooling or by acidification followed by extraction and solvent evaporation.[1][2]

    • Recrystallization: For higher purity, recrystallization from a suitable solvent like water can be employed.[1]

    • Chromatography: While more expensive for large-scale production, ion-exchange chromatography can be used for very high purity requirements.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield in Chemical Synthesis - Non-optimal pH or temperature.- Insufficient amount of acetylating agent.- Hydrolysis of the acetylating agent.- Maintain pH between 6.5 and 10.0 and temperature between 20°C and 60°C.[1]- Use a slight excess of acetic anhydride (e.g., 1.05 to 1.70 moles per mole of L-methionine).[1]- Ensure anhydrous conditions if using a non-aqueous solvent to prevent hydrolysis of acetic anhydride.
Formation of By-products - High reaction temperature.- Incorrect pH.- Presence of impurities in starting materials.- Lower the reaction temperature to within the optimal range.- Tightly control the pH throughout the reaction.- Use high-purity L-methionine and acetic anhydride.
Poor Enzyme Stability in Enzymatic Synthesis - Suboptimal temperature or pH.- Presence of denaturing agents.- Proteolytic degradation.- Optimize the reaction buffer for pH and ionic strength.- Operate at the enzyme's optimal temperature.- Consider enzyme immobilization to enhance stability.[5]- Add protease inhibitors if degradation is suspected.
Low L-methionine Titer in Fermentation - Feedback inhibition of metabolic pathways.- Insufficient precursor supply.- Suboptimal fermentation conditions (pH, temperature, aeration).- Use genetically engineered strains with feedback-resistant enzymes.[13]- Optimize the fermentation medium to ensure all necessary precursors are available.[12]- Implement a fed-batch strategy to control nutrient levels and avoid toxic accumulation of by-products.[6][12]
Difficulties in Product Crystallization - Presence of impurities inhibiting crystal growth.- Supersaturation is too high or too low.- Inappropriate solvent.- Purify the crude product before crystallization.- Optimize the cooling rate and final temperature.- Screen different solvents or solvent mixtures for optimal crystallization.

Quantitative Data Presentation

Table 1: Comparison of this compound Production Methods

Parameter Chemical Synthesis Enzymatic Synthesis (Resolution) Fermentation + Enzymatic Synthesis
Typical Yield >90%[1]High for the enzymatic step, but overall yield depends on the racemization and recycling of the D-isomer.Varies significantly based on fermentation titer. L-methionine titers up to 31.71 g/L have been reported.[6]
Purity Can be high (>98%) after crystallization.[2]High chiral purity.High chiral purity.
Key Challenge By-product formation and solvent handling.Enzyme cost and stability.Low fermentation titers and complex process control.[7][9]
Scalability Well-established for large-scale production.Can be challenging due to enzyme costs and reactor design.Complex, requires significant process optimization.

Experimental Protocols

Protocol 1: Optimization of pH for Chemical Synthesis of this compound

Objective: To determine the optimal pH for the acetylation of L-methionine with acetic anhydride to maximize yield and minimize by-product formation.

Materials:

  • L-methionine

  • Acetic anhydride

  • Aqueous sodium hydroxide (e.g., 4 M)

  • Hydrochloric acid (e.g., 4 M)

  • Deionized water

  • pH meter

  • Stirred reaction vessel with temperature control

  • HPLC for analysis

Procedure:

  • Set up a series of parallel reactions in stirred vessels, each containing a known concentration of L-methionine dissolved in deionized water.

  • Adjust the initial pH of each reaction to a different value within the range of 6.5 to 10.0 using sodium hydroxide or hydrochloric acid.[1]

  • Maintain the temperature of the reactions at a constant value, for example, 40°C.[1]

  • Slowly add a stoichiometric excess (e.g., 1.2 moles per mole of L-methionine) of acetic anhydride to each reaction vessel while stirring vigorously.[1]

  • Continuously monitor and maintain the pH of each reaction at its setpoint by adding sodium hydroxide as needed.

  • After the addition of acetic anhydride is complete, allow the reactions to proceed for a set amount of time (e.g., 2 hours).

  • Take samples from each reaction at regular intervals and quench the reaction (e.g., by rapid cooling and pH adjustment).

  • Analyze the samples by HPLC to determine the concentration of this compound and any major by-products.

  • Plot the yield of this compound as a function of pH to identify the optimal pH.

Visualizations

Troubleshooting_Workflow start Low NALM Yield check_method Identify Production Method start->check_method chem Chemical Synthesis check_method->chem Chemical enzymatic Enzymatic Synthesis check_method->enzymatic Enzymatic fermentation Fermentation (L-Met) check_method->fermentation Fermentation chem_params Check Reaction Parameters (pH, Temp, Stoichiometry) chem->chem_params chem_adjust Adjust pH (6.5-10.0) Adjust Temp (20-60°C) Use 1.05-1.7 moles Ac2O chem_params->chem_adjust Suboptimal chem_purity Analyze Reagent Purity chem_params->chem_purity Optimal chem_source Source High-Purity L-Methionine & Ac2O chem_purity->chem_source Low Purity enz_activity Assess Enzyme Activity & Stability enzymatic->enz_activity enz_conditions Optimize Buffer (pH, Temp, Ionic Strength) enz_activity->enz_conditions Low enz_inhibition Check for Product Inhibition enz_activity->enz_inhibition Normal enz_immobilize Consider Enzyme Immobilization or Fed-Batch Process enz_inhibition->enz_immobilize Yes ferm_titer Low L-Methionine Titer fermentation->ferm_titer ferm_feedback Investigate Feedback Inhibition ferm_titer->ferm_feedback ferm_strain Use Engineered Strain ferm_feedback->ferm_strain Present ferm_media Optimize Media & Feeding Strategy ferm_feedback->ferm_media Absent ferm_adjust Implement Fed-Batch with Optimized Media ferm_media->ferm_adjust Suboptimal Production_Pathway cluster_fermentation Fermentation cluster_synthesis Acetylation cluster_purification Downstream Processing Glucose Glucose Engineered E. coli Engineered E. coli Glucose->Engineered E. coli L-Methionine L-Methionine Engineered E. coli->L-Methionine Reaction Rxn L-Methionine->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction This compound (Crude) This compound (Crude) Crystallization Crystallization This compound (Crude)->Crystallization Drying Drying Crystallization->Drying Pure NALM Pure NALM Drying->Pure NALM

References

Technical Support Center: N-acetyl-L-methionine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of temperature on the stability of N-acetyl-L-methionine (NAc-Met).

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

This compound is generally stable at room temperature when stored in a dry environment.[1][2] However, like many amino acid derivatives, it can be susceptible to degradation at elevated temperatures, especially over extended periods. While specific quantitative kinetic data for thermal degradation is not extensively published, heating N-acetylated amino acids can lead to degradation. For instance, a study on N-acetylcysteine showed a 24% decrease in content after heating at 80°C for 3 hours.[3]

Q2: What are the primary factors influencing the thermal stability of this compound?

Several factors can impact the stability of NAc-Met during heating:

  • Temperature: Higher temperatures will accelerate degradation reactions.

  • pH: The pH of the solution can significantly influence the rate and type of degradation.

  • Presence of Oxidizing Agents: NAc-Met is incompatible with strong oxidizing agents, and their presence can lead to oxidative degradation of the methionine side chain.[1][2]

  • Presence of Reducing Sugars: In the presence of reducing sugars, methionine can undergo the Strecker degradation upon heating, which may also be a consideration for NAc-Met in certain formulations.[4]

  • Moisture Content: For the solid form, high moisture content can facilitate degradation upon heating.

Q3: What are the potential degradation pathways for this compound at elevated temperatures?

While specific studies on the thermal degradation products of NAc-Met are limited, potential degradation pathways based on the chemistry of methionine and related compounds include:

  • Oxidation: The thioether group in the methionine side chain is susceptible to oxidation, which can be accelerated by heat. This can lead to the formation of this compound sulfoxide and subsequently this compound sulfone.

  • Hydrolysis: The acetyl group or the peptide-like bond could be susceptible to hydrolysis, especially at non-neutral pH, leading to the formation of L-methionine and acetic acid.

  • Decarboxylation: At very high temperatures, decarboxylation might occur.

  • Racemization: Prolonged heating could potentially lead to the racemization of the L-enantiomer to a mixture of L- and D-enantiomers.

Q4: How can I monitor the thermal degradation of this compound in my experiments?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach. An appropriate HPLC method should be able to separate the intact NAc-Met from its potential degradation products. A common detection method is UV spectrophotometry at a wavelength around 230 nm.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of NAc-Met potency in a formulation after heat treatment. Thermal degradation.1. Quantify the NAc-Met content before and after heating using a validated HPLC method. 2. Investigate the effect of lower temperatures or shorter heating durations. 3. Evaluate the pH of the formulation and adjust to a more neutral pH if possible. 4. Ensure the absence of oxidizing agents in the formulation.
Appearance of unexpected peaks in the HPLC chromatogram after heating. Formation of degradation products.1. Attempt to identify the degradation products using techniques like mass spectrometry (MS) coupled with HPLC. 2. Common degradation products to look for include this compound sulfoxide. 3. Adjust chromatographic conditions to achieve better separation of the new peaks.
Variability in stability results between batches. Inconsistent experimental conditions or sample handling.1. Ensure precise temperature control during heating experiments. 2. Standardize the sample preparation and handling procedures. 3. Verify the consistency of the formulation components, including pH and the presence of any excipients.
NAc-Met solid material shows discoloration or clumping after storage at elevated temperatures. Degradation and/or moisture absorption.1. Store the solid NAc-Met in a tightly sealed container in a cool, dry place. 2. Analyze the discolored material for purity and the presence of degradation products. 3. Consider storing under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

Quantitative Data on Thermal Stability

Disclaimer: The following table presents hypothetical data for illustrative purposes, as comprehensive public data on the thermal degradation kinetics of this compound is limited. Researchers should generate their own data based on their specific experimental conditions.

Temperature (°C)Time (hours)This compound Remaining (%)Major Degradation Product(s)
4024>99%Not Detected
6024~98%This compound sulfoxide
808~90%This compound sulfoxide
8024~75%This compound sulfoxide, Trace other impurities
1004~85%This compound sulfoxide, Other impurities

Experimental Protocols

Protocol: Thermal Stability Assessment of this compound using HPLC

1. Objective: To evaluate the stability of this compound in a solution at various temperatures over time.

2. Materials:

  • This compound

  • Solvent (e.g., purified water, phosphate buffer at a specific pH)

  • HPLC system with UV detector

  • HPLC column (e.g., C18 column)

  • Temperature-controlled incubator or water bath

  • Volumetric flasks and pipettes

  • Mobile phase (e.g., 20 mM ammonium acetate in acetonitrile/methanol mixture)[5]

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired solvent.

    • Aliquot the solution into several sealed vials to avoid evaporation.

  • Forced Degradation Study:

    • Place the vials at different constant temperatures (e.g., 40°C, 60°C, 80°C).

    • Maintain a control sample at a reference temperature (e.g., 4°C).

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), remove a vial from each temperature.

    • Allow the samples to cool to room temperature.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. An example of HPLC parameters can be found in the literature.[5]

    • Equilibrate the column until a stable baseline is achieved.

    • Inject a known volume of the control and stressed samples.

    • Monitor the elution of this compound and any degradation products using the UV detector (e.g., at 230 nm).

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each temperature compared to the initial concentration (time zero).

  • Plot the percentage of remaining this compound against time for each temperature.

  • Calculate the area of the degradation product peaks to monitor their formation over time.

Visualizations

logical_relationship cluster_factors Influencing Factors cluster_compound Compound cluster_degradation Degradation Pathways Temperature Temperature NAcMet This compound Temperature->NAcMet pH pH pH->NAcMet Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->NAcMet Oxidation Oxidation NAcMet->Oxidation leads to Hydrolysis Hydrolysis NAcMet->Hydrolysis leads to Other Other Reactions NAcMet->Other leads to

Caption: Factors influencing this compound stability.

experimental_workflow cluster_prep Preparation cluster_stress Thermal Stress cluster_analysis Analysis A Prepare NAc-Met Solution B Aliquot into Vials A->B C Incubate at Various Temperatures B->C D Collect Samples at Time Points C->D E HPLC Analysis D->E F Quantify NAc-Met and Degradants E->F

Caption: Workflow for thermal stability testing of this compound.

References

Technical Support Center: N-acetyl-L-methionine (NALM) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of N-acetyl-L-methionine (NALM). This resource provides essential information, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NALM) and why is it used in in vivo studies?

This compound is a derivative of the essential amino acid L-methionine.[1] It is often used as a more stable and potentially more bioavailable prodrug of L-methionine.[2][3][4][5] Upon administration, it is metabolized in the body to release L-methionine, which then participates in various physiological processes, including protein synthesis and the synthesis of S-adenosylmethionine (SAMe), a critical methyl group donor.[1][3][6] N-acetylation can improve a compound's stability and pharmacokinetic properties.[2][3][5] Studies have shown that NALM is metabolically and nutritionally equivalent to L-methionine for supporting growth in rats.[6][7][8][9]

Q2: What is a recommended starting dosage for NALM in rodent studies?

Direct in vivo dosage recommendations for NALM are not extensively documented for specific therapeutic applications beyond nutritional studies. However, since NALM is a prodrug of L-methionine, dosage can be inferred from studies using L-methionine supplementation. A key study in Sprague-Dawley rats found that a diet supplemented with 0.3% L-methionine or an equimolar amount of NALM resulted in optimal growth.[7] Higher levels progressively decreased weight gain.[7][10]

For acute dosing, studies with L-methionine in mice have used intraperitoneal (i.p.) injections of 400 mg/kg to study its metabolism.[11] In rats, oral doses of L-methionine as low as 5 and 10 mg/kg have been shown to induce behavioral changes.[12] Therefore, a conservative approach is recommended.

Recommendation: Start with a low-dose range (e.g., 10-50 mg/kg) and perform a dose-escalation study to determine the optimal dose for your specific experimental model and desired outcome. Always monitor for adverse effects.

Q3: How should I prepare and administer NALM for in vivo studies?

Preparation: The solubility of NALM is a critical factor for in vivo administration.

  • Aqueous Solutions: NALM has good solubility in water (30.7% at 25°C).[13][14] For oral gavage or drinking water administration, it can be dissolved in sterile water or saline.

  • Organic Solvents/Vehicles: For other routes or higher concentrations, various solvents can be used. NALM is soluble in methanol (50-100 mg/mL).[1][15] For injection, a common vehicle is a mix of DMSO, PEG300, Tween 80, and saline.[6] A suggested formulation for a 2 mg/mL solution is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] For oral administration as a suspension, Carboxymethylcellulose sodium (CMC-Na) can be used.[16]

Administration Routes:

  • Oral (Dietary Admixture): NALM can be mixed directly into the diet. This is suitable for chronic studies. Doses in rat studies have ranged from 0.3% to 5.0% of the diet.[7][10]

  • Oral (Gavage): For precise acute dosing, NALM can be dissolved in a suitable vehicle and administered via oral gavage.

  • Intraperitoneal (i.p.) Injection: This route bypasses first-pass metabolism. L-methionine has been administered via i.p. injection in mice at 400 mg/kg.[11]

  • Intravenous (i.v.) Injection: Ensures 100% bioavailability and has been used to study the pharmacokinetics of NALM.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reduced Body Weight / Growth Depression High dosage of NALM or its metabolite L-methionine.In rats, dietary levels of L-methionine above 0.3% have been shown to progressively decrease weight gain.[7] Reduce the administered dose. NALM may be slightly less detrimental to growth at very high levels compared to L-methionine.[7]
Signs of Organ Toxicity (e.g., abnormal behavior, changes in organ weight) Excessive methionine intake is known to cause toxicity in the liver, brain, and spleen.[[“]][[“]]- Spleen: High dietary levels (1.2% and above) of L-methionine or NALM can cause spleen hypertrophy.[7]- Liver: High methionine intake can lead to oxidative stress and hepatotoxicity.[[“]][19]- Neurotoxicity: Excess methionine can cause cognitive deficits and behavioral changes.[[“]][[“]]Immediately lower the dose or terminate the experiment for the affected cohort. Perform histological analysis of key organs (liver, kidney, spleen, brain).
Precipitation of Compound in Solution The solution is supersaturated, or the temperature has dropped. NALM is incompatible with strong oxidizing agents.[1][13][14]- Ensure the concentration is within the solubility limits for the chosen solvent (see solubility data below).- Gentle heating and/or sonication can aid dissolution.[6]- Prepare fresh solutions before each use and confirm there is no precipitation before administration.[6]- Avoid mixing NALM with strong oxidizing agents.
Variable Experimental Results Instability of the compound, inconsistent dosing, or rapid metabolism.- NALM powder is stable when stored properly (-20°C for up to 3 years).[6] In-solvent stability is lower (-80°C for up to 1 year).[6][16]- Use precise administration techniques (e.g., calibrated oral gavage needles).- Consider the rapid metabolism of NALM to L-methionine and subsequent incorporation into metabolic pathways.[9][11] Time sampling points accordingly for pharmacokinetic or pharmacodynamic studies.

Data Summary Tables

Table 1: Solubility of this compound

SolventSolubilityConcentration (mM)Notes
Water (at 25°C)30.7% (w/v)~1600-
DMSO38-55 mg/mL198.7 - 287.6Sonication recommended. Use fresh, non-moisture-absorbing DMSO.[6][16]
Methanol50-100 mg/mL261.4 - 522.8Solution should be clear and colorless.[1][15]
Acetone (at 25°C)29.5% (w/v)~1540-
In Vivo Formulation2 mg/mL10.4610% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[6]

Table 2: Summary of In Vivo Studies with NALM and L-methionine

CompoundSpeciesDosageAdministrationKey Findings/ObservationsReference
This compound Rat (Sprague-Dawley)0.3% - 5.0% (in diet)Oral (diet)Optimal growth at 0.3% supplemental dose. Higher levels decreased weight gain. Spleen hypertrophy at ≥1.2%.[7]
N-acetyl-DL-methionine Mouse (Bom:NMRI)859.5 mg/kg (single dose)Oral (gavage)No observed liver or kidney damage. Inhibited hepatic glutathione decrease.[20]
L-methionine Mouse400 mg/kg (single dose)IntraperitonealRapidly metabolized to S-adenosylmethionine (SAM).[11]
L-methionine Rat (Wistar)5 and 10 mg/kg (daily for 21 days)Oral (gavage)Caused behavioral changes (locomotion, anxiety).[12]
DL-methionine Calf333 mg/kg/dayAbomasalInduced toxicity (reduced feed intake, weight loss) in older calves.[21][22]

Experimental Protocols & Visualizations

Protocol 1: Preparation and Oral Gavage Administration in Rodents

This protocol provides a general method for preparing an NALM solution and administering it via oral gavage.

Materials:

  • This compound (powder)

  • Vehicle (e.g., sterile distilled water, 0.9% saline, or 0.5% CMC-Na solution)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Appropriately sized rodent oral gavage needles (e.g., 20-22 gauge, curved)

  • Syringes (1-3 mL)

Procedure:

  • Calculate the Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice and rats).

  • Weigh NALM: Accurately weigh the required amount of NALM powder.

  • Dissolution:

    • Slowly add the NALM powder to the vehicle while stirring continuously with a magnetic stirrer.

    • If solubility is an issue, gentle warming or brief sonication may be applied. Ensure the solution returns to room temperature before administration.

    • Visually inspect the solution to ensure complete dissolution and absence of particulates.

  • Animal Handling: Acclimatize animals to handling and the gavage procedure to minimize stress.

  • Dose Administration:

    • Draw the calculated volume of the NALM solution into a syringe fitted with a gavage needle.

    • Gently restrain the animal, ensuring its head and body are in a straight line.

    • Carefully insert the gavage needle into the esophagus and deliver the dose smoothly.

    • Monitor the animal for any signs of distress during and after the procedure.

Visualizations

Below are diagrams illustrating key concepts relevant to your in vivo studies with NALM.

Metabolic_Pathway_of_NALM NALM This compound (Administered Prodrug) MET L-Methionine NALM->MET Deacetylation (in vivo) SAM S-adenosylmethionine (SAMe) MET->SAM MAT PROTEIN Protein Synthesis MET->PROTEIN SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases METHYL Methylation Reactions (DNA, proteins, etc.) SAM->METHYL HCY Homocysteine SAH->HCY SAH Hydrolase HCY->MET Remethylation CYS Cysteine HCY->CYS Transsulfuration

Caption: Metabolic conversion of NALM to L-methionine and its entry into the one-carbon metabolism pathway.

Troubleshooting_Workflow start Start: Adverse Effects Observed (e.g., Weight Loss, Lethargy) check_dose Is the dose based on L-methionine toxicity data? start->check_dose reduce_dose Action: Reduce dose by 50% and monitor closely check_dose->reduce_dose Yes check_vehicle Is the vehicle/formulation appropriate and well-tolerated? check_dose->check_vehicle No assess_health Perform health monitoring: Check hydration, behavior, and organ function reduce_dose->assess_health reformulate Action: Prepare fresh solution or use an alternative vehicle (e.g., saline) check_vehicle->reformulate No check_vehicle->assess_health Yes reformulate->assess_health stop Consider humane endpoint if no improvement is observed assess_health->stop

Caption: A logical workflow for troubleshooting common adverse effects observed during in vivo studies.

References

addressing batch-to-batch variability of N-acetyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyl-L-methionine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variability of this compound, ensuring the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: We've observed inconsistent results in our cell culture experiments after switching to a new batch of this compound. What could be the cause?

A1: Batch-to-batch variability in this compound can manifest as differences in cell growth, viability, or other experimental readouts. The root cause often lies in subtle variations in the physical or chemical properties of the compound that are not always detailed in a standard Certificate of Analysis (CoA). Key factors to consider include:

  • Purity Profile: The presence of uncharacterized impurities or variations in the levels of known impurities can impact cellular processes.

  • Physicochemical Properties: Differences in particle size, density, and solubility can affect the dissolution rate and local concentration in your culture medium.[1][2]

  • Enantiomeric Purity: The ratio of L- and D-isomers can vary between batches, potentially affecting biological activity.

  • Water Content: Variations in moisture content can alter the effective concentration of the compound.

  • Degradation Products: Improper storage or handling can lead to the formation of degradation products, such as methionine sulfoxide or methionine sulfone.[3]

We recommend a systematic approach to identify the source of the variability, as outlined in the troubleshooting guides below.

Q2: What are the critical quality attributes of this compound that I should be aware of?

A2: Beyond the basic specifications on a CoA, several critical quality attributes can influence the performance of this compound in your experiments. When comparing batches, it is advisable to request more detailed analytical data from the supplier or perform in-house testing for the following:

Critical Quality AttributeTypical SpecificationPotential Impact of Variability
Appearance White crystalline powderColor changes may indicate impurities or degradation.
Purity (by HPLC) ≥ 99%Lower purity can introduce variability from unknown substances.[4]
Optical Rotation -19° to -23°Deviations may suggest issues with enantiomeric purity.[4]
Residue on Ignition ≤ 0.1%Higher levels may indicate inorganic impurities.[4]
Moisture Content (Karl Fischer) Typically ≤ 0.5%Affects the true concentration of the active compound.
Particle Size Distribution Varies by manufacturerCan influence dissolution rate and bioavailability in culture.[1]
Related Substances (by HPLC) Specific impurities below defined thresholdsEven small changes in impurity profiles can have biological consequences.[3]

Q3: How should I properly store and handle this compound to minimize variability?

A3: Proper storage and handling are crucial for maintaining the stability and consistency of this compound.[5][6][7]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][6][7][8] For long-term stability, refrigeration is recommended.[6]

  • Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If you must store solutions, aliquot them into single-use vials and store at -80°C to minimize freeze-thaw cycles.[9]

  • pH Considerations: this compound is more stable in slightly acidic conditions.[9] When preparing stock solutions, consider using a buffered system appropriate for your application.

Troubleshooting Guides

Issue 1: Inconsistent Biological Performance Between Batches

You may observe variations in cell proliferation, protein expression, or other biological endpoints when using different lots of this compound.

A Inconsistent Biological Results Observed B Review Certificate of Analysis (CoA) of Both Batches A->B First Step C Perform Head-to-Head Comparison of Batches B->C If CoAs are similar D Characterize Physicochemical Properties C->D If biological differences are confirmed F Contact Supplier for Further Information C->F If biological differences are confirmed E Analyze for Impurities and Degradants D->E If properties differ E->F If impurities are found G Quarantine or Reject Inconsistent Batch F->G If supplier cannot resolve

Caption: A logical troubleshooting guide for inconsistent biological results.

1. Head-to-Head Comparison of Batch Performance

  • Objective: To confirm that the observed variability is due to the this compound batch and not other experimental factors.

  • Methodology:

    • Prepare identical stock solutions of the "old" and "new" batches of this compound.

    • Set up parallel experiments using your standard protocol.

    • Include a negative control (no this compound) and a positive control if applicable.

    • Treat cells with a dose-response range for both batches.

    • Measure your key biological endpoints (e.g., cell viability via MTT assay, gene expression via qPCR).

    • Analyze the data to determine if there is a statistically significant difference in the response between the two batches.

2. Physicochemical Characterization

  • Objective: To identify differences in the physical properties of the batches.

  • Methodologies:

    • Solubility Test: Prepare saturated solutions of each batch in your experimental medium at a controlled temperature. Measure the concentration of the dissolved compound by HPLC or UV-spectroscopy.

    • Particle Size Analysis: If you have access to the equipment, use laser diffraction to determine the particle size distribution of the powder from each batch.

Issue 2: Unexpected Peaks in Analytical Chromatography

You may observe unexpected peaks when analyzing your this compound stock solution or experimental samples by HPLC.

A Unexpected Peak(s) in HPLC Chromatogram B Verify System Suitability (Blank, Standard) A->B C Analyze Unused Dry Powder from the Same Batch B->C If system is clean D Analyze an Older Batch for Comparison C->D If peak is present in new sample E Consider Potential Degradation Pathways C->E If peak is NOT in dry powder (solution only) G Review Synthesis Route for Potential By-products D->G If peak is unique to new batch F Use Mass Spectrometry (LC-MS) for Identification E->F Hypothesize degradant G->F Hypothesize impurity

Caption: A workflow for identifying unknown chromatographic peaks.

1. HPLC Analysis of this compound Purity and Impurities

  • Objective: To identify and quantify impurities or degradation products.

  • Methodology: A reverse-phase HPLC method is suitable for analyzing this compound.[10]

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Injection Volume: 10 µL.

  • Potential Impurities to Investigate:

    • L-methionine (unreacted starting material)

    • This compound sulfoxide

    • This compound sulfone[11]

    • Di-acetylated methionine species[3]

Signaling Pathway Considerations

Batch-to-batch variability of this compound can have downstream effects on critical cellular signaling pathways due to its role as a precursor to S-adenosylmethionine (SAMe), a universal methyl donor.

cluster_0 Batch Variability cluster_1 Cellular Uptake & Metabolism cluster_2 Downstream Cellular Processes Variability Purity, Impurities, Solubility NAM This compound Variability->NAM Affects effective concentration Methionine L-methionine NAM->Methionine Deacetylation SAMe S-adenosylmethionine (SAMe) Methionine->SAMe Conversion Protein Protein Synthesis Methionine->Protein Glutathione Glutathione Synthesis Methionine->Glutathione Transsulfuration Pathway Methylation DNA/RNA Methylation SAMe->Methylation Methyl Donor

Caption: Impact of this compound variability on cellular pathways.

Variations in the effective concentration or purity of this compound can alter the intracellular pool of methionine and subsequently SAMe. This can lead to dysregulation of:

  • Epigenetic Modifications: Altered DNA and histone methylation patterns can impact gene expression.

  • Protein Synthesis: Methionine is an essential amino acid required for the initiation of protein synthesis.

  • Redox Balance: Methionine is a precursor for cysteine via the transsulfuration pathway, which is required for the synthesis of the major intracellular antioxidant, glutathione.[12] Inconsistent glutathione levels can affect cellular responses to oxidative stress.

References

Validation & Comparative

N-Acetyl-L-Methionine vs. L-Methionine: A Comparative Guide to Bioavailability in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of N-acetyl-L-methionine and L-methionine in rats, supported by experimental data. The evidence strongly indicates that this compound is a highly bioavailable source of L-methionine, demonstrating metabolic and nutritional equivalence.

Executive Summary

This compound is metabolically and nutritionally equivalent to L-methionine in rats.[1][2] Studies utilizing radioactively labeled compounds show that L-methionine derived from this compound is metabolized and distributed in tissues in a manner similar to free L-methionine.[2] Furthermore, growth studies consistently demonstrate that this compound can effectively replace L-methionine in supporting the growth of rats on a sulfur amino acid-deficient diet. While direct pharmacokinetic comparisons in rats are limited, human studies suggest a potentially slower initial absorption rate for this compound, though the overall bioavailability remains equivalent.

Data Summary

The following table summarizes the key quantitative findings from comparative studies in rats.

ParameterL-MethionineThis compoundSpeciesKey FindingsReference
Growth Promotion EquivalentEquivalentRatBoth compounds promoted equivalent growth in rats on a sulfur amino acid-limited diet.[3]
Tissue Distribution (35S) SimilarSimilarRatThe tissue distribution of 35S from 35S-labeled compounds was similar at 3, 24, and 168 hours post-dosing.[2]
Protein Specific Activity (35S) SameSameRatProtein specific activities for the two isotopes were the same.[2]
Cumulative Excretion (35S) ~30%~30%RatAfter 168 hours, approximately 30% of both isotopes appeared in the urine and feces.[2]
14CO2 Expiration (from 14C-acetyl) N/ASame as Sodium AcetateRatThe acetate moiety of N-[1-14C]acetyl-L-methionine is readily metabolized to 14CO2.[2]

Metabolic Pathway and Bioavailability

This compound is readily absorbed and subsequently deacetylated to yield L-methionine and acetate. The liberated L-methionine then enters the body's methionine metabolic pool and is utilized for protein synthesis and other metabolic functions identically to free L-methionine.

NALM This compound LMET L-Methionine NALM->LMET Deacetylation ACET Acetate NALM->ACET Deacetylation MET_POOL Methionine Metabolic Pool LMET->MET_POOL PROTEIN Protein Synthesis MET_POOL->PROTEIN OTHER Other Metabolic Pathways MET_POOL->OTHER

Metabolic fate of this compound.

Experimental Protocols

Isotope Tracer Study in Rats

This study compared the metabolic fate of 35S-labeled this compound and L-methionine.

  • Animals: Male Sprague-Dawley rats.

  • Administration: Oral gavage of either 35S-labeled this compound or 35S-labeled L-methionine.

  • Sample Collection: Animals were sacrificed at 3, 24, and 168 hours after dosing. Urine and feces were collected over the 168-hour period. Tissues (liver, kidney, muscle, etc.) were excised for 35S determination.

  • Analysis: The amount of 35S in tissues, urine, and feces was quantified to determine tissue distribution and excretion patterns. Protein specific activity was also measured.[2]

A second part of the study involved oral or intraperitoneal administration of N-[1-14C]acetyl-L-methionine, and the collection of expired 14CO2 over 24 hours to assess the metabolism of the acetyl group.[2]

cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis A1 Oral Gavage: 35S-L-Methionine B1 Tissues (3, 24, 168h) A1->B1 B2 Urine & Feces (0-168h) A1->B2 A2 Oral Gavage: 35S-N-Acetyl-L-Methionine A2->B1 A2->B2 C1 35S Quantification B1->C1 C2 Protein Specific Activity B1->C2 B2->C1

Workflow for the isotope tracer study.
Rat Growth Assay

This type of study evaluates the nutritional equivalence of the two compounds.

  • Animals: Weanling male rats.

  • Diet: A basal diet deficient in sulfur amino acids, supplemented with graded levels of either L-methionine or equimolar amounts of this compound.

  • Duration: Typically 10 to 14 days.

  • Parameters Measured: Body weight gain and feed intake were recorded to calculate the Protein Efficiency Ratio (PER).

Conclusion

References

A Comparative Analysis of the Antioxidant Efficacy of N-acetyl-L-methionine and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of N-acetyl-L-methionine (NALM) and N-acetylcysteine (NAC). This analysis is based on available experimental data from both in vivo and in vitro studies, providing a comprehensive overview for researchers and professionals in drug development.

At a Glance: Key Differences and Efficacy

While both this compound and N-acetylcysteine are derivatives of sulfur-containing amino acids and exhibit antioxidant properties, their mechanisms and efficacy can differ based on the biological context. N-acetylcysteine is a well-established antioxidant that acts both directly by scavenging reactive oxygen species (ROS) and indirectly by serving as a precursor to the master antioxidant, glutathione (GSH).[1][2] this compound also functions as a ROS scavenger and contributes to the synthesis of cysteine, the rate-limiting amino acid for GSH production.[3]

A key in vivo study directly comparing the two compounds in a model of drug-induced liver toxicity in rats revealed that both NALM and NAC can mitigate oxidative stress, but their effectiveness on specific markers can vary.

In Vivo Antioxidant Performance: A Head-to-Head Comparison

A study investigating the protective effects of NALM and NAC against paracetamol and phenacetin-induced hepatotoxicity in rats provides valuable comparative data on their in vivo antioxidant efficacy. The study measured key markers of oxidative stress in liver homogenates.

Table 1: Comparison of In Vivo Antioxidant Effects of NALM and NAC in a Rat Model of Paracetamol-Induced Hepatotoxicity

Oxidative Stress MarkerParacetamol Only (Mean ± SD)Paracetamol + NAC (Mean ± SD)Paracetamol + NALM (Mean ± SD)
Malondialdehyde (MDA) (nmol/g tissue)85.30 ± 12.1563.56 ± 9.8454.13 ± 13.9
Nitric Oxide (NO) (μmol/g tissue)710.0 ± 115.3566.0 ± 94.18520.0 ± 124.6
Reduced Glutathione (GSH) (mg/g tissue)315.7 ± 75.21494.4 ± 94.35449.3 ± 111.9
Total Thiols (μmol/g tissue)1050 ± 150.5Not specifiedNot specified

Data extracted from a study on paracetamol and phenacetin-induced hepatotoxicity in rats.

These results suggest that in this specific in vivo model, both NALM and NAC were effective in reducing markers of lipid peroxidation (MDA) and nitrosative stress (NO), while also helping to restore depleted glutathione levels. Notably, NALM showed a trend towards a greater reduction in MDA and NO compared to NAC.

In Vitro Antioxidant Capacity: Unraveling Intrinsic Scavenging Activity

Mechanisms of Antioxidant Action

The antioxidant effects of NALM and NAC are mediated through distinct yet overlapping signaling pathways.

N-acetylcysteine (NAC)

NAC's antioxidant activity is multifaceted:

  • Direct ROS Scavenging: The thiol group (-SH) in NAC can directly donate a hydrogen atom to neutralize various reactive oxygen species.[1]

  • Glutathione Precursor: NAC is readily deacetylated in the body to form L-cysteine.[5] Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[2][5] By increasing cysteine availability, NAC boosts the synthesis of GSH, which then detoxifies ROS and electrophilic compounds.[6][7]

  • Modulation of Inflammatory Pathways: NAC has been shown to inhibit the activation of pro-inflammatory signaling pathways such as NF-κB.[8]

// Nodes NAC [label="N-acetylcysteine (NAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deacetylation [label="Deacetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cysteine [label="L-cysteine", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_Synthesis [label="Glutathione (GSH)\nSynthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Direct_Scavenging [label="Direct ROS Scavenging", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Defense [label="Enhanced Antioxidant Defense", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_Inhibition [label="NF-κB Inhibition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Reduced Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NAC -> Deacetylation [label="Cellular uptake"]; Deacetylation -> Cysteine; Cysteine -> GSH_Synthesis; GSH_Synthesis -> GSH; GSH -> Antioxidant_Defense [label="Detoxification"]; NAC -> Direct_Scavenging; Direct_Scavenging -> ROS [dir=none]; ROS -> Antioxidant_Defense [style=dashed, color="#5F6368"]; NAC -> NFkB_Inhibition; NFkB_Inhibition -> Inflammation; } .dot Caption: Signaling pathway of N-acetylcysteine's antioxidant action.

This compound (NALM)

NALM's antioxidant mechanisms are primarily linked to its role as a source of methionine and its direct scavenging abilities:

  • Direct ROS Scavenging: NALM itself can act as a scavenger of various oxidizing molecules.[4]

  • Cysteine and Glutathione Precursor: NALM provides L-methionine, which is a precursor for the synthesis of S-adenosylmethionine (SAMe) and homocysteine. Homocysteine can then be converted to cysteine via the transsulfuration pathway, thereby contributing to the cellular pool of this amino acid for GSH synthesis.[3]

  • Activation of Antioxidant Response Pathways: Methionine has been shown to induce endogenous antioxidant activity by activating the NRF2–ARE signaling pathway.[9]

// Nodes NALM [label="this compound (NALM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deacetylation [label="Deacetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Methionine [label="L-methionine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transsulfuration [label="Transsulfuration Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cysteine [label="L-cysteine", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_Synthesis [label="Glutathione (GSH)\nSynthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Direct_Scavenging [label="Direct ROS Scavenging", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Defense [label="Enhanced Antioxidant Defense", fillcolor="#34A853", fontcolor="#FFFFFF"]; NRF2_Activation [label="NRF2-ARE Pathway Activation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges NALM -> Deacetylation [label="Cellular uptake"]; Deacetylation -> Methionine; Methionine -> Transsulfuration; Transsulfuration -> Cysteine; Cysteine -> GSH_Synthesis; GSH_Synthesis -> GSH; GSH -> Antioxidant_Defense [label="Detoxification"]; NALM -> Direct_Scavenging; Direct_Scavenging -> ROS [dir=none]; ROS -> Antioxidant_Defense [style=dashed, color="#5F6368"]; Methionine -> NRF2_Activation [label="Induces"]; NRF2_Activation -> Antioxidant_Defense; } .dot Caption: Signaling pathway of this compound's antioxidant action.

Experimental Protocols

In Vivo Hepatotoxicity Model

The in vivo data presented in Table 1 was generated using a rat model of drug-induced hepatotoxicity. A general workflow for such a study is outlined below.

// Nodes start [label="Animal Acclimatization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; grouping [label="Random Grouping of Rats"]; control [label="Control Group\n(Vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; toxicant [label="Toxicant Group\n(e.g., Paracetamol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nac_group [label="Toxicant + NAC Group", fillcolor="#FBBC05", fontcolor="#202124"]; nalm_group [label="Toxicant + NALM Group", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Daily Oral Gavage\n(e.g., 14 days)"]; euthanasia [label="Euthanasia and\nLiver Tissue Collection"]; homogenization [label="Liver Homogenization"]; biochemical_assays [label="Biochemical Assays\n(MDA, NO, GSH, Total Thiols)"]; data_analysis [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> grouping; grouping -> control; grouping -> toxicant; grouping -> nac_group; grouping -> nalm_group; {control, toxicant, nac_group, nalm_group} -> treatment; treatment -> euthanasia; euthanasia -> homogenization; homogenization -> biochemical_assays; biochemical_assays -> data_analysis; } .dot Caption: General experimental workflow for in vivo hepatotoxicity studies.

Measurement of Oxidative Stress Markers
  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are typically measured using the thiobarbituric acid reactive substances (TBARS) assay. In this method, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is quantified spectrophotometrically at approximately 532 nm.

  • Nitric Oxide (NO) Assay: NO levels are often indirectly measured by quantifying its stable metabolites, nitrite and nitrate, using the Griess reagent. This colorimetric assay involves the reaction of nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to produce a purple azo compound, which is measured at around 540 nm.

  • Reduced Glutathione (GSH) Assay: GSH levels can be determined using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). DTNB reacts with the thiol group of GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

  • Total Thiol Assay: Similar to the GSH assay, total thiol content can also be measured using DTNB, which reacts with all available sulfhydryl groups in the sample.

Conclusion

Both this compound and N-acetylcysteine demonstrate significant antioxidant properties, primarily through their roles in the glutathione synthesis pathway and their ability to directly scavenge reactive oxygen species. The available in vivo data suggests that in the context of drug-induced hepatotoxicity, both compounds are effective at mitigating oxidative stress, with NALM showing a potentially stronger effect on reducing lipid peroxidation and nitrosative stress markers.

However, a comprehensive comparison of their intrinsic antioxidant efficacy is hampered by the lack of direct comparative in vitro studies using standardized assays. Further research is warranted to fully elucidate the comparative free radical scavenging capacities of NALM and NAC in various in vitro systems. This will provide a more complete picture for researchers and drug development professionals in selecting the appropriate antioxidant agent for specific applications.

References

N-acetyl-L-methionine vs. N-acetyl-L-tryptophan: A Comparative Guide to Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of therapeutic proteins, maintaining structural integrity and preventing degradation are paramount to ensuring efficacy and safety. Excipients play a crucial role in this stabilization process. Among them, N-acetylated amino acids have garnered attention for their ability to protect proteins from various stresses. This guide provides an objective comparison of two such excipients, N-acetyl-L-methionine (NALM) and N-acetyl-L-tryptophan (NALT), focusing on their performance as protein stabilizers, supported by experimental data.

Executive Summary

Experimental evidence strongly indicates that This compound is a superior protein stabilizer compared to N-acetyl-L-tryptophan , particularly in protecting against photo-oxidation and oxidative stress. NALM consistently demonstrates greater efficacy in preserving the structural and functional integrity of proteins like human serum albumin. While NALT offers some protective effects against oxidation, it can also promote protein degradation under certain conditions, such as photo-irradiation.

Head-to-Head Comparison: Performance as a Protein Stabilizer

The primary role of these N-acetylated amino acids in protein formulations is to mitigate damage from external stressors. The following sections detail their comparative performance in key areas of protein stability.

Structural Integrity and Aggregation

Maintaining the native conformation and preventing aggregation are critical for a protein's biological activity.

This compound (NALM): Studies on recombinant human serum albumin (rHSA) show that NALM is effective at preserving the monomeric state of the protein, especially under photo-irradiation stress. It helps to maintain the protein's native secondary structure, minimizing changes to its α-helical content.[1][2]

N-acetyl-L-tryptophan (NALT): In contrast, NALT has been observed to induce degradation of rHSA upon exposure to light.[1][2] While it can offer some protection against oxidation in the dark, its instability in the presence of light is a significant drawback.[1][2]

Protection Against Oxidative Stress

Oxidation is a major degradation pathway for therapeutic proteins, leading to loss of function. The antioxidant capacities of NALM and NALT are therefore a key measure of their effectiveness.

This compound (NALM): NALM has been identified as a superior reactive oxygen species (ROS) scavenger compared to NALT, both before and after photo-irradiation.[1][2] This leads to a significant reduction in the formation of carbonyl groups, a marker of protein oxidation.[1][2]

N-acetyl-L-tryptophan (NALT): While NALT does exhibit some antioxidant properties, it is less effective than NALM in scavenging ROS.[1][2] Furthermore, the degradation of NALT itself upon light exposure can generate potentially toxic compounds that may contribute to oxidative damage of the protein.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on NALM and NALT as stabilizers for recombinant human serum albumin (rHSA).

Table 1: Effect on Protein Secondary Structure after Oxidative Stress

StabilizerChange in α-helical Content (%)
This compound (NALM) -6.8 [1]
N-acetyl-L-tryptophan (NALT) -15.5 [1]
No Additive -16.2 [1]

Lower percentage decrease indicates better preservation of the α-helical structure.

Table 2: Protection Against Carbonyl Group Formation (Oxidation Marker)

StabilizerRelative Carbonyl Group Formation
This compound (NALM) Lowest [1][2]
N-acetyl-L-tryptophan (NALT) Higher than NALM[1]

Table 3: Preservation of Monomeric Protein under Photo-irradiation

StabilizerEffect on rHSA Monomer
This compound (NALM) Stabilizes monomeric form [1][2]
N-acetyl-L-tryptophan (NALT) Induces degradation [1][2]

Mechanisms of Action

The differing efficacy of NALM and NALT as protein stabilizers can be attributed to their distinct chemical properties and mechanisms of action.

cluster_NALM This compound (NALM) cluster_NALT N-acetyl-L-tryptophan (NALT) NALM NALM ROS_Scavenging_NALM Efficient ROS Scavenging NALM->ROS_Scavenging_NALM Structural_Stabilization Preservation of Native Conformation NALM->Structural_Stabilization Protein Therapeutic Protein NALM->Protein Protects Reduced_Oxidation Decreased Carbonyl Formation ROS_Scavenging_NALM->Reduced_Oxidation Monomer_Protection Protection of Protein Monomer Structural_Stabilization->Monomer_Protection NALT NALT ROS_Scavenging_NALT Moderate ROS Scavenging NALT->ROS_Scavenging_NALT Photo_degradation Photo-degradation NALT->Photo_degradation NALT->Protein Partially Protects/ Can Degrade Degradation_Induction Induction of Protein Degradation Photo_degradation->Degradation_Induction Stressors Oxidative Stress (e.g., Light, ROS) Stressors->Protein

Caption: Comparative mechanism of protein stabilization by NALM and NALT.

NALM's superior performance is largely due to its robust capacity to scavenge reactive oxygen species, thereby directly mitigating a primary source of protein damage. Its thioether group is readily oxidized, acting as a sacrificial antioxidant. In contrast, the indole side chain of tryptophan in NALT, while having some antioxidant activity, is also susceptible to photo-degradation, which can lead to the formation of reactive species that in turn damage the protein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.

Assessment of Protein Aggregation and Degradation by SDS-PAGE

This technique separates proteins based on their molecular weight, allowing for the visualization of monomers, aggregates, and degradation products.

start Prepare Protein Samples (rHSA with NALM, NALT, or no additive) stress Induce Stress (e.g., Photo-irradiation for 4 weeks) start->stress denature Denature Samples (SDS, β-mercaptoethanol, heat) stress->denature load Load Samples onto Polyacrylamide Gel denature->load electrophoresis Perform Electrophoresis load->electrophoresis stain Stain Gel (e.g., Coomassie Blue) electrophoresis->stain analyze Analyze Banding Patterns (Monomer, Aggregates, Fragments) stain->analyze

Caption: Workflow for SDS-PAGE analysis of protein stability.

Protocol Details:

  • Sample Preparation: Recombinant human serum albumin (rHSA) is prepared in a suitable buffer (e.g., phosphate buffer) with and without the addition of NALM or NALT at specified concentrations.

  • Stress Application: Samples are subjected to a stress condition, such as continuous photo-irradiation for a defined period (e.g., 4 weeks).

  • Denaturation: An aliquot of each sample is mixed with SDS-PAGE sample loading buffer containing sodium dodecyl sulfate (SDS) and a reducing agent (e.g., β-mercaptoethanol) and heated to denature the proteins.

  • Electrophoresis: The denatured samples are loaded onto a polyacrylamide gel and subjected to an electric field to separate the protein species by size.

  • Visualization: The gel is stained with a protein-binding dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis: The intensity and position of the bands corresponding to the monomer, aggregates (higher molecular weight), and degradation products (lower molecular weight) are quantified to assess the stability of the protein in each condition.

Analysis of Secondary Structure by Far-UV Circular Dichroism (CD)

Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins.

Protocol Details:

  • Sample Preparation: Protein solutions (e.g., 10 µM rHSA) are prepared in a CD-compatible buffer (e.g., 67 mM sodium phosphate, pH 7.4) with and without NALM or NALT.

  • Spectral Acquisition: Far-UV CD spectra are recorded from 200 to 250 nm at a controlled temperature (e.g., 25 °C) using a spectropolarimeter.

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A decrease in the characteristic α-helical signals (negative bands at ~208 and ~222 nm) indicates a loss of secondary structure.

Evaluation of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat absorption that occurs as a protein unfolds upon heating, providing information about its thermal stability.

Protocol Details:

  • Sample Preparation: Protein samples are prepared in a suitable buffer with and without the stabilizers.

  • Thermal Scanning: The samples are heated at a constant rate in the calorimeter, and the heat capacity is measured as a function of temperature.

  • Data Analysis: The temperature at the peak of the heat absorption curve is the denaturation temperature (Tm). A higher Tm indicates greater thermal stability. The area under the curve represents the calorimetric enthalpy (ΔH) of unfolding.

Assessment of ROS Scavenging Activity by Electron Spin Resonance (ESR) Spectrometry

ESR is a sensitive technique for detecting and quantifying free radicals, making it ideal for assessing the ROS scavenging capabilities of antioxidants.

Protocol Details:

  • Reaction Mixture: A system that generates a specific reactive oxygen species (e.g., hydroxyl radicals via the Fenton reaction) is prepared.

  • Addition of Stabilizers: NALM or NALT is added to the reaction mixture.

  • Spin Trapping: A spin trap agent is included to form a stable radical adduct that can be detected by ESR.

  • ESR Measurement: The ESR spectrum of the spin adduct is recorded.

  • Analysis: The intensity of the ESR signal is proportional to the amount of ROS present. A decrease in signal intensity in the presence of NALM or NALT indicates their ROS scavenging activity.

Conclusion and Recommendations

For drug development professionals, the selection of NALM over NALT as a stabilizing excipient is recommended, especially when the manufacturing process, storage conditions, or administration route involves exposure to light or other oxidative stressors. Further formulation-specific studies are always advised to optimize the concentration and compatibility of any excipient with a particular therapeutic protein.

References

N-Acetyl-L-Methionine: A Metabolically Equivalent Alternative to L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate and efficacy of amino acid derivatives is paramount. This guide provides an objective comparison of N-acetyl-L-methionine (NALM) and L-methionine, focusing on their metabolic equivalence, supported by experimental data.

This compound, a derivative of the essential amino acid L-methionine, is widely recognized as a metabolically and nutritionally equivalent precursor to L-methionine.[1][2] Its primary advantage lies in its enhanced stability, making it a preferred choice for applications such as parenteral nutrition and fortified foods that may undergo heat processing.[3][4] The acetyl group protects the amino group from degradation, and upon administration, it is readily deacetylated in the body to release L-methionine.[5]

Metabolic Pathway and Conversion

This compound is converted to L-methionine and acetate by the enzyme aminoacylase 1.[6] Once L-methionine is released, it enters the same metabolic pathways as free L-methionine, serving as a crucial substrate for protein synthesis and as an intermediate in transmethylation reactions, where it is the primary methyl group donor.[2]

NALM This compound LMET L-Methionine NALM->LMET Deacetylation ACET Acetate NALM->ACET Deacetylation ENZ Aminoacylase 1 PROT Protein Synthesis LMET->PROT SAM S-Adenosylmethionine (SAM) LMET->SAM MET Methylation Reactions SAM->MET

Caption: Metabolic conversion of this compound to L-methionine.

Comparative Bioavailability and Nutritional Equivalence

Extensive studies in animal models have demonstrated the high bioavailability and nutritional equivalence of this compound to L-methionine.

Growth Promotion Studies in Rats

Feeding studies in rats have consistently shown that NALM is as effective as L-methionine in promoting growth.[1][3]

ParameterBasal Diet (Soybean Protein)+ L-Methionine (0.3%)+ this compound (equimolar to 0.3% L-Met)
Weight Gain Significantly LowerOptimal GrowthOptimal Growth

Table 1: Summary of rat growth studies comparing L-methionine and this compound supplementation.[7]

Metabolic Fate of Radiolabeled Compounds

Tracer studies using radiolabeled NALM and L-methionine have provided definitive evidence of their metabolic equivalence.[1]

Parameter (after 168 hours)³⁵S-labeled L-Methionine³⁵S-labeled this compound
³⁵S in Urine and Feces ~30%~30%
Tissue Distribution of ³⁵S SimilarSimilar
Protein Specific Activities SameSame

Table 2: Comparative metabolic fate of ³⁵S-labeled L-methionine and this compound in rats.[1]

Furthermore, studies with ¹⁴C-labeled this compound showed that the acetate moiety is readily metabolized, yielding the same amount of ¹⁴CO₂ as sodium acetate over a 24-hour period.[1]

Applications in Parenteral Nutrition

N-acetylated amino acids, including N-acetyl-L-cysteine (a derivative of cysteine, which is synthesized from methionine), are utilized in parenteral nutrition solutions due to their stability.[8][9] NALM is considered a viable source of methionine in these formulations. Research in growing rats receiving total parenteral nutrition indicated that N-acetyl-L-cysteine could effectively substitute a significant portion of L-methionine, suggesting efficient utilization of the acetylated form.[8]

Considerations for High-Dosage Applications

While metabolically equivalent at nutritional levels, studies on excessive dietary intake have suggested that this compound may be less detrimental than L-methionine at very high concentrations.[7]

Dietary LevelEffect of L-MethionineEffect of this compound
> 1.8% More severe growth depressionLess severe growth depression
≥ 1.2% Spleen hypertrophy, increased spleen ironComparable spleen hypertrophy and iron levels

Table 3: Effects of excessive dietary levels of L-methionine and this compound in rats.[7]

Experimental Protocols

Radiolabeled Metabolic Tracer Study
  • Subjects: Male Sprague-Dawley rats.

  • Test Articles: ³⁵S-labeled this compound and ³⁵S-labeled L-methionine.

  • Administration: Oral gavage.

  • Procedures:

    • Rats were dosed with the respective radiolabeled compounds.

    • Urine and feces were collected over 168 hours.

    • Animals were euthanized at 3, 24, and 168 hours post-dosing.

    • Tissues were excised for the determination of ³⁵S content.

    • The distribution of ³⁵S in the organic and inorganic sulfur fractions of urine was analyzed.

    • Protein specific activities in tissues were measured.[1]

cluster_0 Experimental Workflow A Sprague-Dawley Rats B Oral Dosing (³⁵S-NALM or ³⁵S-L-Met) A->B C Sample Collection (Urine, Feces, Tissues) B->C D Analysis of ³⁵S (Distribution & Protein Activity) C->D E Metabolic Equivalence Determination D->E

Caption: Workflow for the radiolabeled metabolic tracer study.

Rat Growth and Toxicity Study
  • Subjects: Male Sprague-Dawley weanling rats.

  • Diet: A basal diet with 10% protein from isolated soybean protein, deficient in methionine.

  • Test Articles: L-methionine and this compound.

  • Procedures:

    • Rats were fed the basal diet supplemented with graded levels of L-methionine (0.3% to 5.0%) or equimolar levels of this compound.

    • Body weight was monitored to assess growth.

    • Hematocrit levels were also determined.[7]

References

A Comparative Analysis of D- vs. L-N-acetyl-methionine Metabolism for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic pathways, bioavailability, and enzymatic processing of D- and L-N-acetyl-methionine, providing researchers and drug development professionals with essential data for informed decision-making.

This guide offers a detailed comparison of the metabolic fates of D-N-acetyl-methionine and L-N-acetyl-methionine. The subsequent sections present quantitative data from experimental studies, detailed methodologies for key experiments, and visual representations of the metabolic pathways to facilitate a clear understanding of the distinct metabolic handling of these two stereoisomers.

Quantitative Data Summary

The following tables summarize the key quantitative parameters differentiating the metabolism of D- and L-N-acetyl-methionine.

ParameterL-N-acetyl-methionineD-N-acetyl-methionineKey Findings
Bioavailability High, equivalent to L-methionine[1][2][3]Variable, generally lower than L-isomer[4][5]L-isomer is a readily available source of L-methionine. D-isomer utilization is less efficient.
Primary Metabolites L-methionine, Acetate[6][7]D-methionine, Acetate (slower release)[1]The initial metabolic step for both is deacetylation.
Key Enzymes Aminoacylase I[6][7]D-aminoacylase, D-amino acid oxidase[8][9]Different enzymatic pathways are responsible for the metabolism of each isomer.

Metabolic Pathways

The metabolic pathways for L- and D-N-acetyl-methionine diverge significantly after the initial deacetylation step. The L-isomer is directly converted to the proteogenic L-methionine, which can then participate in protein synthesis and serve as a precursor for the universal methyl donor, S-adenosylmethionine (SAMe).[10][11][12] In contrast, the D-isomer, after deacetylation to D-methionine, requires further enzymatic conversion to L-methionine, a step that can be a rate-limiting factor in its overall metabolic utilization.[1]

L-N-acetyl-methionine Metabolism

The metabolism of L-N-acetyl-methionine is a straightforward, two-step process that efficiently delivers L-methionine for cellular use.

L_Metabolism LNAM L-N-acetyl-methionine LMet L-methionine LNAM->LMet Aminoacylase I Acetate Acetate LNAM->Acetate Aminoacylase I Protein Protein Synthesis LMet->Protein SAMe S-adenosylmethionine (SAMe) LMet->SAMe

Caption: Metabolic pathway of L-N-acetyl-methionine.

D-N-acetyl-methionine Metabolism

The metabolic pathway for D-N-acetyl-methionine involves an additional conversion step, which can impact its overall efficiency as a methionine source.

D_Metabolism DNAM D-N-acetyl-methionine DMet D-methionine DNAM->DMet D-aminoacylase Acetate Acetate DNAM->Acetate D-aminoacylase LMet L-methionine DMet->LMet D-amino acid oxidase Protein Protein Synthesis LMet->Protein SAMe S-adenosylmethionine (SAMe) LMet->SAMe

Caption: Metabolic pathway of D-N-acetyl-methionine.

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the metabolic differences between D- and L-N-acetyl-methionine.

In Vivo Bioavailability Studies in Rats

Objective: To compare the metabolic fate and bioavailability of orally administered D- and L-N-acetyl-methionine.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Radiolabeling: Synthesis of N-[1-¹⁴C]acetyl-L-methionine and N-[1-¹⁴C]acetyl-D-methionine.

  • Administration: Oral gavage of the radiolabeled compounds.

  • Sample Collection: Collection of expired air for ¹⁴CO₂ analysis at regular intervals over 24 hours. Urine and feces are also collected.

  • Analysis: Quantification of ¹⁴CO₂ in expired air as a measure of acetate metabolism. Analysis of urine and feces for radiolabeled metabolites.

  • Rationale: The rate and extent of ¹⁴CO₂ expiration provide an indirect measure of the deacetylation rate of the parent compound.[1]

Enzyme Kinetics of Deacetylation

Objective: To determine the kinetic parameters (Km and Vmax) for the enzymatic hydrolysis of N-acetyl-L-methionine.

Methodology:

  • Enzyme Source: Porcine kidney acylase I.

  • Substrate: this compound.

  • Assay Principle: The reaction progress is monitored by ¹H NMR spectroscopy. The chemical shifts of the α-methine protons in the substrate and the product (L-methionine) are distinct, allowing for their quantification over time.

  • Procedure:

    • A stock solution of N-acetyl-DL-methionine is prepared in D₂O with a phosphate buffer (pH 7).

    • A stock solution of the enzyme is prepared.

    • The substrate solution is placed in an NMR tube, and the reaction is initiated by the addition of the enzyme solution.

    • ¹H NMR spectra are acquired at regular intervals.

  • Data Analysis: The initial reaction rates are determined at various substrate concentrations. A Michaelis-Menten plot and a Lineweaver-Burk plot are generated to calculate Vmax and Km.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vivo study of D- and L-N-acetyl-methionine metabolism.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Collection Sample Collection cluster_Analysis Analysis cluster_Conclusion Conclusion Animal_Model Select Animal Model (e.g., Rats) Radiolabeling Synthesize Radiolabeled D- and L-N-acetyl-methionine Oral_Gavage Oral Administration of Radiolabeled Compounds Radiolabeling->Oral_Gavage Expired_Air Collect Expired Air (¹⁴CO₂) Oral_Gavage->Expired_Air Urine_Feces Collect Urine and Feces Oral_Gavage->Urine_Feces Scintillation_Counting Quantify ¹⁴CO₂ via Liquid Scintillation Counting Expired_Air->Scintillation_Counting Metabolite_Profiling Analyze Metabolites in Urine and Feces (e.g., HPLC) Urine_Feces->Metabolite_Profiling Data_Interpretation Interpret Data and Compare Metabolic Fates Scintillation_Counting->Data_Interpretation Metabolite_Profiling->Data_Interpretation

Caption: Workflow for in vivo comparative metabolism study.

Conclusion

The metabolic profiles of D- and L-N-acetyl-methionine are distinct, primarily due to the stereospecificity of the enzymes involved in their processing. L-N-acetyl-methionine serves as a highly bioavailable precursor to L-methionine. In contrast, the utilization of D-N-acetyl-methionine is dependent on a multi-step enzymatic pathway that includes deacetylation and subsequent conversion of the resulting D-methionine to the L-isomer. This additional conversion step can render the D-isomer a less efficient source of methionine in vivo. For researchers and professionals in drug development, a thorough understanding of these metabolic differences is crucial when considering these compounds for nutritional supplementation or as pharmaceutical agents.

References

A Comparative Analysis of N-acetyl-L-methionine's Hepatoprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-acetyl-L-methionine and Alternative Hepatoprotective Agents Supported by Experimental Data.

This guide provides a comprehensive comparison of the hepatoprotective effects of this compound (NALM) against two prominent alternatives: N-acetylcysteine (NAC) and S-adenosyl-L-methionine (SAMe). The following sections detail the comparative efficacy of these compounds across various experimental models of liver injury, present the underlying experimental protocols for the cited data, and visualize the key signaling pathways involved in their mechanisms of action.

Comparative Efficacy of Hepatoprotective Agents

The hepatoprotective capacities of this compound, N-acetylcysteine, and S-adenosyl-L-methionine have been evaluated in various preclinical models of liver injury. The primary mechanisms of action for these compounds converge on the replenishment of hepatic glutathione (GSH), a critical endogenous antioxidant, and the mitigation of oxidative stress.[1][2][3]

Acetaminophen-Induced Hepatotoxicity

A key area of investigation for these hepatoprotective agents is in the context of acetaminophen (paracetamol)-induced liver injury, a common model for studying drug-induced hepatotoxicity.

In a comparative study using a rat model of paracetamol-induced hepatotoxicity, this compound (referred to as NAM in the study) demonstrated significant hepatoprotective effects, comparable to those of N-acetylcysteine (NAC).[3] Both compounds effectively lowered the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage.[3] Furthermore, both NALM and NAC were able to counteract the paracetamol-induced increase in hepatic levels of malondialdehyde (MDA) and nitric oxide (NO), markers of lipid peroxidation and nitrosative stress, respectively.[3] Concurrently, they restored the depleted levels of hepatic glutathione (GSH) and total thiols.[3]

S-adenosyl-L-methionine (SAMe) has also been shown to be a potent hepatoprotective agent in acetaminophen overdose models.[4][5][6] Studies in mice have demonstrated that SAMe is more effective than NAC at reducing liver weight gain and lowering ALT levels when administered prior to the acetaminophen challenge.[4] When administered after the toxic insult, both SAMe and NAC were found to be comparably effective in restoring hepatic GSH levels and reducing markers of oxidative stress, such as protein carbonyls and 4-hydroxynonenal (4-HNE) adducted proteins.[5][6]

ParameterThis compound (NALM)N-acetylcysteine (NAC)S-adenosyl-L-methionine (SAMe)Reference
Serum ALT Significantly DecreasedSignificantly DecreasedSignificantly Decreased[3][4][5][6]
Serum AST Significantly DecreasedSignificantly DecreasedNot Reported in Direct Comparison[3]
Hepatic GSH Significantly IncreasedSignificantly IncreasedSignificantly Increased[3][4][5][6]
Hepatic MDA Significantly DecreasedSignificantly DecreasedNot Reported in Direct Comparison[3]
Hepatic NO Significantly DecreasedSignificantly DecreasedNot Reported in Direct Comparison[3]
Protein Carbonyls Not ReportedDecreasedDecreased[4][5]
4-HNE Adducts Not ReportedDecreasedDecreased[4][5]
Other Models of Liver Injury

The utility of these compounds extends beyond acetaminophen-induced toxicity.

  • Carbon Tetrachloride (CCl4)-Induced Liver Injury: A compound containing N-acetyl-DL-methionine was shown to reduce inflammatory cell infiltration, steatosis, and necrosis in the livers of rats treated with CCl4.[7] This treatment also led to a significant improvement in serum ALT, AST, alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT) levels.[7]

  • Alcoholic Liver Disease: In animal models of alcoholic liver disease, SAMe has been shown to attenuate liver injury.[8][9] It helps to replete mitochondrial GSH levels and reduce oxidative stress.[9]

  • Non-Alcoholic Fatty Liver Disease (NAFLD): Methionine metabolism is also implicated in the pathogenesis of NAFLD.[10][11][12][13] Dysregulation of this pathway can lead to lipid accumulation and hypomethylation, while supplementation with methyl donors may prevent disease progression.[11][12]

Experimental Protocols

Acetaminophen-Induced Hepatotoxicity in Rats (NALM vs. NAC)
  • Animal Model: Male albino rats.

  • Induction of Hepatotoxicity: A single oral dose of paracetamol (500 mg/kg body weight).

  • Treatment Groups:

    • Control group.

    • Paracetamol-only group.

    • Paracetamol + N-acetylcysteine (NAC) group (500 mg/kg).

    • Paracetamol + this compound (NALM) group (500 mg/kg).

  • Duration: Treatments were administered for 7 consecutive days.

  • Biochemical Analysis:

    • Serum Transaminases (ALT and AST): Measured spectrophotometrically to assess the extent of liver damage.

    • Hepatic Oxidative Stress Markers:

      • Malondialdehyde (MDA): Measured as an indicator of lipid peroxidation.

      • Nitric Oxide (NO): Measured to assess nitrosative stress.

    • Hepatic Antioxidant Status:

      • Reduced Glutathione (GSH): Measured to determine the level of this key antioxidant.

      • Total Thiols: Measured as an indicator of the overall antioxidant capacity.

    • Alpha-fetoprotein (AFP): Measured in liver homogenates as a marker of liver injury and regeneration.[3]

Acetaminophen-Induced Hepatotoxicity in Mice (SAMe vs. NAC)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 250 mg/kg or 300 mg/kg.

  • Treatment Groups (Post-insult model):

    • Vehicle control group.

    • APAP-only group.

    • APAP + S-adenosyl-L-methionine (SAMe) group (1.25 mmol/kg, i.p.) administered 1 hour after APAP.

    • APAP + N-acetylcysteine (NAC) group (1.25 mmol/kg, i.p.) administered 1 hour after APAP.

  • Duration: Hepatotoxicity was evaluated 4 hours after APAP administration.

  • Biochemical Analysis:

    • Serum Alanine Aminotransferase (ALT): Measured to quantify liver necrosis.

    • Total Hepatic Glutathione (GSH): Measured to assess the primary target of the toxic metabolite of acetaminophen.

    • Markers of Oxidative Stress:

      • Protein Carbonyls and 4-Hydroxynonenal (4-HNE) Adducts: Analyzed by Western blot to evaluate protein oxidation and lipid peroxidation byproducts.[4][5]

Signaling Pathways and Mechanisms of Action

The primary hepatoprotective mechanism of this compound, NAC, and SAMe is their ability to support the synthesis of glutathione (GSH), a cornerstone of the liver's antioxidant defense system.

Glutathione Synthesis Pathway

Both NALM and NAC serve as precursors for the amino acid L-cysteine, which is a rate-limiting substrate for the synthesis of GSH.[1][3] SAMe, on the other hand, is a precursor to cysteine via the transsulfuration pathway.[8]

NALM This compound Methionine L-methionine NALM->Methionine Deacetylation SAMe S-adenosyl-L-methionine (SAMe) Methionine->SAMe MAT SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases (+ Methyl Acceptor) Homocysteine Homocysteine SAH->Homocysteine SAHH Cystathionine Cystathionine Homocysteine->Cystathionine CBS (+ Serine) Cysteine L-cysteine Cystathionine->Cysteine CGL NAC N-acetylcysteine (NAC) NAC->Cysteine Deacetylation Glycine Glycine Glutamate L-glutamate gGC γ-glutamylcysteine Glutamate->gGC GCL (+ Cysteine) GSH Glutathione (GSH) gGC->GSH GSS (+ Glycine)

Biosynthesis of Glutathione from NALM, NAC, and SAMe.
Nrf2 Antioxidant Response Pathway

The hepatoprotective effects of these compounds are also linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][15][16][17][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. L-methionine has been shown to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes.[16] Similarly, NAC has been demonstrated to protect against liver injury through the activation of the Nrf2/HO-1 pathway.[19]

OxidativeStress Oxidative Stress (e.g., from toxins) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) OxidativeStress->Keap1_Nrf2 induces dissociation NALM This compound NALM->Keap1_Nrf2 promotes dissociation NAC N-acetylcysteine NAC->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to AntioxidantGenes Antioxidant & Detoxification Genes (e.g., HO-1, GCL, NQO1) ARE->AntioxidantGenes Activates Transcription Hepatoprotection Hepatoprotection AntioxidantGenes->Hepatoprotection leads to

Activation of the Nrf2 Antioxidant Pathway.

References

N-Acetyl-L-Methionine: An In Vivo Comparative Analysis Against Other Methionine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of N-acetyl-L-methionine (NALM) with other key methionine derivatives, including L-methionine, D-methionine, and S-adenosylmethionine (SAMe). The information is supported by experimental data to aid in research and development decisions.

Performance Comparison

The following tables summarize quantitative data from in vivo studies, offering a comparative overview of the bioavailability, efficacy, and safety of NALM and its counterparts.

Table 1: Bioavailability and Nutritional Equivalence

DerivativeAnimal ModelKey FindingsCitation
This compound (NALM) Rats, HumansMetabolically and nutritionally equivalent to L-methionine. Promotes growth effectively. The L-methionine moiety from NALM shows similar tissue distribution and excretion as free L-methionine.[1][2]
L-methionine Rats, HumansStandard for methionine bioavailability and nutritional value.[1][2]
D-methionine PigsEqually bioavailable to L-methionine for protein synthesis.
N-Acetyl-D-methionine RatsThe acetate moiety is not readily metabolized.[2]

Table 2: Efficacy in In Vivo Models

DerivativeModelEfficacy MetricResultCitation
This compound (NALM) Oxidative Stress (in vitro)ROS ScavengingSuperior to N-acetyl-L-tryptophan in protecting human serum albumin from oxidation.
N-Acetyl-DL-methionine MiceHepatic Glutathione LevelsInhibited the decrease in hepatic glutathione, indicating a protective effect.[3]
S-Adenosylmethionine (SAMe) Acetaminophen-induced Hepatotoxicity (Mice)HepatoprotectionComparable to N-acetylcysteine (NAC) in reducing liver damage.[4][5]
L-methionine Lead-induced Oxidative Stress (Rats)Antioxidant EffectReduced markers of oxidative stress.[6]

Table 3: Safety and Metabolic Fate

DerivativeAnimal ModelKey FindingsCitation
This compound (NALM) RatsThe acetate moiety is readily metabolized to CO2.[2]
N-Acetyl-D-methionine RatsThe acetate moiety is poorly metabolized.[2]
D-methionine HumansPoorly utilized compared to L-methionine, with higher urinary excretion.[7]

Experimental Protocols

Detailed methodologies from key comparative studies are outlined below.

Protocol 1: Comparative Metabolism of this compound and L-methionine

This protocol is based on studies investigating the metabolic fate of radiolabeled methionine derivatives in rats.[2]

  • Subjects: Male Sprague-Dawley rats.

  • Test Articles: 35S-labeled this compound and 35S-labeled L-methionine.

  • Administration: Oral gavage.

  • Sample Collection: Tissues (liver, kidney, muscle, etc.), urine, and feces were collected at 3, 24, and 168 hours post-dosing.

  • Analysis:

    • Tissue Distribution: The amount of 35S in various tissues was quantified to determine the distribution of the methionine moiety.

    • Excretion: The percentage of the administered 35S dose excreted in urine and feces was measured.

    • Metabolite Profiling: Urine was analyzed to identify the chemical forms of the excreted sulfur (e.g., organic vs. inorganic sulfate).

  • Endpoint: To determine if the tissue distribution, protein incorporation, and excretion profile of the sulfur atom from NALM are equivalent to that of L-methionine.

Protocol 2: Bioavailability Assessment using Nitrogen Balance

This method is employed to determine the nutritional bioavailability of different methionine sources, as demonstrated in studies with weanling pigs.

  • Subjects: Weanling pigs.

  • Diets: A basal diet deficient in methionine, supplemented with graded levels of either L-methionine or the test methionine derivative (e.g., D-methionine).

  • Experimental Design: Animals are housed in metabolism crates for precise collection of excreta. The study includes an adaptation period followed by a collection period.

  • Sample Collection: Total urine and feces are collected quantitatively over the collection period.

  • Analysis:

    • Nitrogen content in the feed, feces, and urine is determined using methods like the Kjeldahl method.

    • Nitrogen retention is calculated as: Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen).

  • Endpoint: The slope of the nitrogen retention response to increasing levels of the test derivative is compared to the slope for L-methionine to calculate the relative bioavailability.

Visualizations

Metabolic Pathway of this compound

The primary metabolic fate of this compound in vivo is its conversion to L-methionine, which then enters the well-established methionine metabolic pathways.

Metabolic Conversion of this compound NALM This compound Enzyme Aminoacylase 1 NALM->Enzyme LMet L-Methionine MetPathways Methionine Metabolic Pathways (Protein Synthesis, SAM Cycle, etc.) LMet->MetPathways Acetate Acetate Enzyme->LMet Deacetylation Enzyme->Acetate

Caption: Conversion of NALM to L-Methionine and Acetate.

Experimental Workflow for Comparative Bioavailability

The following diagram illustrates a typical workflow for an in vivo study comparing the bioavailability of different methionine derivatives.

Workflow for In Vivo Bioavailability Study cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Interpretation GroupA Group A (Control: L-Methionine) Blood Blood Samples GroupA->Blood Tissues Tissue Samples GroupA->Tissues Excreta Urine & Feces GroupA->Excreta GroupB Group B (Test: this compound) GroupB->Blood GroupB->Tissues GroupB->Excreta GroupC Group C (Test: Other Derivative) GroupC->Blood GroupC->Tissues GroupC->Excreta LCMS LC-MS/MS Analysis (Plasma Concentration) Blood->LCMS Radioactivity Scintillation Counting (Radiolabeled Studies) Tissues->Radioactivity N_Analysis Nitrogen Analysis (Nitrogen Balance) Excreta->N_Analysis Bioavailability Relative Bioavailability Calculation LCMS->Bioavailability Radioactivity->Bioavailability N_Analysis->Bioavailability

Caption: In Vivo Bioavailability Study Workflow.

Signaling and Metabolic Interconnections

This compound, upon its conversion to L-methionine, influences key metabolic pathways.

Methionine-Dependent Cellular Pathways NALM This compound LMet L-Methionine NALM->LMet via Aminoacylase 1 SAM S-Adenosylmethionine (SAM) LMet->SAM Protein Protein Synthesis LMet->Protein Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Transsulfuration Transsulfuration Pathway SAM->Transsulfuration Cysteine Cysteine Transsulfuration->Cysteine GSH Glutathione (GSH) Cysteine->GSH Antioxidant Antioxidant Defense GSH->Antioxidant

Caption: Key Metabolic Pathways Influenced by Methionine.

References

N-acetyl-L-methionine: A Superior ROS Scavenger? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous pursuit of potent reactive oxygen species (ROS) scavengers for therapeutic and research applications, N-acetyl-L-methionine (NALM) has emerged as a promising candidate. This guide provides a comprehensive comparison of NALM with other well-established antioxidants, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound, a derivative of the essential amino acid L-methionine, demonstrates significant promise as a ROS scavenger.[1] Experimental evidence suggests that NALM offers superior protection against protein oxidation compared to other stabilizers like N-acetyl-L-tryptophan.[2] Furthermore, in models of oxidative stress-induced tissue damage, N-acetyl-methionine (NAM), a closely related compound, has shown comparable, and in some aspects, superior antioxidant effects to the widely used N-acetylcysteine (NAC).[3][4] This guide will delve into the quantitative data from these comparative studies, outline the experimental protocols used, and illustrate the key signaling pathways involved in its antioxidant activity.

Quantitative Comparison of Antioxidant Efficacy

To facilitate a clear comparison, the following table summarizes the quantitative data from studies evaluating the ROS scavenging and antioxidant properties of this compound and its counterparts.

Antioxidant AgentModel SystemParameter MeasuredResultReference
This compound (NALM) Chloramine-T induced oxidation of recombinant human serum albumin (rHSA)Carbonyl group formationSignificantly less formation compared to N-acetyl-L-tryptophan[2]
Advanced Oxidation Protein Products (AOPP)Significantly lower levels compared to N-acetyl-L-tryptophan[2]
Peroxynitrite scavenging activity of oxidized rHSASuperior preservation of scavenging activity compared to N-acetyl-L-tryptophan[2]
Hydroxyl radical scavenging activity of oxidized rHSASuperior preservation of scavenging activity compared to N-acetyl-L-tryptophan[2]
N-acetyl-methionine (NAM) Paracetamol-induced hepatotoxicity in ratsMalondialdehyde (MDA) levels (nmol/g tissue)54.13 ± 13.9 (NAM) vs. 63.56 ± 9.84 (NAC)[3]
Nitric Oxide (NO) levels (µmol/g tissue)520.0 ± 124.6 (NAM) vs. 566.0 ± 94.18 (NAC)[3]
Reduced Glutathione (GSH) levels (mg/g tissue)449.3 ± 111.9 (NAM) vs. 494.4 ± 94.35 (NAC)[3]
N-acetylcysteine (NAC) Paracetamol-induced hepatotoxicity in ratsMalondialdehyde (MDA) levels (nmol/g tissue)63.56 ± 9.84[3]
Nitric Oxide (NO) levels (µmol/g tissue)566.0 ± 94.18[3]
Reduced Glutathione (GSH) levels (mg/g tissue)494.4 ± 94.35[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Assessment of Protein Oxidation
  • Oxidation Induction: Recombinant human serum albumin (rHSA) is incubated with chloramine-T to induce oxidative stress.

  • Carbonyl Group Determination: The extent of protein carbonylation is quantified using dinitrophenylhydrazine (DNPH) derivatization followed by spectrophotometric analysis.

  • Advanced Oxidation Protein Products (AOPP) Assay: AOPP levels are measured spectrophotometrically based on the reaction of oxidized proteins with potassium iodide.

  • Peroxynitrite Scavenging Assay: The ability of the antioxidant-protected albumin to scavenge peroxynitrite is assessed by measuring the inhibition of the oxidation of dihydrorhodamine 123 to the fluorescent rhodamine 123.[2][5][6][7][8]

  • Hydroxyl Radical Scavenging Assay: The hydroxyl radical scavenging capacity is determined by measuring the inhibition of deoxyribose degradation by hydroxyl radicals generated via the Fenton reaction.[9][10][11]

Evaluation of Antioxidant Effects in a Hepatotoxicity Model
  • Animal Model: Male Wistar albino rats are administered paracetamol to induce liver injury.

  • Tissue Preparation: Liver homogenates are prepared for the biochemical assays.

  • Malondialdehyde (MDA) Assay: Lipid peroxidation is estimated by measuring the levels of MDA, a product of lipid breakdown, using the thiobarbituric acid reactive substances (TBARS) assay.

  • Nitric Oxide (NO) Assay: NO levels are determined using the Griess reagent, which measures nitrite, a stable and nonvolatile breakdown product of NO.[7]

  • Reduced Glutathione (GSH) Assay: GSH levels are measured using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with the sulfhydryl group of GSH to produce a colored product.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound are multifaceted, involving direct ROS scavenging and potential modulation of cellular antioxidant defense pathways.

Direct ROS Scavenging

The sulfur-containing side chain of methionine is susceptible to oxidation by various ROS, thereby neutralizing these damaging molecules. The acetyl group in NALM enhances its stability and bioavailability.

Direct_ROS_Scavenging ROS Reactive Oxygen Species (e.g., •OH, H₂O₂) Oxidized_NALM This compound sulfoxide ROS->Oxidized_NALM Oxidizes Neutralized_ROS Less Reactive Species (e.g., H₂O) ROS->Neutralized_ROS is Reduced to NALM This compound NALM->Oxidized_NALM is Oxidized to

Caption: Direct scavenging of ROS by this compound.

Modulation of the Nrf2-ARE Pathway

Methionine and its derivatives have been shown to influence the Keap1-Nrf2 pathway, a critical regulator of endogenous antioxidant responses.[12][13] While direct evidence for NALM is still emerging, it is plausible that it can contribute to the activation of this pathway, leading to the upregulation of antioxidant enzymes.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NALM This compound Keap1_Nrf2 Keap1-Nrf2 Complex NALM->Keap1_Nrf2 may influence dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Potential modulation of the Nrf2-ARE pathway by NALM.

Experimental Workflow

The following diagram outlines a general workflow for comparing the ROS scavenging capabilities of this compound with other antioxidants.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cellular Antioxidant Activity cluster_invivo Animal Models of Oxidative Stress start Start: Select Antioxidants (NALM, NAC, Glutathione, etc.) in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based in_vivo In Vivo Models start->in_vivo dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts hydroxyl Hydroxyl Radical Scavenging in_vitro->hydroxyl peroxynitrite Peroxynitrite Scavenging in_vitro->peroxynitrite ros_prod ROS Production Measurement (e.g., DCFH-DA) cell_based->ros_prod cell_viability Cell Viability Assay (e.g., MTT) cell_based->cell_viability gene_expression Antioxidant Enzyme Gene Expression (qPCR) cell_based->gene_expression toxin_model Toxin-Induced Damage (e.g., Paracetamol) in_vivo->toxin_model biomarkers Oxidative Stress Biomarkers (MDA, GSH, etc.) in_vivo->biomarkers data_analysis Data Analysis and Comparison conclusion Conclusion: Assess Superiority data_analysis->conclusion dpph->data_analysis abts->data_analysis hydroxyl->data_analysis peroxynitrite->data_analysis ros_prod->data_analysis cell_viability->data_analysis gene_expression->data_analysis toxin_model->data_analysis biomarkers->data_analysis

Caption: General workflow for comparative antioxidant assessment.

Conclusion

The available evidence strongly suggests that this compound is a potent ROS scavenger with protective effects that are comparable or even superior to other well-known antioxidants in specific contexts. Its ability to protect proteins from oxidative damage and mitigate lipid peroxidation highlights its therapeutic potential. Further head-to-head studies employing a wider range of standardized antioxidant assays are warranted to fully elucidate its superiority and broaden its application in research and drug development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this compound as a novel antioxidant agent.

References

A Cross-Species Comparative Guide to N-acetyl-L-methionine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-acetyl-L-methionine (NALM) metabolism across different species, with a focus on humans and rodent models. NALM is recognized as a bioavailable precursor to the essential amino acid L-methionine and has applications in nutritional supplementation and pharmaceutical formulations.[1][2] Understanding its metabolic fate across species is critical for preclinical to clinical translation.

Executive Summary

This compound is primarily metabolized through deacetylation to yield L-methionine and acetate, a reaction catalyzed by the enzyme Aminoacylase 1 (ACY1).[1][2][3] This process renders NALM metabolically and nutritionally equivalent to L-methionine in both rats and humans.[4][5] While the core metabolic pathway is conserved, this guide highlights species-specific differences in enzyme distribution and provides detailed experimental protocols for the further investigation of NALM metabolism.

Data Presentation

Quantitative Metabolic Data

While direct comparative pharmacokinetic studies for this compound are limited, the available data indicates a rapid conversion to L-methionine. The following tables summarize key metabolic parameters and the tissue distribution of the primary metabolizing enzyme, Aminoacylase 1 (ACY1).

Table 1: Comparative Metabolism of this compound

ParameterHumanRatMouse
Primary Metabolic Pathway Deacetylation to L-methionine and acetate[1][2]Deacetylation to L-methionine and acetate[4]Deacetylation to L-methionine and acetate[6]
Primary Enzyme Aminoacylase 1 (ACY1)[1][2][3]Aminoacylase 1 (Acy1)[4]Aminoacylase 1 (Acy1)[6]
Bioavailability relative to L-methionine Equivalent[6]Equivalent[4][5]Equivalent[6]
Endogenous Presence Detected in brain and other tissues[6]Detected in various tissues[4]Detected in brain and other tissues[6]
Reported Metabolic Rate Infants may metabolize NALM and L-methionine more rapidly than adults.N/AN/A

Table 2: Cross-Species Comparison of Aminoacylase 1 (ACY1) Distribution

TissueHuman ACY1 ExpressionRat Acy1 Expression
Kidney Highest expressionHigh expression (highest protein levels)
Liver Weaker expressionProminent expression
Brain Strong expressionDetected
Spleen Weaker expressionLow expression
Placenta Weaker expressionN/A
Lung N/ALow expression
Heart N/ALow expression
Small Intestine N/ALow expression

Data compiled from publicly available protein expression databases and literature.

Signaling and Metabolic Pathways

The primary metabolic fate of this compound is its conversion to L-methionine. Subsequently, L-methionine enters a complex network of interconnected metabolic pathways crucial for cellular function. The following diagrams illustrate the deacetylation of NALM and the downstream metabolic pathways of its product, L-methionine.

NALM_Metabolism NALM This compound Met L-methionine NALM->Met Deacetylation Acetate Acetate NALM->Acetate Deacetylation ACY1 Aminoacylase 1 (ACY1) ACY1->NALM

Fig. 1: Deacetylation of this compound.

Methionine_Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_polyamines Polyamine Synthesis Met L-methionine SAM S-adenosylmethionine (SAMe) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Transmethylation) Polyamines Polyamines (Spermidine, Spermine) SAM->Polyamines ODC, SRM, SMS Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Cys Cysteine Hcy->Cys CBS, CTH GSH Glutathione Cys->GSH

Fig. 2: Downstream Metabolic Pathways of L-methionine.

Experimental Protocols

The following are detailed methodologies for key experiments to study the cross-species metabolism of this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for assessing the pharmacokinetic profile of NALM in a rodent model (rat or mouse) following oral or intravenous administration.

in_vivo_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization dosing NALM Administration (Oral Gavage or IV Injection) acclimatization->dosing blood_collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_collection sample_processing Plasma Separation (Centrifugation) blood_collection->sample_processing analysis LC-MS/MS Analysis of NALM and L-methionine sample_processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) analysis->pk_analysis end End pk_analysis->end

Fig. 3: Experimental Workflow for In Vivo Pharmacokinetic Study.

1. Animal Models and Housing:

  • Species: Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

2. NALM Formulation and Administration:

  • Oral Administration:

    • Prepare a homogenous suspension of NALM in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[2]

    • Administer a single dose via oral gavage using a ball-tipped gavage needle appropriate for the animal's size.[7][8]

  • Intravenous Administration:

    • Dissolve NALM in sterile saline.

    • Administer via tail vein injection.[9]

3. Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or tail vein.[1][10][11]

  • Use tubes containing an appropriate anticoagulant (e.g., EDTA).

4. Sample Processing and Analysis:

  • Centrifuge blood samples to separate plasma.

  • Store plasma at -80°C until analysis.

  • Quantify the concentrations of NALM and L-methionine in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

5. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using non-compartmental analysis software.

In Vitro NALM Deacetylation Assay

This protocol describes an in vitro assay to determine the kinetic parameters of Aminoacylase 1 (ACY1) for the deacetylation of NALM.

in_vitro_workflow start Start enzyme_prep Prepare Enzyme Source (Tissue Homogenate or Recombinant ACY1) start->enzyme_prep protein_quant Determine Protein Concentration (e.g., Bradford Assay) enzyme_prep->protein_quant reaction_setup Set up Reaction Mixtures (Buffer, NALM Substrate, Enzyme) protein_quant->reaction_setup incubation Incubate at 37°C (Time Course) reaction_setup->incubation reaction_stop Stop Reaction (e.g., Acidification) incubation->reaction_stop product_quant Quantify L-methionine Production (e.g., HPLC or LC-MS/MS) reaction_stop->product_quant kinetic_analysis Kinetic Analysis (Michaelis-Menten, Lineweaver-Burk) product_quant->kinetic_analysis end End kinetic_analysis->end

Fig. 4: Experimental Workflow for In Vitro Deacetylation Assay.

1. Enzyme Source Preparation:

  • Tissue Homogenate:

    • Homogenize fresh or frozen tissue (e.g., kidney, liver) from the species of interest in a suitable buffer (e.g., phosphate-buffered saline).

    • Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).

  • Recombinant Enzyme:

    • Use purified recombinant human, rat, or mouse ACY1.

2. Protein Quantification:

  • Determine the total protein concentration of the enzyme preparation using a standard method such as the Bradford or BCA assay.[12][13][14][15]

3. Enzymatic Reaction:

  • Prepare reaction mixtures containing a suitable buffer (e.g., Tris-HCl, pH 7.5), varying concentrations of NALM as the substrate, and the enzyme preparation.

  • Initiate the reaction by adding the enzyme and incubate at 37°C.

  • Collect aliquots at different time points and stop the reaction (e.g., by adding trichloroacetic acid).

4. Product Quantification:

  • Quantify the amount of L-methionine produced using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.

5. Kinetic Analysis:

  • Determine the initial reaction velocities at each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.[16][17][18][19][20]

Conclusion

The metabolism of this compound is a conserved process across species, primarily involving deacetylation to L-methionine by Aminoacylase 1. This metabolic equivalence to L-methionine is a key consideration in its use as a nutritional supplement and in pharmaceutical applications. However, observed differences in the tissue distribution of ACY1 between humans and rodents underscore the importance of careful cross-species evaluation in drug development. The provided experimental protocols offer a framework for further detailed investigations into the pharmacokinetics and enzymatic conversion of NALM, which will aid in a more precise understanding of its cross-species metabolic profile.

References

Comparative Efficacy of Bacillus subtilis and Saccharomyces cerevisiae Fermentation Product on Broiler Chicken Growth Performance: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent feed additives, the probiotic Bacillus subtilis and a Saccharomyces cerevisiae fermentation product (SCFP), on the growth performance and gut health of broiler chickens. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these alternatives to antibiotic growth promoters, supported by recent experimental data.

Experimental Data Summary

The following tables summarize the quantitative outcomes of a 42-day study comparing the effects of dietary supplementation with Bacillus subtilis and a Saccharomyces cerevisiae fermentation product on key growth performance indicators in broiler chickens.

Table 1: Effects on Average Daily Gain (ADG) in Broiler Chickens ( g/bird/day )

Treatment GroupDay 1-14Day 15-28Day 29-42Overall (Day 1-42)
Control (Basal Diet) 28.3159.8880.4256.20
Bacillus subtilis 28.4560.2281.5856.75
SCFP 29.11*61.2382.0157.45

*Indicates a statistically significant difference compared to the control group (p < 0.05). Data extracted from Mondal et al. (2024).[1][2][3][4]

Table 2: Effects on Average Daily Feed Intake (ADFI) in Broiler Chickens ( g/bird/day )

Treatment GroupDay 1-14Day 15-28Day 29-42Overall (Day 1-42)
Control (Basal Diet) 42.1198.65145.8895.55
Bacillus subtilis 42.3399.11146.9996.14
SCFP 43.12*100.21147.5496.96

*Indicates a statistically significant difference compared to the control group (p < 0.05). Data extracted from Mondal et al. (2024).[1][2][3][4]

Table 3: Effects on Feed Conversion Ratio (FCR) in Broiler Chickens (g feed/g gain)

Treatment GroupDay 1-14Day 15-28Day 29-42Overall (Day 1-42)
Control (Basal Diet) 1.491.651.811.70
Bacillus subtilis 1.491.651.801.69
SCFP 1.481.641.801.69*

*Indicates a statistically significant difference compared to the control group (p < 0.05). Data extracted from Mondal et al. (2024).[1][2][3][4]

Experimental Protocols

The data presented is based on a study conducted by Mondal et al. (2024). The essential components of the experimental design are outlined below.

1. Animals and Housing:

  • A total of 324 one-day-old Ven Cobb 400 broiler chicks were utilized for the experiment.[1][2][3][4]

  • The chicks were randomly assigned to three dietary treatment groups, with each group consisting of 12 replicate pens, and each pen housing 9 chicks.[1][2][3][4]

  • The birds were raised in an environmentally controlled poultry facility with unrestricted access to feed and water.[1][2][3][4]

2. Dietary Treatments:

  • Control (T1): A standard corn-soybean meal-based diet without the inclusion of any growth promoters.[1][2][3][4]

  • Bacillus subtilis (T2): The basal diet was supplemented with a Bacillus subtilis probiotic at a concentration of 200 g/MT of feed.[1][2][3][4]

  • SCFP (T3): The basal diet was supplemented with a Saccharomyces cerevisiae fermentation product at a concentration of 1.25 kg/MT of feed.[1][2][3][4]

  • The diets were formulated to meet the nutritional needs of the broiler chickens and were administered in three phases: starter (days 1-14), grower (days 15-28), and finisher (days 29-42).[1][2][3][4]

3. Data Collection and Analysis:

  • Body weight and feed consumption were measured at the beginning of the trial and on days 14, 28, and 42 to determine ADG, ADFI, and FCR.[1][2][3][4]

  • The collected data were subjected to statistical analysis to ascertain the significance of the differences observed among the treatment groups.[1][2][3][4]

Signaling Pathway and Experimental Workflow Visualizations

The diagrams below illustrate the key signaling pathways influenced by Bacillus subtilis and Saccharomyces cerevisiae fermentation product, along with a depiction of the general experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_feeding Feeding Trial (42 Days) cluster_data Data Collection cluster_analysis Analysis Day1_Chicks 324 Day-old Broiler Chicks Randomization Random Allocation Day1_Chicks->Randomization T1 Control Group (n=108) Randomization->T1 T2 Bacillus subtilis Group (n=108) Randomization->T2 T3 SCFP Group (n=108) Randomization->T3 Starter Starter Diet (Day 1-14) T1->Starter T2->Starter T3->Starter Grower Grower Diet (Day 15-28) Starter->Grower Finisher Finisher Diet (Day 29-42) Grower->Finisher Performance Growth Performance (Weekly) Finisher->Performance Sampling Intestinal & Blood Samples (Day 42) Finisher->Sampling Stats Statistical Analysis Performance->Stats Morphology Gut Morphology Sampling->Morphology Immunity Immune Response Sampling->Immunity

Caption: Experimental workflow for comparing the effects of feed additives.

nf_kb_pathway cluster_stimulus Pro-inflammatory Stimulus cluster_inhibition Inhibition by Additives cluster_pathway NF-κB Signaling Pathway LPS LPS / Pathogen TLR4 TLR4 LPS->TLR4 Activates BS Bacillus subtilis IKK IKK Complex BS->IKK Inhibits SCFP SCFP SCFP->IKK Inhibits MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) Nucleus->Inflammation Induces gene transcription

Caption: Modulation of the NF-κB signaling pathway by feed additives.

mapk_pathway cluster_stimulus Cellular Stress cluster_inhibition Inhibition by Additives cluster_pathway MAPK Signaling Pathway Stress Oxidative Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Activates BS Bacillus subtilis BS->MAPKKK Inhibits SCFP SCFP SCFP->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Induces gene transcription

References

A Comparative Analysis of N-acetyl-L-methionine and N-acetyl-selenomethionine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro anti-cancer effects of N-acetyl-L-methionine (NALM) and its selenium-containing counterpart, N-acetyl-selenomethionine (NASeLM). The information presented is collated from peer-reviewed experimental data to assist researchers and professionals in the fields of oncology and drug development in understanding the potential therapeutic applications and mechanisms of action of these two compounds.

Executive Summary

Recent in vitro studies have demonstrated that while both this compound and N-acetyl-selenomethionine can inhibit the proliferation of cancer cells, their efficacy and mechanisms of action differ significantly across cell lines. N-acetyl-selenomethionine has been shown to be a more potent inducer of apoptosis, particularly in medullary thyroid carcinoma cells, whereas the effects of both compounds are comparable in T-cell leukemia cells. This suggests a cell-type-specific response and highlights the potential of N-acetyl-selenomethionine as a targeted anti-cancer agent.

Comparative Efficacy in Cancer Cell Lines

The anti-cancer properties of NALM and NASeLM have been evaluated in Jurkat (T-cell leukemia) and MTC-SK (medullary thyroid carcinoma) cell lines. The key findings are summarized in the tables below, presenting quantitative data on cell growth inhibition, mitochondrial activity, and apoptosis induction.

Jurkat Cells (T-cell Leukemia)

In Jurkat cells, both NALM and NASeLM demonstrated a dose- and time-dependent inhibition of cell growth and mitochondrial activity to a similar extent.[1][2] However, a notable difference was observed in the induction of apoptosis, with only NASeLM significantly increasing caspase-3 activity.[1][2]

Table 1: Effect of NALM and NASeLM on Jurkat Cell Growth (% of Control) [1][3]

Concentration (µg/mL)NALM (72h)NASeLM (72h)
125204.0 ± 46.0204.0 ± 41.0
250104.5 ± 41.0Not Reported
375No significant reduction131.0 ± 21.0
500No significant reductionNot Reported

Table 2: Effect of NALM and NASeLM on Jurkat Cell Mitochondrial Activity (% of Control) [1]

Concentration (µg/mL)NALM (72h)NASeLM (72h)
12558.9 ± 8.4Not Reported
20043.1 ± 5.2Not Reported
50031.8 ± 2.9Not Reported

Table 3: Effect of NALM and NASeLM on Jurkat Cell Caspase-3 Activity (% of Control) [2]

Concentration (µg/mL)NALM (72h)NASeLM (72h)
250No significant increase37.9 ± 3.9
500No significant increase39.8 ± 4.2
MTC-SK Cells (Medullary Thyroid Carcinoma)

In contrast to the findings in Jurkat cells, NASeLM exhibited significantly greater anti-cancer activity in MTC-SK cells compared to NALM. NASeLM was more effective at reducing cell growth and mitochondrial activity and was a potent inducer of apoptosis, as indicated by increased caspase-3 activity.[1][2] NALM, at similar concentrations, showed minimal effects on these parameters in this cell line.[1][2]

Table 4: Effect of NALM and NASeLM on MTC-SK Cell Growth (% of Control) [1]

Concentration (µg/mL)NALM (48h)NASeLM (48h)
125Not Reported178.5 ± 14.0
37584.8 ± 2.5Not Reported
500Not Reported139.0 ± 9.0

Table 5: Effect of NALM and NASeLM on MTC-SK Cell Mitochondrial Activity (% of Control) [1]

Concentration (µg/mL)NALM (72h)NASeLM (72h)
50085.7 ± 6.1Not Reported

Table 6: Effect of NALM and NASeLM on MTC-SK Cell Caspase-3 Activity (% of Control) [1]

Concentration (µg/mL)NALM (72h)NASeLM (72h)
250No significant increase37.0 (approx.)

Proposed Mechanisms of Action

The differential effects of NALM and NASeLM in cancer cells are likely attributable to their distinct molecular interactions and metabolic fates.

N-acetyl-selenomethionine (NASeLM)

The anti-cancer activity of NASeLM is thought to be mediated primarily through the action of selenium. As an organoselenium compound, NASeLM can be metabolized to selenols, which are highly redox-active.[4] This can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.[4] Furthermore, selenium is a crucial component of antioxidant enzymes like glutathione peroxidase and thioredoxin reductase.[1] The increased activity of these enzymes upon NASeLM administration may play a role in its pro-apoptotic effects.[1]

NASeLM_Pathway NASeLM N-acetyl-selenomethionine Metabolism Intracellular Metabolism NASeLM->Metabolism Selenols Selenols Metabolism->Selenols SeleniumEnzymes Selenium-Dependent Enzymes (e.g., Glutathione Peroxidase) Metabolism->SeleniumEnzymes ROS Reactive Oxygen Species (ROS) Selenols->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis SeleniumEnzymes->Apoptosis

Proposed mechanism of N-acetyl-selenomethionine.
This compound (NALM)

The anti-proliferative effects of NALM are likely linked to the phenomenon of "methionine dependency" observed in many cancer cells.[2] Cancer cells often have an increased requirement for methionine to support their rapid proliferation and metabolic activity.[2] While NALM provides a source of methionine, its effects on cancer cell growth may be modulated by complex signaling pathways that sense amino acid availability, such as the mTOR and AMPK pathways.[5][6] In some contexts, high levels of methionine or its derivatives can lead to the inhibition of these pathways, resulting in reduced cell growth and proliferation.[5]

NALM_Pathway NALM This compound MethioninePool Intracellular Methionine Pool NALM->MethioninePool mTOR_AMPK mTOR/AMPK Signaling MethioninePool->mTOR_AMPK Modulates CellGrowth Cell Growth and Proliferation mTOR_AMPK->CellGrowth Inhibits

Proposed mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cells in culture (e.g., Jurkat, MTC-SK)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.[7]

  • Incubate the cells for 24 hours to allow for attachment and recovery.

  • Treat the cells with various concentrations of NALM or NASeLM and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well.[8]

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[9]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.[9][10]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Cell viability is expressed as a percentage of the untreated control.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT (dithiothreitol)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating with NALM or NASeLM.

  • Harvest 1-5 x 10^6 cells by centrifugation.[11]

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[11]

  • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[11]

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein lysate to each well, adjusting the volume to 50 µL with Cell Lysis Buffer.[11]

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[11]

  • Add 5 µL of 4 mM DEVD-pNA substrate to each well.[11]

  • Incubate the plate at 37°C for 1-2 hours.[11]

  • Read the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.

Mitochondrial Activity Assay

Mitochondrial activity can be assessed using various methods, including the measurement of oxygen consumption rate or assays based on the reduction of specific dyes.

Materials:

  • Treated and untreated cells

  • Assay-specific reagents (e.g., Seahorse XF analyzer reagents, or dyes like JC-1 or TMRE)

  • Appropriate instrumentation (e.g., Seahorse XF Analyzer, fluorescence microscope, or plate reader)

General Procedure (using a fluorescent dye):

  • Plate and treat cells as described for the cell viability assay.

  • Remove the treatment medium and wash the cells with PBS.

  • Incubate the cells with the mitochondrial activity dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions. This typically involves a 15-30 minute incubation at 37°C.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence using the appropriate instrument. For JC-1, both green and red fluorescence are measured to determine the ratio, which reflects the mitochondrial membrane potential. For TMRE, a single fluorescence measurement is taken.

  • A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates reduced mitochondrial activity.

Conclusion

The available experimental data suggests that N-acetyl-selenomethionine holds greater promise as a potential anti-cancer agent compared to this compound, particularly for certain cancer types like medullary thyroid carcinoma. Its ability to induce apoptosis, likely through selenium-mediated oxidative stress, warrants further investigation. While this compound also exhibits anti-proliferative effects, its mechanism appears to be more closely tied to the metabolic dependencies of cancer cells and may be less potent than that of its selenium-containing analog. Further research is needed to fully elucidate the specific signaling pathways modulated by each compound and to evaluate their efficacy and safety in preclinical and clinical settings.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Experimental Assays cluster_data Data Analysis Jurkat Jurkat Cells Treatment Treat with NALM or NASeLM (Varying Concentrations and Time) Jurkat->Treatment MTC_SK MTC-SK Cells MTC_SK->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Mitochondrial Mitochondrial Activity Assay Treatment->Mitochondrial Apoptosis Apoptosis Assay (Caspase-3 Activity) Treatment->Apoptosis Data Quantitative Data Collection (Absorbance, Fluorescence) Viability->Data Mitochondrial->Data Apoptosis->Data

General experimental workflow.

References

Safety Operating Guide

Proper Disposal of N-acetyl-L-methionine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of N-acetyl-L-methionine is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. While some safety data sheets (SDS) indicate that at its given concentration, the product may not be considered hazardous to health, others classify it as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, a cautious approach is recommended.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[2]To prevent eye contact which can cause serious irritation[1].
Hand Protection Protective gloves (e.g., Nitrile rubber).[2]To prevent skin contact which may cause irritation[1].
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2]To avoid contact with skin and contaminated clothing[1].
Respiratory Protection Generally not required under normal use with adequate ventilation.[2][3][4]To prevent respiratory irritation from dust or fumes[1].

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its entry into the environment. Under no circumstances should this chemical be disposed of down the drain or in general waste streams[1][4].

1. Unused or Surplus Material:

  • Licensed Disposal Vendor: The most recommended method for the disposal of surplus and non-recyclable this compound is to engage a licensed professional waste disposal company[4][5].

  • Packaging: Ensure the material is in a suitable, closed container, properly labeled for disposal[3][4].

2. Spill Cleanup and Disposal:

In the event of a spill, follow these procedures for containment and cleanup:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains, waterways, or soil[1][4][6].

  • Cleanup:

    • For solid spills, carefully sweep up or vacuum the material. Avoid generating dust[3][7].

    • Use an inert absorbent material for any remaining residue[1][6].

    • Place all contaminated materials into a suitable, closed, and labeled container for disposal[1][3][4][7].

  • Decontamination: Clean the spill area thoroughly.

3. Contaminated Packaging:

  • Empty containers and liners should be treated as the chemical itself.

  • Dispose of contaminated packaging as unused product through a licensed waste disposal service[4]. Do not reuse the containers[1].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Disposal decision_spill Is it a spill? start->decision_spill process_spill_cleanup Follow Spill Cleanup Protocol: 1. Ensure adequate ventilation. 2. Contain the spill. 3. Sweep/absorb material. 4. Place in a labeled, sealed container. decision_spill->process_spill_cleanup Yes decision_surplus Is it unused/surplus material or contaminated packaging? decision_spill->decision_surplus No process_contact_vendor Contact a licensed professional waste disposal service. process_spill_cleanup->process_contact_vendor process_package Package in a suitable, closed, and properly labeled container for disposal. decision_surplus->process_package Yes process_package->process_contact_vendor end End: Proper Disposal Complete process_contact_vendor->end

Disposal workflow for this compound.

Disclaimer: This information is based on generally available safety data sheets. Always consult your institution's specific safety guidelines and local regulations for chemical disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.